molecular formula C16H14N2O2 B019394 URB754 CAS No. 86672-58-4

URB754

Cat. No.: B019394
CAS No.: 86672-58-4
M. Wt: 266.29 g/mol
InChI Key: GFWNGVKCDGYFKG-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

6-methyl-2-(4-methylanilino)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWNGVKCDGYFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357239
Record name 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86672-58-4
Record name URB 754
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name URB-754
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URB-754
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The URB754 Conundrum: A Technical Guide to a Controversial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic compound URB754, 6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one, has been the subject of considerable scientific debate. Initially lauded as a potent and selective inhibitor of key enzymes in the endocannabinoid system, subsequent research has cast significant doubt on its primary mechanism of action. This technical guide provides a comprehensive overview of the controversy surrounding this compound, presenting the conflicting data, detailing the experimental protocols employed, and exploring alternative hypotheses for its biological activity.

The Initial Hypothesis: A Dual Inhibitor of FAAH and MGL

This compound first gained prominence in the early 2000s as a potential tool to modulate the endocannabinoid system. Initial studies reported that this compound acted as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL). FAAH is the primary enzyme for the breakdown of anandamide (AEA), while MGL is the main hydrolase for 2-arachidonoylglycerol (2-AG). The inhibition of these enzymes was proposed to elevate the levels of their respective endocannabinoid substrates, thereby enhancing cannabinoid receptor signaling.

Reported Quantitative Data for FAAH and MGL Inhibition

The initial characterization of this compound provided specific inhibitory concentrations (IC50) for its action on rat brain enzymes.

Enzyme TargetReported IC50 ValueSource SpeciesReference
Monoacylglycerol Lipase (MGL)200 nMRat (recombinant brain enzyme)[1][2]
Fatty Acid Amide Hydrolase (FAAH)32 µMRat (brain)[1]
Experimental Protocol: Fluorometric FAAH Activity Assay

The determination of FAAH inhibition by this compound was typically performed using a fluorometric activity assay. This method relies on a synthetic substrate that becomes fluorescent upon cleavage by FAAH.

Objective: To measure the enzymatic activity of FAAH in the presence and absence of this compound to determine its inhibitory potential.

Materials:

  • FAAH Source: Rat brain homogenates or microsomal fractions.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), a non-fluorescent FAAH substrate.

  • Product: 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

  • Instrumentation: Fluorescence plate reader capable of excitation at ~360 nm and emission detection at ~465 nm.

Procedure:

  • Enzyme Preparation: Rat brain tissue is homogenized in ice-cold assay buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the enzyme is collected. For microsomal fractions, further ultracentrifugation steps are required.

  • Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the AAMCA substrate to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to the formation of AMC, is monitored over time using a fluorescence plate reader. The rate of the reaction is determined from the linear phase of the fluorescence curve.

  • Data Analysis: The percentage of FAAH inhibition is calculated by comparing the reaction rates in the presence of this compound to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway: FAAH/MGL Inhibition

The initially proposed mechanism of action for this compound is depicted in the following signaling pathway diagram.

URB754_Initial_Pathway This compound This compound FAAH FAAH This compound->FAAH Inhibits MGL MGL This compound->MGL Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades TwoAG 2-Arachidonoylglycerol (2-AG) MGL->TwoAG Degrades CB1R CB1/CB2 Receptors Anandamide->CB1R Activates TwoAG->CB1R Activates Signaling Downstream Signaling CB1R->Signaling

Proposed initial mechanism of this compound action.

The Controversy: Conflicting Data and an Impurity

The initial excitement surrounding this compound was short-lived as subsequent studies from other laboratories failed to replicate the potent inhibitory effects on FAAH and MGL. This led to a significant controversy within the field and a re-evaluation of this compound's pharmacology.

Conflicting Quantitative Data

Later studies reported dramatically different IC50 values for this compound, suggesting it was a much weaker inhibitor of FAAH and MGL than initially claimed, if at all.

Enzyme TargetConflicting IC50 ValuesSource SpeciesReference
Monoacylglycerol Lipase (MGL)No inhibition up to 100 µMHuman (recombinant), Rat (brain), Mouse (brain)[1]
Fatty Acid Amide Hydrolase (FAAH)Resistant to inhibitionRat (brain)[1]
The Role of a Bioactive Impurity

A key turning point in the this compound story was the discovery of a bioactive impurity in commercial batches of the compound. This impurity, identified as bis(methylthio)mercurane, was found to be a potent inhibitor of MGL.

CompoundEnzyme TargetReported IC50 ValueSource SpeciesReference
bis(methylthio)mercuraneMonoacylglycerol Lipase (MGL)11.9 nMRat (recombinant MAGL)[1]

This finding strongly suggested that the initially reported MGL inhibitory activity of this compound was due to this contaminant and not the compound itself.

Experimental Protocol: Radiometric MGL Activity Assay

To verify the lack of MGL inhibition by purified this compound, researchers often employed radiometric assays, which are considered a gold standard for measuring enzyme activity.

Objective: To measure the hydrolysis of a radiolabeled MGL substrate in the presence of highly purified this compound.

Materials:

  • MGL Source: Recombinant human or rat MGL, or brain homogenates.

  • Substrate: [³H]-2-oleoylglycerol ([³H]-2-OG), a radiolabeled MGL substrate.

  • Inhibitor: Highly purified this compound.

  • Assay Buffer: Tris-HCl buffer with fatty-acid-free bovine serum albumin (BSA).

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Instrumentation: Scintillation counter.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The MGL enzyme preparation is pre-incubated with purified this compound or vehicle at a set temperature (e.g., room temperature or 37°C).

  • Reaction Initiation: The reaction is started by adding the [³H]-2-OG substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a chloroform/methanol mixture. This partitions the unhydrolyzed substrate into the organic phase and the radiolabeled glycerol product into the aqueous phase.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.

  • Radioactivity Measurement: An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of product formed is proportional to the measured radioactivity. MGL activity is calculated and compared between the this compound-treated samples and the vehicle controls to determine the extent of inhibition.

Alternative Mechanisms of Action: GPR55 Antagonism

With the evidence pointing away from direct FAAH and MGL inhibition, the focus shifted to identifying alternative molecular targets for this compound. One of the most prominent alternative hypotheses is that this compound acts as an antagonist at the orphan G protein-coupled receptor 55 (GPR55). GPR55 is activated by certain lysophospholipids, such as lysophosphatidylinositol (LPI).

Quantitative Data for GPR55 Antagonism

While a definitive IC50 value for this compound at GPR55 is not consistently reported across the literature, several studies have demonstrated its antagonistic properties in functional assays. The potency of other known GPR55 antagonists provides a reference point for the expected range of activity.

CompoundTargetActivityReported IC50Reference
ML191GPR55Antagonist1.08 µM[2]
ML192GPR55Antagonist0.70 µM[2]
ML193GPR55Antagonist0.22 µM[2]
KIT 10GPR55Antagonist3.91 µM[3]
Experimental Protocol: GPR55-Mediated Calcium Mobilization Assay

The antagonistic activity of this compound at GPR55 is often assessed using a calcium mobilization assay in cells engineered to express the receptor.

Objective: To determine if this compound can block the increase in intracellular calcium induced by a GPR55 agonist.

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK293) transiently or stably expressing human GPR55.

  • GPR55 Agonist: Lysophosphatidylinositol (LPI).

  • Test Compound: this compound.

  • Calcium Indicator Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

  • Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture and Plating: GPR55-expressing cells are cultured and seeded into 96- or 384-well microplates.

  • Dye Loading: The cells are incubated with the calcium indicator dye, which enters the cells and is cleaved to its active, calcium-sensitive form.

  • Compound Addition: The plate is transferred to the fluorescence reader. This compound (at various concentrations) or vehicle is added to the wells, and the baseline fluorescence is recorded.

  • Agonist Stimulation: After a short incubation with this compound, the GPR55 agonist LPI is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured in real-time. Activation of GPR55 by LPI leads to the release of calcium from intracellular stores, causing a rapid increase in fluorescence.

  • Data Analysis: The peak fluorescence response in the presence of this compound is compared to the response with LPI alone. A decrease in the LPI-induced signal indicates antagonistic activity. The IC50 for antagonism is calculated by plotting the inhibition of the agonist response against the concentration of this compound.

Alternative Signaling Pathway: GPR55 Antagonism

The proposed mechanism of this compound as a GPR55 antagonist is illustrated below.

URB754_Alternative_Pathway LPI Lysophosphatidylinositol (LPI) GPR55 GPR55 LPI->GPR55 Activates This compound This compound This compound->GPR55 Antagonizes Gq_G1213 Gq/G12/13 Signaling GPR55->Gq_G1213 Ca_Mobilization Intracellular Ca²⁺ Release Gq_G1213->Ca_Mobilization

Proposed alternative mechanism of this compound action.

Conclusion and Future Directions

The case of this compound serves as a critical reminder of the importance of rigorous pharmacological validation of chemical probes. The initial reports of potent FAAH and MGL inhibition appear to be attributable to a bioactive impurity and a lack of selectivity, respectively. The current evidence points towards GPR55 antagonism as a more likely mechanism of action for this compound, although further characterization of its potency and selectivity at this receptor is warranted.

For researchers in the field of endocannabinoid research and drug development, the this compound controversy underscores the following key points:

  • Orthogonal Assays: Employing multiple, distinct assay formats (e.g., fluorometric and radiometric) can help to validate initial findings.

  • Thorough Selectivity Profiling: Screening lead compounds against a broad panel of related and unrelated targets is essential to understand their true mechanism of action.

Future research on this compound should focus on definitively characterizing its activity at GPR55 and other potential off-targets to fully elucidate its pharmacological profile. This will be crucial for interpreting past studies that have used this compound and for guiding its potential future use as a research tool.

References

The Evolving Target of URB754: A Case Study in Pharmacological Specificity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the compound initially identified as a monoacylglycerol lipase inhibitor reveals a complex story of chemical impurities and the critical importance of rigorous validation in drug development.

For researchers and scientists in the field of endocannabinoid pharmacology, the compound URB754 has served as a pivotal, albeit cautionary, tale. Initially heralded as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), subsequent investigations have revealed a more nuanced reality. This technical guide synthesizes the available data to clarify the actual therapeutic and experimental target of this compound, highlighting the critical role of contaminant analysis in preclinical drug discovery.

From Presumed Target to Unraveling the Truth

This compound was first reported to be a potent, noncompetitive inhibitor of MAGL[1]. However, this initial finding has been challenged by further studies. Research has demonstrated that in some preparations, this compound failed to inhibit the hydrolysis of 2-AG in the rat brain[2][3][4]. In fact, some studies have shown that brain FAAH activity was also resistant to this compound[1][2]. The initial promising inhibitory activity that was attributed to this compound was later discovered to be the result of a chemical impurity, bis(methylthio)mercurane, present in commercial preparations of the compound[1][5][6]. This impurity was found to be a potent inhibitor of rat recombinant MAGL, with an IC50 of 11.9 nM[5][6].

While the MAGL inhibitory effects of this compound are now understood to be due to this contaminant, the compound itself has been shown to have weak effects on other components of the endocannabinoid system. It inhibits rat brain fatty acid amide hydrolase (FAAH) with an IC50 value of 32 µM and binds weakly to the rat central cannabinoid (CB1) receptor with an IC50 of 3.8 µM[5][6][7][8].

Quantitative Analysis of this compound and Related Compounds

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its identified active impurity against key enzymes and receptors in the endocannabinoid system. This data highlights the significant discrepancy between the initially reported and subsequently verified activity of this compound.

CompoundTargetSpecies/TissueIC50Reference
This compound Monoacylglycerol Lipase (MAGL)Recombinant Rat Brain200 nM[5][7][8][9][10][11]
This compound Monoacylglycerol Lipase (MAGL)Human Recombinant, Rat Brain, Mouse BrainNo inhibition up to 100 µM[5][6]
This compound Fatty Acid Amide Hydrolase (FAAH)Rat Brain32 µM[5][6][7][8]
This compound Cannabinoid Receptor 1 (CB1)Rat3.8 µM[5][6][7][8]
bis(methylthio)mercurane Monoacylglycerol Lipase (MAGL)Rat Recombinant11.9 nM[5][6]

Experimental Protocols

To determine the actual target and potency of a compound like this compound, a series of standardized biochemical assays are necessary. The following are detailed methodologies for key experiments.

Enzyme Activity Assay (General Protocol)

This protocol describes a general method for measuring the activity of enzymes such as MAGL or FAAH and assessing the inhibitory potential of a test compound.

1. Reagents and Preparation:

  • Buffer: Prepare a suitable buffer for the specific enzyme being assayed (e.g., Tris-HCl, phosphate buffer) at the optimal pH and temperature.
  • Substrate: Prepare a stock solution of the enzyme's substrate (e.g., 2-AG for MAGL, anandamide for FAAH) in a suitable solvent.
  • Enzyme Preparation: Use a purified recombinant enzyme or a tissue homogenate known to be rich in the target enzyme.
  • Test Compound (Inhibitor): Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
  • Detection Reagent: A reagent to detect the product of the enzymatic reaction.

2. Assay Procedure:

  • In a microplate, add the assay buffer.
  • Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known inhibitor).
  • Add the enzyme preparation to each well and pre-incubate for a specific time at the optimal temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate.
  • Allow the reaction to proceed for a set period.
  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
  • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

3. Data Analysis:

  • Subtract the background signal (from wells without enzyme).
  • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Protocol for Target Expression

This protocol is used to confirm the presence of the target protein (e.g., MAGL, FAAH) in the tissue or cell lysates used for the enzyme activity assays.

1. Sample Preparation and Protein Quantification:

  • Homogenize cells or tissues in a lysis buffer containing protease inhibitors.
  • Centrifuge the lysate to remove cellular debris.
  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling them in a sample buffer containing SDS.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting and Detection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane multiple times with a wash buffer (e.g., TBST).
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  • Wash the membrane again.
  • Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.

Visualizing the Scientific Process

The following diagrams illustrate the key concepts and workflows involved in the investigation of this compound's target.

G cluster_0 This compound Initial Hypothesis This compound This compound MAGL Monoacylglycerol Lipase (MAGL) This compound->MAGL Inhibits AA Arachidonic Acid MAGL->AA Produces TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Hydrolyzes

Initial hypothesis of this compound's mechanism of action.

G cluster_1 Revised Understanding URB754_pure Pure this compound MAGL Monoacylglycerol Lipase (MAGL) URB754_pure->MAGL No significant inhibition Impurity bis(methylthio)mercurane (Impurity) Impurity->MAGL Potently Inhibits AA Arachidonic Acid MAGL->AA Produces TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Hydrolyzes G cluster_workflow Experimental Workflow for Inhibitor Specificity start Start: Compound of Interest assay Enzyme Activity Assay (e.g., MAGL, FAAH) start->assay activity_check Inhibitory Activity? assay->activity_check purity Chemical Purity Analysis (e.g., HPLC, Mass Spec) impurity_check Is Compound Pure? purity->impurity_check activity_check->purity Yes no_activity No Activity activity_check->no_activity No identify_impurity Identify and Synthesize Impurity impurity_check->identify_impurity No conclusion Conclusion on Actual Target impurity_check->conclusion Yes retest Re-test Pure Compound and Impurity Separately identify_impurity->retest retest->conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of URB754

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754, chemically known as 6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one, is a compound that has garnered significant interest in the field of neuropharmacology. Initially reported as a potent and noncompetitive inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (2-AG), its mechanism of action has been a subject of considerable debate. Subsequent studies have suggested that the observed MAGL inhibitory activity may be attributed to a bioactive impurity, bis(methylthio)mercurane, present in some commercial preparations of this compound.[1][2] This guide provides a comprehensive overview of the synthesis and purification methods for this compound, drawing from established chemical principles for the formation of its core benzoxazinone structure, alongside a discussion of its intended biological target and the associated controversies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one[3]
CAS Number 86672-58-4[1][3]
Molecular Formula C₁₆H₁₄N₂O₂[1][3]
Molecular Weight 266.29 g/mol [3]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO and dimethylformamide (DMF)[1]
UV/Vis (λmax) 216, 247, 283, 348 nm[1]

Proposed Synthesis of this compound

A proposed two-step synthesis of this compound is outlined below, starting from 2-amino-5-methylbenzoic acid and p-tolyl isocyanate.

URB754_Synthesis cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization 2_amino_5_methylbenzoic_acid 2-Amino-5-methylbenzoic acid urea_intermediate N-{[2-carboxy-4-methylphenyl)carbamoyl]}-N'-(p-tolyl)urea (Intermediate) 2_amino_5_methylbenzoic_acid->urea_intermediate Pyridine, rt p_tolyl_isocyanate p-Tolyl isocyanate p_tolyl_isocyanate->urea_intermediate This compound This compound (6-methyl-2-[(4-methylphenyl)amino]- 4H-3,1-benzoxazin-4-one) urea_intermediate->this compound Acetic Anhydride, Reflux

A proposed two-step synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of N-{[2-carboxy-4-methylphenyl)carbamoyl]}-N'-(p-tolyl)urea

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add p-tolyl isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold dilute hydrochloric acid (e.g., 1 M HCl) to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude urea intermediate.

Step 2: Synthesis of this compound (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one)

  • Suspend the crude urea intermediate from Step 1 in acetic anhydride.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.

  • Pour the cooled mixture into ice-water and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Collect the crude this compound product by vacuum filtration, wash thoroughly with water, and dry.

Purification of this compound

The purification of this compound is a critical step, especially given the reports of a bioactive mercury-containing impurity, bis(methylthio)mercurane, in some commercial batches. The source of this impurity is not definitively known but may arise from mercury-based reagents used in the synthesis of starting materials or as a catalyst. Therefore, a robust purification strategy is essential.

Purification Workflow

Purification_Workflow Crude_this compound Crude this compound Product Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane:Ethyl Acetate gradient) Crude_this compound->Column_Chromatography Fraction_Collection Collect Fractions Containing this compound Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Solvent_Evaporation Evaporation of Solvent TLC_Analysis->Solvent_Evaporation Recrystallization Recrystallization (e.g., Ethanol/Water or Acetonitrile) Solvent_Evaporation->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Characterization Characterization (NMR, MS, HPLC) Pure_this compound->Characterization

A general workflow for the purification of this compound.
Detailed Purification Protocol

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A gradient of hexane and ethyl acetate is a common choice for compounds of this polarity.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Recrystallization:

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Dissolve the resulting solid in a minimal amount of a hot solvent in which this compound has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, acetonitrile, or a mixture with water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Assessment:

    • The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

    • The identity and structural integrity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Crucially, analysis for trace mercury should be performed using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure the absence of the bis(methylthio)mercurane impurity.

Biological Activity and Signaling Pathway

This compound was initially investigated for its ability to inhibit monoacylglycerol lipase (MAGL), thereby increasing the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in regulating a wide range of physiological processes, including pain, mood, and appetite.

Intended Signaling Pathway of this compound

MGL_Signaling_Pathway cluster_0 Endocannabinoid Metabolism cluster_1 Cannabinoid Receptor Signaling 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB1_R CB1 Receptor 2_AG->CB1_R Agonist CB2_R CB2 Receptor 2_AG->CB2_R Agonist Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Neuronal_Effects Modulation of Neurotransmission CB1_R->Neuronal_Effects CB2_R->Neuronal_Effects This compound This compound (Intended Action) This compound->MAGL Inhibition (Disputed)

References

Early Investigations of URB754 as a Monoacylglycerol Lipase Inhibitor: A Technical Review of a Controversial Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early studies on URB754, a compound initially reported as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. The narrative of this compound is a notable case in medicinal chemistry, highlighting the critical importance of compound purity and rigorous validation in drug discovery. This document summarizes the initial claims, the subsequent conflicting findings, and the ultimate resolution that reshaped the understanding of this compound's bioactivity.

Introduction: An Unexpected Turn in MGL Inhibitor Research

The endocannabinoid system, a crucial modulator of various physiological processes, relies on the timely synthesis and degradation of its signaling lipids, primarily anandamide and 2-arachidonoylglycerol (2-AG).[1][2] Monoacylglycerol lipase (MGL) is the principal enzyme responsible for the hydrolysis and inactivation of 2-AG.[3][4][5][6] As such, inhibitors of MGL have been a significant focus of drug development efforts for therapeutic applications in pain, inflammation, and neurodegenerative diseases.[7][8][9]

This compound (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one) emerged in the early 2000s as a promising MGL inhibitor.[3] However, the initial excitement was met with conflicting reports from different research groups, leading to a re-evaluation of its activity. It was later discovered that the potent MGL inhibition attributed to commercial batches of this compound was due to a bioactive impurity, bis(methylthio)mercurane.[10][11] This guide will dissect the timeline of these discoveries, presenting the data and methodologies from the key early studies.

Quantitative Data Summary: A Tale of Two Findings

The initial report by Piomelli and colleagues in 2005 described this compound as a potent and noncompetitive inhibitor of MGL.[10][11] However, subsequent studies failed to replicate these findings, reporting a lack of inhibitory activity against MGL and fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system.[3][11][12][13] The discrepancy in the findings is summarized in the tables below.

Table 1: Reported In Vitro Inhibitory Activity of this compound against Monoacylglycerol Lipase (MGL)

Reported IC50Enzyme SourceReferenceNotes
200 nMRecombinant rat brain MGLMakara et al., 2005 (as cited in[10][14])This was the initial, highly cited finding.
No inhibition up to 100 µMHuman recombinant, rat brain, or mouse brain MGLSaario et al., 2006 (as cited in[10])This study directly contradicted the initial report.
75 µMRat brain recombinant MAGLMakara et al., 2005 (as cited in[13])Another value reported from the original research group.
IneffectiveRat brain preparationsSaario et al., 2006[12][13]This study found no effect on 2-AG hydrolysis.

Table 2: Reported In Vitro Inhibitory Activity of this compound against Other Targets

TargetReported IC50Reference
Fatty Acid Amide Hydrolase (FAAH)32 µMAs cited in[10]
Cannabinoid Receptor 1 (CB1)3.8 µM (weak binding)As cited in[10]
Cyclooxygenase-1 (COX-1)No inhibition up to 100 µMAs cited in[10]
Cyclooxygenase-2 (COX-2)No inhibition up to 100 µMAs cited in[10]

Table 3: Inhibitory Activity of the Identified Impurity

CompoundTargetReported IC50Reference
bis(methylthio)mercuraneRat recombinant MGL11.9 nMTarzia et al., 2007 (as cited in[10])

Experimental Protocols

The conflicting results regarding this compound's efficacy can be better understood by examining the experimental methodologies employed in the early studies. The primary method for assessing MGL activity was to measure the hydrolysis of 2-AG in various biological preparations.

3.1. MGL Activity Assay (Based on reports from Saario et al., 2006)

  • Objective: To determine the effect of this compound on the hydrolysis of 2-AG in rat brain preparations.

  • Materials:

    • Rat brain homogenates or cerebellar membrane fractions.

    • 2-Arachidonoylglycerol (2-AG) as the substrate.

    • This compound (test compound).

    • Phenylmethylsulfonyl fluoride (PMSF) as a positive control for serine hydrolase inhibition.

  • Procedure:

    • Rat brain tissue is homogenized in a suitable buffer.

    • The homogenate is pre-incubated with either this compound, PMSF, or vehicle control for a specified duration.

    • The enzymatic reaction is initiated by the addition of 2-AG.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of 2-AG hydrolysis is quantified. This can be achieved through various methods, including liquid chromatography/mass spectrometry (LC/MS) to measure the remaining 2-AG or the formation of arachidonic acid.[6]

  • Outcome Measures: The rate of 2-AG hydrolysis in the presence of this compound is compared to the vehicle control. A significant reduction in hydrolysis would indicate MGL inhibition. In the studies by Saario et al., this compound failed to show such a reduction.[12][13]

3.2. 2-AG-Stimulated G-Protein Activity Assay

  • Objective: To assess whether this compound could potentiate the signaling of 2-AG at cannabinoid receptors by preventing its degradation.

  • Methodology: This assay typically involves measuring the binding of a radiolabeled GTP analog (e.g., [³⁵S]GTPγS) to G-proteins in brain cryosections upon stimulation with an agonist like 2-AG. Inhibition of 2-AG hydrolysis should lead to a stronger and more prolonged G-protein activation.

  • Findings: Pretreatment with PMSF allowed for the detection of 2-AG-stimulated G-protein activity, whereas this compound was ineffective.[12][13]

Visualizing the Scientific Process and Pathways

4.1. Proposed Signaling Pathway of MGL Inhibition

The initial hypothesis was that by inhibiting MGL, this compound would increase the levels of the endocannabinoid 2-AG, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling.

MGL_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron 2_AG_Syn 2-AG Synthesis 2_AG_Release 2-AG Release 2_AG_Syn->2_AG_Release MGL MGL Arachidonic_Acid Arachidonic Acid + Glycerol MGL->Arachidonic_Acid Hydrolysis CB1R CB1 Receptor Signaling Reduced Neurotransmitter Release CB1R->Signaling 2_AG 2-AG 2_AG_Release->2_AG Retrograde Signaling This compound This compound (Initially Proposed) This compound->MGL Inhibition 2_AG->MGL 2_AG->CB1R Activation

Caption: Proposed mechanism of this compound on the endocannabinoid pathway.

4.2. Logical Workflow of the this compound Re-evaluation

The scientific process that led to the re-evaluation of this compound involved a series of studies that built upon and ultimately corrected the initial findings.

URB754_Investigation_Workflow A Initial Study (Makara et al., 2005) This compound reported as potent MGL inhibitor (IC50 = 200 nM) B Replication Attempt (Saario et al., 2006) This compound shows no MGL inhibition A->B Conflicting Result C Hypothesis Generation: - Different experimental conditions? - Compound purity issue? B->C F Conclusion: Original activity attributed to impurity. Purified this compound is inactive against MGL. B->F D Impurity Investigation (Tarzia et al., 2007) Analysis of commercial this compound sample C->D Investigation E Discovery: bis(methylthio)mercurane identified as a potent MGL inhibitor (IC50 = 11.9 nM) D->E Leads to E->F

Caption: The logical progression of research that clarified this compound's activity.

Conclusion for the Modern Researcher

The story of this compound serves as a critical lesson in the field of drug development. While initially heralded as a potent MGL inhibitor, the compound's activity was ultimately traced to a highly potent contaminant. This case underscores several key principles for researchers:

  • Compound Purity: The absolute necessity of verifying the purity of chemical probes, as even trace impurities can lead to misleading biological data.

  • Reproducibility: The importance of independent replication of scientific findings to validate initial discoveries.

  • Chemical Characterization: The need for thorough analytical chemistry to accompany biological assays.

References

URB754: A Technical Guide to its Chemical Properties, Biological Activity, and the Controversy Surrounding its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754, with the IUPAC name 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one, is a synthetic compound that has been the subject of significant scientific interest and controversy within the field of endocannabinoid research. Initially reported as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), subsequent studies revealed that the observed MAGL inhibitory activity was attributable to a contaminant, bis(methylthio)mercurane, present in commercially available batches of this compound. This discovery has led to a re-evaluation of the compound's pharmacological profile. Purified this compound has since been shown to be a weak inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, and to possess a low affinity for the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the complex biological activity of this compound. It details the experimental protocols used to assess its enzymatic and receptor interactions and presents a clear picture of the scientific discourse surrounding its true mechanism of action.

Chemical Structure and Properties

This compound is a benzoxazinone derivative with the following chemical identity:

  • IUPAC Name: 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one[1]

  • Molecular Formula: C₁₆H₁₄N₂O₂[2]

  • Molecular Weight: 266.30 g/mol [2]

  • CAS Number: 86672-58-4[2]

  • SMILES: Cc1ccc(cc1)Nc1nc2ccc(C)cc2c(=O)o1

A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₂[2]
Molecular Weight 266.30 g/mol [2]
CAS Number 86672-58-4[2]
Appearance White to almost white crystalline powder[3]
Melting Point 215 °C (decomposition)[3]
Solubility Soluble in DMSO and DMF
Purity ≥ 95% (HPLC)[3]

Table 1: Chemical and Physical Properties of this compound

Synthesis

A potential synthetic pathway for this compound would likely involve the following key steps:

  • N-acylation of 5-methylanthranilic acid: The synthesis would commence with the acylation of the amino group of 5-methylanthranilic acid.

  • Cyclization: The resulting N-acylated intermediate would then undergo cyclization to form the 4H-3,1-benzoxazin-4-one ring. This is typically achieved by heating with a dehydrating agent such as acetic anhydride.

It is important to note that this is a generalized pathway, and specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized to achieve a good yield and purity of this compound.

Biological Activity and the MAGL Inhibitor Controversy

The biological activity of this compound is a complex and cautionary tale in pharmacological research.

The Initial Report and Subsequent Retraction of MAGL Inhibition

This compound was first described as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), with a reported IC₅₀ value of approximately 200 nM for the recombinant rat brain enzyme.[6] This finding generated considerable excitement, as MAGL is a primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which in turn enhances signaling at cannabinoid receptors, a pathway of significant therapeutic interest for various neurological and inflammatory disorders.

However, subsequent independent studies failed to replicate these findings. Researchers reported that purified this compound had no significant inhibitory effect on MAGL activity, even at high concentrations.[1] This discrepancy led to a thorough investigation of the commercial batches of this compound that had been used in the initial studies.

Identification of a Bioactive Impurity

In 2007, it was discovered that the potent MAGL inhibitory activity attributed to this compound was, in fact, due to a highly potent organomercurial contaminant, bis(methylthio)mercurane.[1][6] This impurity was present in the commercially available samples of this compound and was found to be a powerful inhibitor of MAGL. This finding effectively retracted the claim of this compound as a direct MAGL inhibitor and highlighted the critical importance of compound purity in pharmacological screening.

URB754_Controversy cluster_Initial_Finding Initial (Incorrect) Finding cluster_Re_evaluation Re-evaluation cluster_Conclusion Conclusion URB754_Commercial Commercial this compound (containing impurity) MAGL_Inhibition Potent MAGL Inhibition (IC50 ~200 nM) URB754_Commercial->MAGL_Inhibition Observed Effect Purified_this compound Purified this compound Impurity Impurity Identified: bis(methylthio)mercurane URB754_Commercial->Impurity Analysis No_MAGL_Inhibition No Significant MAGL Inhibition Purified_this compound->No_MAGL_Inhibition True_Activity True Activity of Purified this compound: - Weak FAAH Inhibition - Weak CB1 Binding Purified_this compound->True_Activity Impurity_Activity Activity of Impurity: Potent MAGL Inhibition Impurity->Impurity_Activity

A diagram illustrating the controversy surrounding this compound's activity.
Other Reported Biological Activities

While purified this compound does not significantly inhibit MAGL, it has been reported to exhibit other, albeit weaker, biological activities:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound has been shown to be a weak inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide. The reported IC₅₀ value for FAAH inhibition is in the micromolar range, indicating significantly lower potency compared to dedicated FAAH inhibitors.[6]

  • Cannabinoid Receptor 1 (CB1) Binding: this compound has been found to bind weakly to the CB1 receptor, with a Ki value also in the micromolar range.[6]

A summary of the reported inhibitory and binding activities of this compound is presented in Table 2.

TargetActivityReported Value (IC₅₀/Ki)Reference
Monoacylglycerol Lipase (MAGL) No significant inhibition (by purified this compound)> 100 µM[1][6]
Fatty Acid Amide Hydrolase (FAAH) Weak Inhibition~32 µM[6]
Cannabinoid Receptor 1 (CB1) Weak Binding~3.8 µM[6]

Table 2: Summary of Reported Biological Activities of Purified this compound

Endocannabinoid Signaling Pathways

To understand the context of this compound's reported activities, it is essential to consider the endocannabinoid signaling pathway. This system plays a crucial role in regulating a wide range of physiological processes. The two primary endocannabinoids, anandamide and 2-AG, are synthesized on demand and act on cannabinoid receptors (CB1 and CB2). Their signaling is terminated by enzymatic degradation.

Endocannabinoid_Signaling cluster_Synthesis Endocannabinoid Synthesis cluster_Receptors Receptor Activation cluster_Degradation Enzymatic Degradation Anandamide_Syn Anandamide (AEA) CB1 CB1 Receptor Anandamide_Syn->CB1 CB2 CB2 Receptor Anandamide_Syn->CB2 FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide_Syn->FAAH Degradation Two_AG_Syn 2-Arachidonoylglycerol (2-AG) Two_AG_Syn->CB1 Two_AG_Syn->CB2 MAGL Monoacylglycerol Lipase (MAGL) Two_AG_Syn->MAGL Degradation Downstream_Effects Modulation of Neurotransmission, Inflammation, etc. CB1->Downstream_Effects Signaling Cascade CB2->Downstream_Effects Signaling Cascade Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Arachidonic_Acid_Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid_Glycerol Experimental_Workflow start Start: This compound Sample purity Purity Analysis (e.g., HPLC, LC-MS) start->purity magl_assay MAGL Inhibition Assay purity->magl_assay faah_assay FAAH Inhibition Assay purity->faah_assay cb1_assay CB1 Receptor Binding Assay purity->cb1_assay data_analysis Data Analysis (IC50/Ki Determination) magl_assay->data_analysis faah_assay->data_analysis cb1_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

Unmasking a Potent Impurity: The Case of Bis(methylthio)mercurane in URB754

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial research identified URB754 as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system, suggesting its potential as a therapeutic agent. However, subsequent investigations revealed a critical flaw in this initial assessment: the observed MGL inhibition was not due to this compound itself, but rather to a highly potent organomercurial impurity, bis(methylthio)mercurane. This discovery, detailed in a seminal 2007 paper by Tarzia and colleagues, underscores the critical importance of rigorous purity analysis in drug discovery and development. This technical guide provides an in-depth analysis of the discovery, including the experimental methodologies employed, quantitative data, and the relevant biological pathways.

Introduction: The Initial Promise of this compound

This compound (6-methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one) initially emerged as a promising candidate for modulating the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes, and its dysregulation has been implicated in various pathological conditions. A key enzyme in this system is monoacylglycerol lipase (MGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to elevated 2-AG levels, potentiating its signaling and offering a potential therapeutic strategy for pain, inflammation, and neurological disorders.

Early screening of a commercial chemical library identified this compound as a potent MGL inhibitor.[1][2] However, inconsistencies in its activity and a lack of efficacy in subsequent in-house preparations prompted a deeper investigation into the purity of the commercial samples.[3]

The Discovery of a Bioactive Impurity

A pivotal study by Tarzia et al. in 2007 revealed that the potent MGL-inhibitory activity attributed to commercial samples of this compound was, in fact, due to the presence of a co-eluting impurity.[1][2][3] This impurity was identified as bis(methylthio)mercurane, an organomercurial compound.

Analytical Investigation

The identification of bis(methylthio)mercurane was achieved through a combination of analytical techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Ionization-Mass Spectrometry (EI-MS).

2.1.1. Experimental Protocols

While the original publication by Tarzia et al. (2007) does not provide exhaustive, step-by-step experimental parameters, the following outlines the general methodologies employed based on the available information and standard analytical practices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Objective: To separate the components of the commercial this compound sample and obtain their mass-to-charge ratios.

  • General Procedure: A commercial sample of this compound was subjected to HPLC analysis. The resulting chromatogram showed the main peak corresponding to this compound (molecular mass 266), along with two other peaks at a shorter retention time. The first of these was another compound with a molecular mass of 266, and the second had a molecular mass of 282.[3]

  • Instrumentation (Typical Setup):

    • HPLC System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer.

    • Column: A reversed-phase C18 column is typically used for the separation of small organic molecules.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape and ionization.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used for the analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To obtain structural information about the components in the commercial this compound sample.

  • General Procedure: The ¹H NMR spectrum of the commercial sample, when compared to a pure, synthesized sample of this compound, revealed additional signals. A sharp singlet at 2.35 ppm was a key observation.[3] A Heteronuclear Multiple Quantum Correlation (HMQC) experiment linked this proton signal to a carbon signal at 10.60 ppm, which is characteristic of a thiomethyl (-SCH₃) group.[3]

  • Instrumentation (Typical Setup):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Experiments: Standard 1D ¹H and ¹³C NMR experiments, along with 2D experiments like COSY and HMQC/HSQC to establish connectivity.

Electron Ionization-Mass Spectrometry (EI-MS):

  • Objective: To identify volatile impurities that might not be readily observable by HPLC-MS.

  • General Procedure: The sample was introduced directly into the mass spectrometer, and the inlet temperature was gradually increased (e.g., at a rate of 10 °C/min).[3] This fractional evaporation allowed for the detection of a third impurity. This impurity was identified as bis(methylthio)mercurane based on its characteristic isotopic pattern for mercury and its fragmentation pattern.[3]

  • Instrumentation (Typical Setup):

    • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

    • Sample Introduction: Direct insertion probe.

    • Ionization Energy: Typically 70 eV.

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of this compound and the bis(methylthio)mercurane impurity. It is important to note that a precise quantitative analysis of the percentage of the impurity in the commercial samples was not detailed in the primary publication.

CompoundTargetIC₅₀ (nM)Source
Commercial this compound (containing impurity) Monoacylglycerol Lipase (MGL)200 ± 16[2]
Bis(methylthio)mercurane Monoacylglycerol Lipase (MGL)11.9 ± 1.1[1][2]
Pure this compound Monoacylglycerol Lipase (MGL)Ineffective[3]
This compound Fatty Acid Amide Hydrolase (FAAH)32,000
This compound Cannabinoid Receptor 1 (CB₁)3,800

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biological Context: The Endocannabinoid Signaling Pathway

To understand the significance of this discovery, it is essential to consider the biological pathway in which MGL operates. The following diagram illustrates the simplified endocannabinoid signaling pathway involving the synthesis and degradation of the two major endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inter Inhibitory Interneuron DAGL DAGL CB1R CB1 Receptor GABA_release GABA Release CB1R->GABA_release inhibits PLCB PLCβ DAG Diacylglycerol (DAG) PLCB->DAG hydrolyzes PIP2 PIP2 PIP2->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG via DAGL TwoAG->CB1R activates (retrograde signal) MGL Monoacylglycerol Lipase (MGL) TwoAG->MGL degraded by AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol Impurity Bis(methylthio)mercurane Impurity->MGL inhibits

Caption: Simplified endocannabinoid signaling at the synapse.

Experimental Workflow for Impurity Identification

The logical workflow for the identification of the bis(methylthio)mercurane impurity in this compound can be visualized as follows:

Impurity_Identification_Workflow start Inconsistent Biological Activity of Commercial this compound hypo Hypothesis: Presence of a Bioactive Impurity start->hypo hplc HPLC-MS Analysis hypo->hplc nmr NMR Spectroscopy hypo->nmr eims EI-MS Analysis hypo->eims hplc_res Separation of this compound from other components. Mass determination. hplc->hplc_res nmr_res Identification of a thiomethyl (-SCH3) group. nmr->nmr_res eims_res Identification of a volatile mercury-containing compound. eims->eims_res conclusion Conclusion: Impurity is Bis(methylthio)mercurane and is a potent MGL inhibitor. hplc_res->conclusion nmr_res->conclusion eims_res->conclusion

Caption: Logical workflow for the identification of the impurity.

Discussion and Implications

The discovery of bis(methylthio)mercurane as the true MGL inhibitor in commercial batches of this compound has several important implications for the scientific community:

  • Re-evaluation of Previous Studies: Any research that utilized commercial this compound as an MGL inhibitor prior to this discovery should be interpreted with caution. The observed effects may have been partially or entirely due to the bis(methylthio)mercurane impurity.

  • Toxicity of Organomercurials: Bis(methylthio)mercurane is an organomercurial compound. Organomercurials are known for their toxicity and promiscuity in biological systems, making them unsuitable for therapeutic use. This highlights the importance of considering the toxicological profile of any identified impurities.

  • Advancement of MGL Inhibitor Research: While the initial promise of this compound was misplaced, the discovery of a potent MGL inhibitor, albeit a toxic one, did validate MGL as a druggable target. This spurred further research that has since led to the development of selective and non-toxic MGL inhibitors.

Conclusion

The story of this compound and the bis(methylthio)mercurane impurity is a cautionary tale in the field of drug discovery. It emphasizes that the journey from a hit in a high-throughput screen to a validated chemical probe or drug candidate is fraught with potential pitfalls. Rigorous analytical chemistry, including orthogonal methods of purity assessment, is not merely a quality control step but an integral part of the scientific process. This case has undoubtedly contributed to a greater awareness of the importance of compound purity and has ultimately strengthened the standards for chemical probe characterization in the scientific community.

References

URB754 and its Effects on the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754, a compound initially reported as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), has been a subject of significant scientific debate. This technical guide provides an in-depth analysis of the available data on this compound, focusing on its purported effects on the endocannabinoid system. We will delve into the initial findings, the subsequent controversy regarding its mechanism of action, and the critical discovery of a bioactive impurity that appears to be responsible for the originally observed MAGL inhibition. This document aims to provide a clear and comprehensive overview for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing cited experimental methodologies, and visualizing key concepts through diagrams.

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes. Its primary components are:

  • Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

  • Cannabinoid Receptors: G protein-coupled receptors (GPCRs) that are activated by endocannabinoids. The two main receptor types are CB1, predominantly found in the central nervous system, and CB2, primarily located in the peripheral nervous system and on immune cells.

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, which tightly regulate their signaling. The primary degrading enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH), while monoacylglycerol lipase (MAGL) is the main enzyme responsible for the breakdown of 2-AG.

Inhibition of these metabolic enzymes has been a key strategy in therapeutic drug development to enhance endocannabinoid signaling in a more targeted and sustained manner than direct receptor agonists.

This compound: Initial Discovery and Purported Mechanism of Action

This compound (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) was first described as a potent and noncompetitive inhibitor of MAGL. The initial hypothesis was that by inhibiting MAGL, this compound would lead to an accumulation of 2-AG in the brain, thereby enhancing endocannabinoid signaling through CB1 and CB2 receptors. This was thought to hold therapeutic potential for various conditions, including pain and anxiety.

The Controversy: Re-evaluation of this compound's Activity

Subsequent research, however, cast significant doubt on the initial findings. Multiple studies reported a failure to replicate the MAGL-inhibiting activity of this compound in native brain tissue preparations. These contradictory findings led to a re-evaluation of the compound's mechanism of action.

The Bioactive Impurity: Bis(methylthio)mercurane

A pivotal study by Tarzia and colleagues in 2007 identified a bioactive impurity, bis(methylthio)mercurane, in commercial batches of this compound. This organomercurial compound was found to be a highly potent inhibitor of MAGL. This discovery strongly suggested that the MAGL-inhibitory effects previously attributed to this compound were, in fact, due to this contaminant.

Quantitative Data on this compound and Related Compounds

The following tables summarize the available quantitative data on the inhibitory activities of this compound and the identified impurity, bis(methylthio)mercurane.

CompoundTargetSpecies/TissueIC50 ValueReference
This compound Monoacylglycerol Lipase (MAGL)Recombinant rat brain enzyme200 nM[1]
Fatty Acyl Amide Hydrolase (FAAH)Rat brain32 µM[1]
Cannabinoid Receptor 1 (CB1)Rat3.8 µM[1]
Cyclooxygenase-1 (COX-1)Not specified> 100 µM[1]
Cyclooxygenase-2 (COX-2)Not specified> 100 µM[1]
Bis(methylthio)mercurane Monoacylglycerol Lipase (MAGL)Rat recombinant MAGL11.9 nM[1]

Experimental Protocols

Detailed experimental protocols from the key studies are summarized below.

MAGL Inhibition Assay (as described in Makara et al., 2005 - Note: Full text not available, protocol is a general representation)
  • Enzyme Source: Recombinant rat brain MAGL or rat brain homogenates.

  • Substrate: A suitable substrate for MAGL, such as radiolabeled 2-oleoylglycerol or a fluorogenic substrate.

  • Procedure:

    • The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle control for a specified time.

    • The reaction is initiated by the addition of the substrate.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is terminated, and the amount of product formed (e.g., glycerol or the fluorescent product) is quantified.

    • IC50 values are calculated from the concentration-response curves.

2-AG Hydrolysis Assay (as described in Saario et al., 2006 - Note: Full text not available, protocol is a general representation)
  • Tissue Preparation: Homogenates of rat brain tissue are prepared in a suitable buffer.

  • Substrate: Radiolabeled 2-arachidonoylglycerol ([³H]2-AG).

  • Procedure:

    • Brain homogenates are pre-incubated with this compound or vehicle.

    • [³H]2-AG is added to initiate the hydrolysis reaction.

    • After incubation, the reaction is stopped, and lipids are extracted.

    • The amount of hydrolyzed product (e.g., [³H]arachidonic acid) is separated by thin-layer chromatography and quantified by liquid scintillation counting.

G-Protein Activity Assay ([³⁵S]GTPγS Binding Assay - General Protocol)
  • Principle: This assay measures the activation of G-proteins coupled to a receptor of interest upon agonist binding.

  • Procedure:

    • Cell membranes expressing the cannabinoid receptor (e.g., CB1) are prepared.

    • Membranes are incubated with a CB1 receptor agonist (e.g., 2-AG), varying concentrations of this compound (to test for effects on signaling), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, reflecting the extent of G-protein activation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Endocannabinoid_System cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis 2_AG 2_AG 2_AG_synthesis->2_AG produces MAGL MAGL Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic Acid + Glycerol produces CB1R_pre CB1 Receptor Inhibition of\nNeurotransmitter Release Inhibition of Neurotransmitter Release CB1R_pre->Inhibition of\nNeurotransmitter Release AEA_synthesis Anandamide Synthesis Anandamide Anandamide AEA_synthesis->Anandamide produces FAAH FAAH Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine produces 2_AG->MAGL degraded by 2_AG->CB1R_pre activates Anandamide->FAAH degraded by

Figure 1: Simplified overview of the endocannabinoid system.

URB754_Controversy cluster_initial Initial Hypothesis cluster_revised Revised Understanding URB754_initial This compound MAGL_initial MAGL URB754_initial->MAGL_initial inhibits 2_AG_initial Increased 2-AG MAGL_initial->2_AG_initial leads to ECS_initial Enhanced ECS Signaling 2_AG_initial->ECS_initial URB754_revised Commercial this compound Impurity Bis(methylthio)mercurane (Impurity) URB754_revised->Impurity contains MAGL_revised MAGL URB754_revised->MAGL_revised no direct inhibition Impurity->MAGL_revised inhibits 2_AG_revised Increased 2-AG MAGL_revised->2_AG_revised leads to

Figure 2: The controversy surrounding this compound's mechanism of action.
Experimental Workflow Diagram

MAGL_Inhibition_Workflow Start Start Prepare_Enzyme Prepare MAGL enzyme source (recombinant or tissue homogenate) Start->Prepare_Enzyme Pre_incubation Pre-incubate enzyme with This compound or vehicle Prepare_Enzyme->Pre_incubation Add_Substrate Initiate reaction with MAGL substrate Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Stop the reaction Incubate->Terminate_Reaction Quantify_Product Quantify product formation Terminate_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 value Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

References

In Vitro Characterization of Pure URB754: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB754 was initially identified as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. This generated significant interest in its potential as a therapeutic agent. However, subsequent research has revealed that the potent MGL inhibitory activity observed in initial studies was attributable to a bioactive impurity, bis(methylthio)mercurane, present in commercial batches of this compound.[1][2] Pure this compound has been shown to be largely inactive against MGL and possesses only weak activity at other components of the endocannabinoid system.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of pure this compound, with a critical focus on distinguishing its intrinsic pharmacological profile from that of its potent impurity.

Physicochemical Properties of Pure this compound

A summary of the known physicochemical properties of pure this compound is presented in Table 1.

Table 1: Physicochemical Properties of Pure this compound

PropertyValueReference
Formal Name 6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one[2]
CAS Number 86672-58-4[2]
Molecular Formula C₁₆H₁₄N₂O₂[2]
Formula Weight 266.3 g/mol [2]
Purity ≥98% (as commercially available)[2]
Formulation A crystalline solid[2]
Solubility DMF: 20 mg/ml; DMSO: 10 mg/ml[2]
Stability ≥ 4 years (when stored at -20°C)[2]

In Vitro Pharmacological Characterization

The in vitro characterization of pure this compound has focused on its interaction with key components of the endocannabinoid system, namely the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), and the cannabinoid receptor 1 (CB1).

Endocannabinoid Signaling Pathway

The endocannabinoid system is primarily regulated by the synthesis and degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). FAAH is the principal enzyme responsible for the hydrolysis of AEA, while MGL is the primary enzyme for the degradation of 2-AG.[4][5][6][7] Inhibition of these enzymes leads to an accumulation of their respective substrates, thereby enhancing endocannabinoid signaling.

cluster_synthesis Endocannabinoid Synthesis cluster_degradation Endocannabinoid Degradation NAPE NAPE-PLD AEA Anandamide (AEA) NAPE->AEA DAGL DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG FAAH FAAH ArachidonicAcid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid_Ethanolamine MGL MGL ArachidonicAcid_Glycerol Arachidonic Acid + Glycerol MGL->ArachidonicAcid_Glycerol AEA->FAAH Hydrolysis CB1R CB1 Receptor AEA->CB1R TwoAG->MGL Hydrolysis TwoAG->CB1R Signaling Downstream Signaling CB1R->Signaling

Endocannabinoid synthesis, degradation, and signaling pathway.
Quantitative In Vitro Data

The following tables summarize the quantitative data for the in vitro activity of pure this compound and its bioactive impurity, bis(methylthio)mercurane.

Table 2: In Vitro Activity of Pure this compound

TargetSpeciesAssay TypeIC₅₀NotesReference
MGL Human, Rat, MouseEnzyme Inhibition> 100 µMNo significant inhibition observed.[2]
FAAH Rat BrainEnzyme Inhibition32 µMWeak inhibition. Some studies report no effect.[3][2]
CB1 Receptor RatReceptor Binding3.8 µMWeak binding affinity.[2]
COX-1 / COX-2 Not SpecifiedEnzyme Inhibition> 100 µMNo significant inhibition observed.[2]

Table 3: In Vitro Activity of Bis(methylthio)mercurane (Impurity)

TargetSpeciesAssay TypeIC₅₀NotesReference
MGL Rat RecombinantEnzyme Inhibition11.9 nMPotent inhibition, likely responsible for initial reports of this compound activity.[2]

Experimental Protocols

The following are representative protocols for the key in vitro assays used in the characterization of this compound.

Monoacylglycerol Lipase (MGL) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MGL inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGL.

Materials:

  • Recombinant MGL enzyme

  • MGL Assay Buffer

  • Fluorogenic MGL substrate

  • Test compound (e.g., pure this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of the test compound in MGL Assay Buffer.

  • In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a no-inhibitor control (solvent only) and a positive control inhibitor.

  • Add the MGL enzyme solution to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MGL substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of MGL inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol is based on commercially available FAAH activity assay kits.[8][9][10][11]

Objective: To determine the IC₅₀ of a test compound against FAAH.

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate or recombinant FAAH)

  • FAAH Assay Buffer

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound dissolved in a suitable solvent

  • 96-well white or black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare tissue or cell homogenates if using as the enzyme source. Centrifuge to obtain the supernatant containing FAAH.

  • Prepare a serial dilution of the test compound in FAAH Assay Buffer.

  • To the wells of a 96-well plate, add the test compound dilutions, a no-inhibitor control, and a positive control inhibitor.

  • Add the FAAH enzyme preparation to all wells.

  • Pre-incubate the plate at 37°C for a specified duration.

  • Start the reaction by adding the fluorogenic FAAH substrate to each well.

  • Measure the fluorescence kinetically or as an endpoint reading after a set incubation time (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Determine the percentage of FAAH inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

CB1 Receptor Binding Assay (Radioligand)

This protocol is a generalized procedure based on standard radioligand binding assays.[12][13]

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

  • Cell membranes expressing the CB1 receptor

  • Radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940)

  • Binding buffer

  • Test compound at various concentrations

  • Non-specific binding control (a high concentration of a known CB1 ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • In assay tubes, combine the CB1 receptor-expressing membranes, the radiolabeled ligand at a fixed concentration, and either the binding buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 1 hour) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ of the test compound by plotting the percentage of specific binding against the log of the test compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental and Logical Workflows

In Vitro Characterization Workflow for a Novel Compound

The following diagram illustrates a logical workflow for the in vitro characterization of a novel compound, such as this compound, where initial findings may be confounded by impurities.

start Start: Novel Compound Synthesis physchem Physicochemical Characterization (Purity, Solubility, Stability) start->physchem primary_screen Primary Screening (e.g., MGL Inhibition Assay) physchem->primary_screen activity_check Potent Activity Observed? primary_screen->activity_check resynthesis Re-synthesis and Purification activity_check->resynthesis Yes no_activity No Significant Activity activity_check->no_activity No impurity_analysis Impurity Analysis (e.g., LC/MS, NMR) resynthesis->impurity_analysis pure_compound_screen Screening of Pure Compound impurity_analysis->pure_compound_screen impurity_screen Screening of Isolated Impurity impurity_analysis->impurity_screen secondary_assays Secondary Assays (FAAH, CB1 Binding, etc.) pure_compound_screen->secondary_assays data_analysis Data Analysis and IC50/Ki Determination impurity_screen->data_analysis secondary_assays->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Workflow for characterizing a novel compound with potential impurities.

Conclusion

The in vitro characterization of this compound serves as a critical case study in drug development, highlighting the importance of rigorous purity analysis. While initial reports suggested potent MGL inhibitory activity, it is now understood that pure this compound is largely inactive against MGL and exhibits only weak interactions with FAAH and the CB1 receptor. The potent MGL inhibition is attributed to the bis(methylthio)mercurane impurity. This distinction is crucial for researchers in the field to avoid misinterpretation of experimental data and to accurately assess the therapeutic potential of novel compounds. Any future studies involving this compound should utilize highly purified material and include appropriate analytical chemistry to confirm the absence of this potent impurity.

References

The Pharmacological Profile of URB754: A Case Study in Drug Discovery Diligence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) presents a compelling and cautionary tale in the field of pharmacology. Initially heralded as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, its celebrated activity was later demonstrated to be an artifact. Subsequent rigorous investigation revealed that the observed MAGL inhibition was attributable to a highly potent, yet non-specific, organomercurial impurity, bis(methylthio)mercurane, present in commercially available batches of this compound. Purified this compound exhibits negligible inhibitory activity against MAGL and fatty acid amide hydrolase (FAAH), another principal enzyme of the endocannabinoid system. This whitepaper provides a comprehensive overview of the pharmacological data, the pivotal experiments that unraveled the initial misconceptions, and the critical lessons learned regarding compound purity and activity validation in drug discovery.

Introduction: The Initial Promise and Subsequent Controversy

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, including pain, mood, and appetite. The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are degraded by the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. The inhibition of these enzymes to augment endocannabinoid signaling is a significant area of therapeutic interest.

This compound emerged in the early 2000s as a promising tool to probe the function of the 2-AG signaling pathway, with initial reports claiming its potent and selective inhibition of MAGL. However, the inability of several independent research groups to replicate these findings led to a re-examination of the compound's pharmacological profile, ultimately exposing the confounding role of a bioactive impurity.

Pharmacological Data: A Tale of Two Molecules

The pharmacological profile of this compound is best understood by comparing the activities of the parent compound and its potent impurity.

Table 1: In Vitro Inhibitory and Binding Affinities of this compound and Bis(methylthio)mercurane
CompoundTargetSpecies/TissueAssay TypeIC50Reference
This compound (Commercial) Monoacylglycerol Lipase (MAGL)Recombinant Rat BrainEnzymatic Activity~200 nM[1]
This compound (Purified) Monoacylglycerol Lipase (MAGL)Human Recombinant, Rat Brain, Mouse BrainEnzymatic Activity> 100 µM[2]
This compound (Purified) Fatty Acid Amide Hydrolase (FAAH)Rat BrainEnzymatic Activity~32 µM[2]
This compound (Purified) Cannabinoid Receptor 1 (CB1)Rat BrainRadioligand Binding~3.8 µM[2]
This compound (Purified) Cyclooxygenase-1 (COX-1)Not SpecifiedEnzymatic Activity> 100 µM[2]
This compound (Purified) Cyclooxygenase-2 (COX-2)Not SpecifiedEnzymatic Activity> 100 µM[2]
Bis(methylthio)mercurane Monoacylglycerol Lipase (MAGL)Recombinant Rat BrainEnzymatic Activity~11.9 nM[2][3]

Data Interpretation: The initial excitement surrounding this compound was based on the low nanomolar IC50 value against MAGL. However, the data clearly shows that purified this compound is a very weak inhibitor of both MAGL and FAAH, with IC50 values in the micromolar range. Its binding affinity for the CB1 receptor is also weak. In stark contrast, the impurity, bis(methylthio)mercurane, is a highly potent MAGL inhibitor.

Key Experimental Protocols

The elucidation of this compound's true pharmacological profile hinged on rigorous experimental work. The following are summaries of the key methodologies employed.

Monoacylglycerol Lipase (MAGL) Activity Assay

The activity of MAGL is typically assessed by measuring the hydrolysis of its substrate, 2-arachidonoylglycerol (2-AG), or a suitable analog.

  • Enzyme Source: Recombinant rat brain MAGL expressed in HeLa cells or native MAGL from rat brain homogenates.

  • Substrate: Radiolabeled [³H]2-arachidonoylglycerol ([³H]2-AG) or a non-radiolabeled 2-AG with subsequent product quantification by liquid chromatography-mass spectrometry (LC-MS).

  • Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate. After a defined incubation period, the reaction is terminated by the addition of a solvent mixture (e.g., chloroform/methanol) to stop the enzymatic activity and extract the lipids.

  • Quantification: The amount of hydrolyzed product (arachidonic acid and glycerol) is quantified. In radiolabeled assays, the radioactive product is separated from the substrate by thin-layer chromatography (TLC) or solid-phase extraction and quantified by liquid scintillation counting. In non-radiolabeled assays, the product is measured by LC-MS.

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

Similar to the MAGL assay, FAAH activity is determined by measuring the hydrolysis of its primary substrate, anandamide (AEA).

  • Enzyme Source: Native FAAH from rat brain homogenates.

  • Substrate: Radiolabeled [³H]anandamide ([³H]AEA).

  • Incubation and Reaction: The protocol is analogous to the MAGL activity assay, with the enzyme source being incubated with the test compound prior to the addition of the radiolabeled substrate.

  • Quantification: The radioactive product, [³H]ethanolamine, is separated from the unreacted substrate and quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Cannabinoid Receptor 1 (CB1) Binding Assay

The affinity of a compound for the CB1 receptor is assessed using a competitive radioligand binding assay.

  • Receptor Source: Membranes prepared from rat brain tissue, which is rich in CB1 receptors.

  • Radioligand: A high-affinity radiolabeled CB1 receptor agonist or antagonist, such as [³H]CP55,940 or [³H]SR141716A, is used.

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Science

Endocannabinoid Signaling Pathway

The following diagram illustrates the central roles of MAGL and FAAH in the degradation of the endocannabinoids 2-AG and anandamide, respectively. Understanding this pathway is crucial to appreciating the initial interest in this compound as a potential MAGL inhibitor.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide PIP2 PIP2 PIP2->PLC DAG->DAGL NAPE N-Arachidonoyl PE (NAPE) NAPE->NAPE_PLD Two_AG->CB1 Retrograde Signaling MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Anandamide->CB1 Retrograde Signaling FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: The endocannabinoid signaling pathway.

Experimental Workflow for Compound Activity Validation

The story of this compound underscores the importance of a rigorous and systematic approach to validating the activity of a chemical probe. The following workflow illustrates the logical steps that should be undertaken, and which ultimately led to the correct characterization of this compound.

Activity_Validation_Workflow Start Initial Hit from Screening Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS, NMR) Start->Purity_Analysis Purification Purification of Parent Compound Purity_Analysis->Purification If impurities are detected Impurity_Identification Identification of Impurity (e.g., Mass Spec, NMR) Purity_Analysis->Impurity_Identification Characterize impurities Activity_Assay_Purified Activity Assay of Purified Compound Purification->Activity_Assay_Purified Inactive Parent Compound Inactive Activity_Assay_Purified->Inactive No significant activity Impurity_Synthesis Synthesis of Suspected Impurity Impurity_Identification->Impurity_Synthesis Activity_Assay_Impurity Activity Assay of Synthesized Impurity Impurity_Synthesis->Activity_Assay_Impurity Active Impurity is the Active Component Activity_Assay_Impurity->Active High potency observed Conclusion Definitive Pharmacological Profile Established Inactive->Conclusion Active->Conclusion

Caption: A logical workflow for validating compound activity.

Conclusion: Lessons for Drug Discovery

The case of this compound serves as a critical reminder of fundamental principles in pharmacology and drug discovery:

  • Compound Purity is Paramount: The initial mischaracterization of this compound was a direct result of an undetected, highly potent impurity. This highlights the absolute necessity of rigorous analytical chemistry to ensure the purity of compounds used in biological assays.

  • Reproducibility is the Cornerstone of Science: The inability of independent researchers to reproduce the initial findings was the primary catalyst for the re-evaluation of this compound. This underscores the importance of transparency and the replication of key experiments in scientific research.

  • From Hit to Lead, a Rigorous Path: The journey from a screening "hit" to a validated "lead" compound requires a systematic and unbiased approach, including the thorough characterization of any potential confounding factors.

References

The Shifting Identity of URB754: A Case Study in Endocannabinoid Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB754, or 6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one, entered the scientific literature with the promise of being a potent and selective inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Initial studies suggested its potential as a valuable tool for dissecting the complexities of the endocannabinoid system and as a lead compound for therapeutic development. However, the story of this compound took a significant turn, revealing a crucial lesson in the importance of compound purity and rigorous validation in drug discovery. This technical guide provides a comprehensive history of this compound in the scientific literature, detailing its initial characterization, the subsequent controversy surrounding its activity, and the ultimate identification of a bioactive impurity. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to offer a complete picture for researchers in the field.

The Initial Promise: A Potent MGL Inhibitor

This compound was first reported as a potent, noncompetitive inhibitor of MGL.[1] The initial excitement surrounding this molecule stemmed from the therapeutic potential of MGL inhibition. By preventing the breakdown of 2-AG, MGL inhibitors can elevate the levels of this endocannabinoid, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This mechanism of action was, and continues to be, explored for the treatment of various conditions, including pain, anxiety, and neurodegenerative diseases.

Early Quantitative Data

Initial studies reported an IC50 value of approximately 200 nM for the inhibition of recombinant rat brain MGL by this compound.[2][3][4] Further characterization suggested that this compound exhibited some selectivity, as it was reported to inhibit rat brain fatty acyl amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the other major endocannabinoid, anandamide, with a significantly higher IC50 value of 32 µM.[5][6][7] It was also shown to bind weakly to the rat central cannabinoid (CB1) receptor with an IC50 of 3.8 µM.[5][6][7]

The Controversy Unfolds: A Question of Activity

Despite the initial promising reports, subsequent research from other laboratories began to cast doubt on the MGL inhibitory activity of this compound. Multiple studies reported a failure to replicate the inhibition of MGL using commercially available this compound.[1][8][9] These studies found that this compound did not inhibit human, rat, or mouse brain MGL at concentrations up to 100 µM.[5][6][7] Furthermore, some studies also found that this compound was ineffective at inhibiting FAAH activity in rat brain preparations.[1][8]

This discrepancy in the scientific literature led to a critical re-evaluation of the original findings and the purity of the this compound samples used in the initial studies.

The Resolution: Identification of a Bioactive Impurity

The conflicting reports were ultimately resolved when it was discovered that the MGL-inhibitory activity attributed to this compound was, in fact, due to a highly potent impurity present in the commercial preparations of the compound.[2] This impurity was identified as bis(methylthio)mercurane, which was found to inhibit rat recombinant MGL with an IC50 of 11.9 nM.[5][6][7] This discovery highlighted the critical importance of rigorous analytical chemistry and compound characterization in pharmacological research.

The story of this compound serves as a significant case study in the challenges and potential pitfalls of drug discovery and the use of chemical probes. It underscores the necessity for independent verification of findings and the thorough assessment of compound purity to avoid misinterpretation of biological data.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and the identified impurity, bis(methylthio)mercurane.

CompoundTargetSpecies/TissueIC50Reference
This compound Monoacylglycerol Lipase (MGL)Recombinant Rat Brain200 nM[2][3][4]
Monoacylglycerol Lipase (MGL)Human, Rat, or Mouse Brain> 100 µM[5][6][7]
Fatty Acid Amide Hydrolase (FAAH)Rat Brain32 µM[5][6][7]
CB1 Receptor (binding)Rat Central3.8 µM[5][6][7]
bis(methylthio)mercurane Monoacylglycerol Lipase (MGL)Rat Recombinant11.9 nM[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound.

Monoacylglycerol Lipase (MGL) Activity Assay

This assay is designed to measure the enzymatic activity of MGL and assess the inhibitory potential of test compounds.

Principle:

MGL catalyzes the hydrolysis of a monoacylglycerol substrate. The activity can be measured by quantifying the release of a product, which can be a radiolabeled fatty acid or a fluorescent molecule, depending on the substrate used.

Materials:

  • Recombinant or tissue-derived MGL

  • MGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • MGL substrate (e.g., [³H]-2-oleoylglycerol or a fluorogenic substrate)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid and counter (for radiometric assay) or fluorescence plate reader (for fluorometric assay)

  • 96-well plates

Procedure:

  • Prepare a working solution of the MGL enzyme in pre-chilled assay buffer.

  • Prepare serial dilutions of the test compound and a positive control inhibitor in the assay buffer.

  • To each well of a 96-well plate, add the assay buffer, the test compound or vehicle control, and the MGL enzyme solution.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MGL substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by solvent extraction).

  • Quantify the product formed. For a radiometric assay, this involves separating the radiolabeled product and measuring its radioactivity using a scintillation counter. For a fluorometric assay, measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay measures the enzymatic activity of FAAH and the inhibitory effects of test compounds.

Principle:

FAAH hydrolyzes fatty acid amides like anandamide. Similar to the MGL assay, its activity can be determined by measuring the release of a labeled product. A common method uses [¹⁴C-ethanolamine]-anandamide as the substrate and quantifies the released [¹⁴C]-ethanolamine.

Materials:

  • Recombinant or tissue-derived FAAH (e.g., from rat brain homogenates)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • [¹⁴C-ethanolamine]-anandamide substrate

  • Test compound (this compound or other inhibitors)

  • Scintillation fluid and counter

  • Organic solvent (e.g., chloroform/methanol mixture) for extraction

Procedure:

  • Prepare cell or tissue homogenates containing FAAH.

  • Prepare serial dilutions of the test compound.

  • Incubate the enzyme preparation with the test compound or vehicle at a controlled temperature (e.g., 37°C) for a pre-determined time.

  • Initiate the reaction by adding the [¹⁴C-ethanolamine]-anandamide substrate.

  • Incubate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction and separate the aqueous phase (containing [¹⁴C]-ethanolamine) from the organic phase (containing unreacted [¹⁴C]-anandamide) using a solvent extraction method.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the MGL assay.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Endocannabinoid_Signaling_Pathway cluster_post Postsynaptic Neuron 2AG_syn 2-AG Synthesis (e.g., DAGL) 2-AG 2-AG 2AG_syn->2-AG releases AEA_syn Anandamide Synthesis (e.g., NAPE-PLD) Anandamide Anandamide AEA_syn->Anandamide releases CB1R CB1 Receptor G_protein G-protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits MGL MGL Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Glycerol Glycerol MGL->Glycerol FAAH FAAH FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine 2-AG->CB1R activates 2-AG->MGL hydrolyzed by Anandamide->CB1R activates Anandamide->FAAH hydrolyzed by

Caption: Endocannabinoid signaling at a synapse.

Enzyme_Inhibition_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Dispense Reagents into 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Enzymatic Reaction Incubation->Stop_Reaction Detection Quantify Product Formation (Radiometric or Fluorometric) Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

References

Unraveling the Off-Target Profile of URB754: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754, initially identified as a potent inhibitor of monoacylglycerol lipase (MAGL), has a complex and debated pharmacological profile. Subsequent research has revealed that its potent MAGL-inhibitory activity likely stems from a mercury-containing impurity, bis(methylthio)mercurane, present in some commercial preparations. This guide provides an in-depth analysis of the off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers. The primary off-target activities of this compound itself include weak inhibition of fatty acid amide hydrolase (FAAH) and binding to the cannabinoid receptor 1 (CB1). Notably, it does not exhibit inhibitory activity against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2). Understanding this nuanced profile is critical for the accurate interpretation of experimental data and for guiding future drug development efforts.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Key enzymes in the ECS, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), are responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. Pharmacological inhibition of these enzymes presents a promising therapeutic strategy for various pathological conditions. This compound emerged as a tool compound in ECS research, initially reported as a potent and selective MAGL inhibitor. However, the reproducibility of these findings came into question, leading to further investigation of its pharmacological profile. This technical guide consolidates the current understanding of this compound's off-target effects, with a particular focus on the confounding role of a potent impurity.

Quantitative Off-Target Profile of this compound

The following tables summarize the quantitative data on the inhibitory and binding activities of this compound and its notable impurity, bis(methylthio)mercurane, against key targets within the endocannabinoid system and beyond.

Table 1: Inhibitory Activity of this compound and Bis(methylthio)mercurane

CompoundTargetSpecies/TissueIC50Reference(s)
This compoundMonoacylglycerol Lipase (MAGL)Recombinant Rat Brain~200 nM[1]
This compoundMonoacylglycerol Lipase (MAGL)Rat BrainIneffective[2]
Bis(methylthio)mercuraneMonoacylglycerol Lipase (MAGL)Recombinant Rat Brain11.9 nM[3]
This compoundFatty Acid Amide Hydrolase (FAAH)Rat Brain32 µM[3]
This compoundCyclooxygenase-1 (COX-1)Not Specified>100 µM[3]
This compoundCyclooxygenase-2 (COX-2)Not Specified>100 µM[3]

Table 2: Receptor Binding Affinity of this compound

CompoundTargetSpecies/TissueKiIC50Reference(s)
This compoundCannabinoid Receptor 1 (CB1)Rat Brain-3.8 µM[3]

Experimental Protocols

Detailed methodologies are crucial for understanding the discrepancies in the reported activity of this compound. Below are generalized protocols for the key assays cited in the literature.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol outlines a common method for assessing MAGL activity, variations of which were used in the initial characterization of this compound and the subsequent identification of the active impurity.

  • Enzyme Source: Recombinant rat brain MAGL or rat brain homogenates.

  • Substrate: Radiolabeled 2-arachidonoylglycerol ([³H]-2-AG) or a colorimetric substrate like 4-nitrophenylacetate.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., pH 7.2-8.0).

  • Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound (e.g., this compound or purified impurity) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Reaction Termination: The reaction is stopped after a specific time by methods appropriate for the substrate used (e.g., addition of a solvent mixture for radiolabeled substrates or a stop solution for colorimetric assays).

  • Detection:

    • Radiometric Assay: The amount of hydrolyzed product (e.g., [³H]-arachidonic acid) is quantified using liquid scintillation counting.

    • Colorimetric Assay: The absorbance of the colored product (e.g., 4-nitrophenol) is measured using a spectrophotometer.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The weak inhibitory effect of this compound on FAAH was determined using assays similar to the one described below.

  • Enzyme Source: Rat brain homogenates or cell lines overexpressing FAAH.

  • Substrate: Radiolabeled anandamide ([¹⁴C]-AEA) or a fluorogenic substrate like AMC arachidonoyl amide.

  • Assay Buffer: Typically a Tris-HCl buffer, sometimes at a slightly alkaline pH (e.g., pH 9.0) to optimize enzyme activity.

  • Incubation: Similar to the MAGL assay, the enzyme is pre-incubated with the test compound.

  • Reaction Initiation and Termination: The reaction is started by adding the substrate and stopped after a set time.

  • Detection:

    • Radiometric Assay: Quantification of the radiolabeled hydrolyzed product.

    • Fluorometric Assay: Measurement of the fluorescence of the released product (e.g., 7-amino-4-methylcoumarin) using a fluorometer.

  • Data Analysis: IC50 values are calculated as described for the MAGL assay.

Cannabinoid Receptor 1 (CB1) Binding Assay

The weak binding of this compound to the CB1 receptor was assessed using a competitive radioligand binding assay.

  • Receptor Source: Rat brain membrane preparations.

  • Radioligand: A high-affinity CB1 receptor radioligand such as [³H]-CP55,940 or [³H]-SR141716A.

  • Assay Buffer: A buffer containing Tris-HCl, divalent cations (e.g., MgCl₂, CaCl₂), and a protein carrier like bovine serum albumin (BSA).

  • Assay Procedure:

    • Brain membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the competing test compound (this compound).

    • The incubation is carried out for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or 37°C) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled CB1 ligand.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow relevant to the study of this compound's off-target effects.

G cluster_0 Endocannabinoid Metabolism & Signaling PL Phospholipids DAGL DAGL PL->DAGL twoAG 2-AG DAGL->twoAG Synthesis MAGL MAGL twoAG->MAGL CB1R CB1 Receptor twoAG->CB1R Agonist AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Degradation NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis FAAH FAAH AEA->FAAH AEA->CB1R Agonist AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine Degradation Signaling Downstream Signaling CB1R->Signaling Activation This compound This compound This compound->FAAH Weak Inhibition This compound->CB1R Weak Binding Impurity Bis(methylthio)mercurane (Impurity) Impurity->MAGL Potent Inhibition

Caption: Endocannabinoid signaling pathway and points of interaction for this compound and its impurity.

G cluster_1 Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Stock start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor/Vehicle prepare_reagents->pre_incubation initiate_reaction Add Substrate to Initiate Reaction pre_incubation->initiate_reaction incubation Incubate for a Defined Time and Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Detect Product Formation (Radiometric, Colorimetric, etc.) terminate_reaction->detection data_analysis Data Analysis: Calculate % Inhibition and IC50 Value detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Discussion

The bona fide off-target activities of this compound appear to be modest, with weak inhibition of FAAH and weak binding to the CB1 receptor. These interactions are unlikely to be significant at the concentrations where this compound was initially reported to inhibit MAGL. The lack of activity at COX-1 and COX-2 further refines its off-target profile.

For researchers using or considering this compound as a chemical probe, it is imperative to:

  • Verify Compound Purity: Utilize analytical techniques such as HPLC-MS to confirm the purity of the this compound sample and ensure the absence of bis(methylthio)mercurane or other potent impurities.

  • Use Appropriate Controls: When studying the endocannabinoid system, employ well-characterized and selective inhibitors of MAGL and FAAH as comparators.

  • Consider the Off-Target Profile: Be mindful of the weak interactions with FAAH and the CB1 receptor, especially when using higher concentrations of this compound.

Conclusion

This compound is a compound with a complex pharmacological history. While it is not the potent and selective MAGL inhibitor it was once thought to be, a careful examination of its off-target effects and the confounding role of a key impurity provides valuable lessons for the scientific community. This technical guide has aimed to provide a clear and comprehensive overview of the off-target profile of this compound, equipping researchers with the knowledge to interpret past studies and design more robust future experiments in the field of endocannabinoid research.

References

URB754 and Fatty Acid Amide Hydrolase (FAAH) Activity: A Critical Review and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) is a compound that has been the subject of significant scientific scrutiny within the field of endocannabinoid research. Initially reported as a potent inhibitor of monoacylglycerol lipase (MAGL) and a moderate inhibitor of fatty acid amide hydrolase (FAAH), it generated considerable interest as a potential tool to modulate the endocannabinoid system. However, subsequent research has largely contested these initial findings, attributing the observed MAGL inhibitory activity to a bioactive impurity and demonstrating a lack of significant FAAH inhibition by purified this compound. This technical guide provides a comprehensive overview of the scientific literature surrounding this compound, presenting the initial claims alongside the contradictory evidence. It includes a detailed summary of the reported quantitative data, experimental protocols for assessing FAAH activity, and diagrams illustrating the relevant biological pathways and experimental workflows. This guide is intended to provide researchers with a clear and accurate understanding of the history and scientific consensus regarding this compound's interaction with FAAH, thereby preventing the misinterpretation of past data and guiding future research in the field.

Introduction: The Initial Promise of this compound

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes, including pain, mood, and memory. The primary endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid messengers whose signaling is terminated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide, while monoacylglycerol lipase (MAGL) is the primary enzyme for 2-AG hydrolysis.[1][2][3][4] The inhibition of these enzymes presents a promising therapeutic strategy for enhancing endocannabinoid tone and treating various pathological conditions.

This compound emerged in the early 2000s as a compound of interest in this context. Initial reports suggested that it was a potent, noncompetitive inhibitor of MAGL and also possessed inhibitory activity against FAAH, albeit at higher concentrations.[5][6][7][8] This dual-activity profile, even if unbalanced, made it an intriguing candidate for pharmacological studies aimed at elevating the levels of both major endocannabinoids.

The Unraveling of a Scientific Controversy

Despite the initial excitement, subsequent independent investigations failed to replicate the originally reported inhibitory effects of this compound on both MAGL and FAAH. Multiple research groups found that this compound did not inhibit 2-AG hydrolysis in rat brain preparations and that brain FAAH activity was also resistant to the compound.[9][10][11][12]

This discrepancy led to a re-examination of the commercial batches of this compound used in the initial studies. A pivotal study identified a highly potent impurity, bis(methylthio)mercurane, within these commercial samples.[5][6] This mercury-containing compound was found to be a potent inhibitor of MAGL, with an IC50 value in the nanomolar range, thus accounting for the initially observed MAGL inhibition attributed to this compound.[5][6]

With the discovery of this contamination, the scientific consensus has shifted. It is now widely accepted that purified this compound is not a significant inhibitor of either MAGL or FAAH.[9][10][11][12] This case serves as a critical reminder of the importance of compound purity and independent verification in pharmacological research.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound and related compounds from various studies. It is crucial to interpret this data in the context of the controversy surrounding the purity of the this compound samples used in earlier experiments.

Table 1: Reported Inhibitory Activity of this compound on FAAH and Other Targets

TargetSpecies/TissueIC50 (µM)ReferenceNotes
Fatty Acid Amide Hydrolase (FAAH)Rat Brain32[5][6][7]This finding has been contested by subsequent studies.
Fatty Acid Amide Hydrolase (FAAH)Rat BrainNo inhibition[9][10]Contradicts the initial reports.
Monoacylglycerol Lipase (MAGL)Recombinant Rat Brain0.2[5][6][8]Attributed to the impurity bis(methylthio)mercurane.
Monoacylglycerol Lipase (MAGL)Human, Rat, Mouse BrainNo inhibition (up to 100 µM)[5][6]Using purified this compound.
Cannabinoid Receptor 1 (CB1)Rat3.8[5][6]Weak binding.
Cyclooxygenase-1 (COX-1)Not specifiedNo inhibition (up to 100 µM)[5][6]
Cyclooxygenase-2 (COX-2)Not specifiedNo inhibition (up to 100 µM)[5][6]

Table 2: Inhibitory Activity of the Impurity Found in Commercial this compound

CompoundTargetSpecies/TissueIC50 (nM)Reference
bis(methylthio)mercuraneMonoacylglycerol Lipase (MAGL)Recombinant Rat11.9[5][6]

Experimental Protocols

The following are representative protocols for assessing FAAH activity, similar to those used in the studies that investigated this compound.

Fluorometric FAAH Activity Assay

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • 96-well white microplate

  • FAAH enzyme source (e.g., recombinant human FAAH, tissue homogenate)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • FAAH Inhibitor Control (e.g., JZL195)

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to the desired working concentrations. Prepare serial dilutions of the test compound and control inhibitor.

  • Assay Setup:

    • 100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound or control inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of the FAAH Substrate to all wells.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode for 30-60 minutes at 37°C, or incubate for a fixed time (e.g., 30 minutes) and then read the endpoint fluorescence.[13][14]

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FAAH Activity Assay in Brain Homogenates

This protocol is adapted for measuring FAAH activity in a complex biological matrix.

Materials:

  • Brain tissue (e.g., rat brain)

  • Homogenization Buffer (e.g., 20 mM HEPES, pH 7.8, containing 10% glycerol, 150 mM NaCl, and 1% Triton X-100)

  • Bradford protein assay reagents

  • Radiolabeled substrate (e.g., [³H]anandamide) or fluorogenic substrate

  • Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

Procedure:

  • Sample Preparation: Homogenize the brain tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C for 10 minutes. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using the Bradford protein assay.[15]

  • Assay:

    • Dilute the supernatant to a standardized protein concentration in the assay buffer.

    • Perform the assay as described in section 4.1, substituting the recombinant enzyme with the brain homogenate supernatant.

  • Data Analysis: Normalize the FAAH activity to the protein concentration (e.g., pmol/min/mg protein). Calculate the IC50 of the test compound as described previously.

Visualizations

Endocannabinoid Signaling Pathway

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Release Neurotransmitter Release Ca_channel->Release Inhibits AEA Anandamide (AEA) AEA->CB1 Activates FAAH FAAH AEA->FAAH Hydrolysis twoAG 2-AG twoAG->CB1 Activates MAGL MAGL twoAG->MAGL Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol This compound This compound (Contested) This compound->FAAH Weak/No Inhibition Impurity bis(methylthio)mercurane (Impurity) Impurity->MAGL Potent Inhibition

Caption: Endocannabinoid signaling at the synapse.

Experimental Workflow for FAAH Inhibition Assay

faah_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Set up 96-well Plate (Control, Background, Inhibitor wells) prepare_reagents->plate_setup pre_incubation Pre-incubate Plate (5 min at 37°C) plate_setup->pre_incubation add_substrate Add FAAH Substrate to all wells pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence data_analysis Data Analysis (Subtract background, Calculate % Inhibition) measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Workflow for a fluorometric FAAH inhibition assay.

Conclusion

The story of this compound is a cautionary tale in pharmacology and drug discovery. While it was initially presented as a tool to modulate the endocannabinoid system through FAAH and MAGL inhibition, rigorous scientific follow-up revealed that its reported activity was largely, if not entirely, due to a potent impurity. For researchers in the field, it is imperative to recognize that this compound, in its pure form, is not a reliable inhibitor of FAAH. The focus for FAAH inhibition research should remain on well-characterized and selective inhibitors such as PF-3845 and URB597.[16][17][18] This guide has aimed to provide a clear, data-driven overview of the this compound controversy to ensure that future research is built on a solid and accurate foundation.

References

URB754 and Its Interaction with the Endocannabinoid System: A Critical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) is a compound that has generated significant interest and considerable controversy within the field of endocannabinoid research. Initially lauded as a potent and selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), subsequent investigations have cast doubt on its primary mechanism of action. This technical guide provides an in-depth review of the current understanding of this compound's interaction with key components of the endocannabinoid system, including cannabinoid receptors and metabolic enzymes. We present a critical analysis of the conflicting data, detail the experimental protocols used to assess its activity, and offer a balanced perspective on its utility as a pharmacological tool.

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, inflammation, pain perception, and mood. The core components of the ECS are:

  • Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in immune cells and peripheral tissues.

  • Endocannabinoids: The main endogenous ligands for cannabinoid receptors are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

  • Metabolic Enzymes: The synthesis and degradation of endocannabinoids are tightly controlled by specific enzymes. Fatty acid amide hydrolase (FAAH) is the principal enzyme for AEA degradation, while monoacylglycerol lipase (MGL) is the primary enzyme for 2-AG hydrolysis.

Targeting these metabolic enzymes has emerged as a promising therapeutic strategy to modulate endocannabinoid tone for the treatment of various disorders.

This compound: A Controversial Modulator of the Endocannabinoid System

This compound was first identified as a potent, noncompetitive inhibitor of MGL.[1][2] However, this initial finding has been challenged by subsequent research, leading to a complex and debated pharmacological profile.

Quantitative Data on this compound Interactions

The following table summarizes the reported quantitative data for this compound's interaction with key targets in the endocannabinoid system. It is critical to note the inconsistencies in the literature, particularly regarding its effects on MGL and FAAH.

TargetSpecies/TissueAssay TypeReported IC50Citation(s)Notes
Monoacylglycerol Lipase (MGL) Recombinant Rat BrainEnzyme Activity Assay200 nM[1][3][4]This initial finding is contested.
Human, Rat, or Mouse BrainEnzyme Activity Assay> 100 µM[3][4]Subsequent studies found no significant inhibition.
Impurity: bis(methylthio)mercuraneRat Recombinant MAGL11.9 nM[3][4]The MGL inhibitory activity may be due to this impurity.
Fatty Acid Amide Hydrolase (FAAH) Rat BrainEnzyme Activity Assay32 µM[3][4]Weak inhibition reported.
Rat BrainEnzyme Activity AssayNo significant inhibition[2][5][6]Other studies report resistance to inhibition.
Cannabinoid Receptor 1 (CB1) RatRadioligand Binding Assay3.8 µM[3][4]Weak binding affinity.
Cyclooxygenase-1 (COX-1) Not SpecifiedEnzyme Activity Assay> 100 µM[3][4]No significant inhibition.
Cyclooxygenase-2 (COX-2) Not SpecifiedEnzyme Activity Assay> 100 µM[3][4]No significant inhibition.

Key Takeaways from Quantitative Data:

  • The potent MGL inhibition initially attributed to this compound is now largely believed to be due to a contaminant in early commercial batches.

  • Pure this compound appears to be a very weak or inactive inhibitor of MGL from multiple species.

  • Its activity as a FAAH inhibitor is also weak and contested.

  • This compound exhibits weak binding to the CB1 receptor.

  • No significant interaction with CB2 receptors has been reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's purported interactions, it is essential to visualize the relevant biological pathways and the experimental methods used to study them.

Endocannabinoid Signaling Pathway

The following diagram illustrates the canonical endocannabinoid signaling pathway, highlighting the roles of MGL and FAAH in the degradation of 2-AG and anandamide, respectively.

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Inhibits Release DAGL DAGL Two_AG 2-AG DAGL->Two_AG NAPE_PLD NAPE-PLD Anandamide Anandamide NAPE_PLD->Anandamide DAG DAG DAG->DAGL NAPE NAPE NAPE->NAPE_PLD Two_AG->CB1 Retrograde Signaling MGL MGL Two_AG->MGL Anandamide->CB1 Retrograde Signaling FAAH FAAH Anandamide->FAAH Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Glycerol Glycerol MGL->Glycerol FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Depolarization Depolarization Calcium_Influx Ca2+ Influx Depolarization->Calcium_Influx Calcium_Influx->DAGL Calcium_Influx->NAPE_PLD

Endocannabinoid synthesis, retrograde signaling, and degradation pathways.
Experimental Workflow: Enzyme Inhibition Assay

The diagram below outlines a typical workflow for assessing the inhibitory potential of a compound like this compound on an enzyme such as FAAH or MGL.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution (e.g., brain homogenate, recombinant enzyme) Incubation Incubate Enzyme with Test Compound or Vehicle Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound (this compound) Compound_Prep->Incubation Substrate_Prep Prepare Substrate Solution (e.g., fluorogenic or radiolabeled) Reaction Initiate Reaction by Adding Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Product Formation (Fluorescence or Radioactivity) Reaction->Measurement Data_Plot Plot % Inhibition vs. Compound Concentration Measurement->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

A generalized workflow for determining enzyme inhibition (IC50).

Detailed Experimental Protocols

The conflicting data surrounding this compound necessitates a close examination of the methodologies used. Below are detailed protocols representative of those employed in the cited research.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This assay measures the enzymatic hydrolysis of a fluorogenic substrate by FAAH.

  • Materials:

    • Recombinant or tissue-derived FAAH (e.g., rat brain homogenate)

    • Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

    • Fluorogenic FAAH Substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

    • Test compound (this compound) dissolved in DMSO

    • Positive control inhibitor (e.g., URB597)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • To each well of the microplate, add the assay buffer, followed by the test compound or vehicle (DMSO).

    • Add the FAAH enzyme preparation to each well.

    • Pre-incubate the plate at 37°C for approximately 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the cannabinoid receptors.

  • Materials:

    • Cell membranes prepared from cells expressing human or rodent CB1 or CB2 receptors.

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

    • Radiolabeled cannabinoid agonist (e.g., [3H]CP55,940).

    • Test compound (this compound) dissolved in DMSO.

    • Unlabeled ligand for determining non-specific binding (e.g., WIN 55,212-2).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either the test compound, vehicle, or the unlabeled ligand for non-specific binding.

    • Incubate the plate for 60-90 minutes at 30-37°C.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by each concentration of this compound.

    • Plot the percent displacement against the logarithm of the inhibitor concentration and fit the data to a competition binding curve to calculate the Ki or IC50 value.

Discussion and Future Directions

The pharmacological profile of this compound is a cautionary tale in drug discovery and chemical probe validation. The initial excitement surrounding its potential as a selective MGL inhibitor has been significantly tempered by reports of inactivity and the discovery of a potent impurity.

For researchers in the field, it is imperative to:

  • Verify the purity of this compound: Any study utilizing this compound should be accompanied by analytical data confirming its purity and the absence of contaminants like bis(methylthio)mercurane.

  • Use appropriate controls: Given the conflicting data, robust positive and negative controls are essential in any experiment involving this compound.

  • Consider alternative interpretations: The weak interactions of this compound with FAAH and CB1 receptors suggest that at high concentrations, it may have off-target effects that could confound experimental results.

The search for selective MGL and FAAH inhibitors remains a high-priority area in endocannabinoid research. While this compound itself may not be the selective tool it was once thought to be, the investigation into its activity has provided valuable lessons for the field regarding the rigorous validation of chemical probes. Future research should focus on developing and characterizing novel inhibitors with improved selectivity and well-defined mechanisms of action to accurately dissect the complex roles of the endocannabinoid system in health and disease.

References

Methodological & Application

URB754: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one) is a compound that has been investigated for its role in modulating the endocannabinoid system. Initially identified as a potent inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), its mechanism of action has been a subject of scientific debate. Subsequent studies have presented conflicting evidence, with some reports indicating that this compound does not inhibit MGL and may exert its effects through other mechanisms, including weak inhibition of fatty acid amide hydrolase (FAAH) or off-target effects.[1][2][3][4] It has also been suggested that the observed MGL inhibitory activity in some commercial preparations of this compound could be attributed to an impurity.[4]

These application notes provide an overview of the reported biological activities of this compound and detailed protocols for its use in cell culture experiments, with a critical perspective on the existing literature.

Data Presentation

Reported In Vitro Activities of this compound
Target Enzyme/ReceptorReported ActivityIC50 ValueCell/Tissue PreparationReference
Monoacylglycerol Lipase (MGL)Potent, noncompetitive inhibitor200 nMRecombinant rat brain enzyme[4][5]
Monoacylglycerol Lipase (MGL)No inhibitionUp to 100 µMHuman recombinant, rat brain, or mouse brain MGL[4]
Monoacylglycerol Lipase (MGL)No inhibition of 2-AG hydrolysis-Rat brain preparations[1][3]
Fatty Acid Amide Hydrolase (FAAH)Weak inhibitor32 µMRat brain[4]
Fatty Acid Amide Hydrolase (FAAH)Resistant to inhibition-Brain[1]
Cannabinoid Receptor 1 (CB1)Weak binding3.8 µMRat central cannabinoid receptor[4]

Note: The conflicting data regarding MGL inhibition should be carefully considered when designing and interpreting experiments with this compound. Researchers are advised to independently verify the activity and purity of their this compound source.

Signaling Pathways

Postulated Endocannabinoid Signaling Modulation by this compound

The primary controversy surrounding this compound revolves around its target in the endocannabinoid system. The diagrams below illustrate the two proposed (though debated) mechanisms of action.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor MGL MGL TwoAG_degraded Arachidonic Acid + Glycerol MGL->TwoAG_degraded TwoAG 2-AG TwoAG->CB1R Activates TwoAG->MGL Hydrolysis eCB_synthesis Endocannabinoid Synthesis eCB_synthesis->TwoAG Release This compound This compound This compound->MGL Inhibits (Controversial)

Fig. 1: Disputed MGL Inhibition by this compound.

cluster_cell Cell FAAH FAAH Anandamide_degraded Arachidonic Acid + Ethanolamine FAAH->Anandamide_degraded Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis URB754_weak This compound URB754_weak->FAAH Weakly Inhibits

Fig. 2: Weak FAAH Inhibition by this compound.

Experimental Protocols

General Cell Culture Protocol for this compound Treatment

This protocol provides a general framework for treating adherent cell lines with this compound. Optimal conditions, including cell seeding density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental endpoint.

Materials:

  • Cell line of interest (e.g., BV-2 microglia, C6 glioma, cultured hippocampal neurons)[2][3]

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)[4]

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency in a T75 flask.

    • Wash cells with PBS, and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is crucial to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4, 24, 48 hours). The incubation time will depend on the specific assay being performed.

  • Downstream Analysis:

    • After incubation, proceed with the desired downstream analysis, such as cell viability assays, enzyme activity assays, or measurement of endocannabinoid levels.

start Start seed_cells Seed cells in multi-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_urb Prepare this compound dilutions and vehicle control adhere->prepare_urb treat_cells Treat cells with this compound or vehicle prepare_urb->treat_cells incubate Incubate for desired time treat_cells->incubate analysis Perform downstream analysis incubate->analysis

Fig. 3: General this compound Cell Treatment Workflow.
Cell Viability Assay (Resazurin-Based)

This protocol is for assessing cell viability after this compound treatment using a resazurin-based assay, which measures the metabolic activity of living cells.[6]

Materials:

  • Cells treated with this compound as described above in opaque-walled 96-well plates

  • Resazurin solution

  • Plate reader capable of measuring fluorescence

Procedure:

  • Following this compound treatment, add 20 µL of resazurin solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Subtract the background fluorescence from wells containing medium and resazurin only.

  • Express cell viability as a percentage of the vehicle-treated control cells.

In Vitro FAAH Inhibition Assay

This protocol can be adapted to assess the inhibitory effect of this compound on FAAH activity in cell lysates or membrane preparations.[7]

Materials:

  • Cell lysate or membrane preparation from the cells of interest

  • This compound at various concentrations

  • [¹⁴C]-Anandamide (or other suitable FAAH substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes or lysate from untreated cells.

  • Pre-incubate the membrane preparations with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Anandamide to the pre-incubated samples.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction (e.g., by adding a stop solution).

  • Extract the radiolabeled product (e.g., [¹⁴C]-ethanolamine) and quantify using a scintillation counter.

  • Calculate the percentage of FAAH inhibition for each this compound concentration compared to the vehicle control.

Quantification of Anandamide Levels

This protocol provides a general outline for the extraction and relative quantification of anandamide from cell cultures treated with this compound. For absolute quantification, the use of a deuterated internal standard and mass spectrometry is required.[8][9][10]

Materials:

  • Cells treated with this compound

  • Internal standard (e.g., anandamide-d8)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • After incubation with this compound, wash the cells with ice-cold PBS.

  • Scrape the cells in a suitable buffer and add the internal standard.

  • Perform lipid extraction using a method such as the Bligh-Dyer extraction (chloroform:methanol:water).

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Separate and detect anandamide and the internal standard using an appropriate LC-MS/MS method.

  • Quantify the anandamide levels by comparing the peak area of anandamide to that of the internal standard. Normalizing to total protein content is recommended for comparing different samples.[8]

Conclusion

This compound is a compound with a complex and debated pharmacological profile. While initially reported as a selective MGL inhibitor, this has been challenged by subsequent research. The available data suggests that this compound may have weak inhibitory effects on FAAH and other off-target activities. Researchers using this compound should be aware of these controversies and are encouraged to perform rigorous control experiments to validate its effects in their specific experimental systems. The protocols provided here offer a starting point for investigating the cellular effects of this compound, but they should be adapted and optimized for the specific research question and cell model being used.

References

URB754 for In Vivo Studies: A Critical Review and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a critical overview of URB754 and its application in in vivo studies. While initially reported as a monoacylglycerol lipase (MGL) inhibitor, subsequent research has raised significant concerns about its mechanism of action and selectivity. This application note will address the controversy surrounding this compound, summarize the conflicting data, and provide generalized protocols for evaluating endocannabinoid system modulators in vivo.

Introduction: The Controversy Surrounding this compound

This compound (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) was first described as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] This initial finding suggested that this compound could be a valuable tool for studying the physiological roles of 2-AG signaling in vivo. However, subsequent studies have challenged this claim. Research has shown that this compound fails to inhibit recombinant MGL and that its previously reported MGL-inhibitory activity may be attributed to a chemical impurity, bis(methylthio)mercurane, present in commercial preparations.[1] Furthermore, some studies have found that this compound has no effect on the hydrolysis of 2-AG in rat brain preparations.[2][3]

Given these conflicting findings, the use of this compound as a selective MGL inhibitor in in vivo studies is not recommended without rigorous validation of the compound's purity and mechanism of action in the specific experimental context.

Mechanism of Action: An Unclear Picture

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes. The primary endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Their signaling is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH) for AEA and MGL for 2-AG.[4][5]

Initially, this compound was thought to enhance 2-AG signaling by inhibiting MGL. The proposed (though now contested) mechanism is illustrated below.

Caption: Proposed (but disputed) signaling pathway of this compound.

Quantitative Data Summary: Inconsistent Findings

The reported inhibitory concentrations (IC50) for this compound vary significantly across studies, further highlighting the controversy surrounding its activity.

CompoundTarget EnzymeReported IC50Species/PreparationReference
This compoundMGL200 nMRecombinant rat brain enzyme[6][7]
This compoundMGLNo inhibition up to 100 µMHuman recombinant, rat, or mouse brain MGL[6]
This compoundFAAH32 µMRat brain[6]
bis(methylthio)mercurane (impurity)MGL11.9 nMRat recombinant MGL[6]

Experimental Protocols: A Generalized Approach for In Vivo Studies of ECS Modulators

Due to the issues with this compound, a specific protocol for its use is not provided. Instead, a generalized workflow for testing any putative enzyme inhibitor of the endocannabinoid system in vivo is outlined below. This workflow emphasizes the critical steps of validation and control.

G cluster_preclinical Pre-Vivo Validation cluster_vivo In Vivo Experimentation cluster_data Data Analysis & Interpretation compound_purity 1. Compound Purity Analysis (e.g., HPLC, NMR) in_vitro_assay 2. In Vitro Enzyme Assay (Confirm IC50 and selectivity) compound_purity->in_vitro_assay animal_model 3. Animal Model Selection (e.g., mouse, rat) in_vitro_assay->animal_model dosing 4. Dose-Response & PK/PD Studies animal_model->dosing behavioral_assay 5. Behavioral Assays (e.g., hot plate, elevated plus maze) dosing->behavioral_assay ex_vivo_analysis 6. Ex Vivo Analysis (e.g., brain tissue enzyme activity, endocannabinoid levels) behavioral_assay->ex_vivo_analysis data_analysis 7. Statistical Analysis ex_vivo_analysis->data_analysis conclusion 8. Conclusion & Reporting (Acknowledge limitations) data_analysis->conclusion

Caption: Generalized workflow for in vivo testing of ECS enzyme inhibitors.

Pre-Vivo Validation
  • Compound Purity Analysis:

    • Objective: To confirm the identity and purity of the test compound.

    • Method: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

    • Importance: Essential to rule out the influence of bioactive impurities, as suspected with this compound.

  • In Vitro Enzyme Assays:

    • Objective: To determine the inhibitory potency (IC50) and selectivity of the compound against the target enzyme (e.g., MGL, FAAH) and off-target enzymes.

    • Method: Use purified recombinant enzymes or tissue homogenates. Measure enzyme activity in the presence of varying concentrations of the inhibitor.

    • Importance: To confirm the compound's intended mechanism of action before proceeding to costly and complex in vivo studies.

In Vivo Experimentation
  • Animal Models:

    • Species: Mice and rats are commonly used.

    • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

    • Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water unless otherwise specified by the experimental design.[8]

  • Drug Administration:

    • Formulation: this compound is soluble in DMF (20 mg/ml) and DMSO (10 mg/ml).[6] A suitable vehicle for in vivo administration must be determined (e.g., a mixture of DMSO, Tween 80, and saline).

    • Route of Administration: Intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.) injections are common. The choice of route depends on the pharmacokinetic properties of the compound and the experimental question.

    • Dose-Response Studies: A range of doses should be tested to determine the effective dose and to identify potential toxicity.

  • Behavioral Assays:

    • Objective: To assess the physiological and behavioral effects of the compound.

    • Examples:

      • Analgesia: Hot plate test, tail-flick test, assessment of pain-depressed behaviors.[9]

      • Anxiety: Elevated plus maze, light-dark box test.[10]

      • Motor Function: Open field test, rotarod test.

      • Cannabimimetic Effects (Tetrad Test): Assessment of hypomotility, catalepsy, analgesia, and hypothermia.[11]

  • Ex Vivo Analysis:

    • Objective: To confirm target engagement and downstream effects in the tissue of interest.

    • Method: Following the behavioral assays, animals are euthanized, and tissues (e.g., brain, liver) are collected.

    • Analysis:

      • Enzyme Activity Assay: Measure the activity of the target enzyme (e.g., MGL) in tissue homogenates to confirm inhibition by the compound.

      • Endocannabinoid Level Measurement: Quantify the levels of AEA and 2-AG using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm that enzyme inhibition leads to the expected increase in the substrate.

Conclusion and Recommendations

The available evidence strongly suggests that this compound is not a reliable or selective inhibitor of monoacylglycerol lipase. The initial reports of its MGL-inhibitory activity are likely due to a bioactive impurity. Therefore, researchers should exercise extreme caution and are advised against using this compound in in vivo studies with the assumption that it selectively targets MGL.

For researchers interested in studying the role of MGL in vivo, it is recommended to use more recently developed and thoroughly validated inhibitors. Any study employing a chemical inhibitor should include rigorous validation steps, including confirmation of compound purity, in vitro selectivity, and ex vivo target engagement, to ensure the validity of the experimental findings.

References

Application Notes and Protocols for URB754 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one) is a compound that has been investigated for its role in modulating the endocannabinoid system. Initially reported as a potent inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), subsequent research has presented conflicting evidence regarding its efficacy and selectivity.[1][2][3] Some studies suggest that the observed MGL inhibition may be due to a bioactive impurity in commercial preparations of this compound. Furthermore, reports indicate that this compound does not inhibit human, rat, or mouse brain MGL at significant concentrations.[2] It has also been characterized as a weak inhibitor of fatty acid amide hydrolase (FAAH) and shows low affinity for the cannabinoid receptor 1 (CB1).

Given the controversy surrounding its mechanism of action, researchers should exercise caution when interpreting results obtained using this compound and consider its potential off-target effects. These application notes provide a summary of the available in vitro data, a general protocol for administration in mice, and reference dosages for other well-characterized endocannabinoid system modulators to aid in experimental design.

Data Presentation

Table 1: In Vitro Inhibitory Profile of this compound

Target Enzyme/ReceptorReported IC50Species/PreparationNotes
Monoacylglycerol Lipase (MGL)200 nMRecombinant rat brain enzymePotent, noncompetitive inhibition.
Monoacylglycerol Lipase (MGL)No inhibition up to 100 µMHuman recombinant, rat brain, or mouse brainContradictory findings to the initial report.[2]
Fatty Acyl Amide Hydrolase (FAAH)32 µMRat brainWeak inhibition.
Cannabinoid Receptor 1 (CB1)3.8 µMRat central cannabinoid receptorWeak binding affinity.

Table 2: Reference Dosages of Other Endocannabinoid System Modulators in Mice

Disclaimer: The following data is for reference only and pertains to compounds other than this compound. Researchers must conduct their own dose-response studies to determine the optimal dosage for this compound in their specific experimental model.

CompoundTargetDosageRoute of AdministrationMouse StrainReference
JZL184MGL Inhibitor4, 16, 40 mg/kgIntraperitoneal (i.p.)C57BL/6J[4][5][6][7]
URB597FAAH Inhibitor1, 3 mg/kgIntraperitoneal (i.p.)Male and female mice[8]
URB597FAAH Inhibitor1-50 mg/kgOralMale CD-1 mice[9]
ABX1431MGL Inhibitor4 mg/kgOral gavageTat transgenic male mice[10][11]
ABX1431MGL Inhibitor0.5 - 32 mg/kgOral gavageMice[12]

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (IP) Administration of this compound in Mice

This protocol provides a general guideline for the IP injection of a research compound in mice. The solubility and stability of this compound in the chosen vehicle should be confirmed by the researcher.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a mixture such as ethanol, Emulphor/Kolliphor, and saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-30 gauge)[13]

  • 70% ethanol or other appropriate disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Calculation:

    • Weigh the mouse to determine the precise body weight.

    • Calculate the required volume of the drug solution to be administered based on the desired dosage (mg/kg) and the concentration of the prepared solution (mg/mL). The injection volume should not exceed 10 ml/kg.[14]

  • Preparation of Injection Solution:

    • Based on the known solubility of this compound, select an appropriate vehicle. Common vehicles for hydrophobic compounds include a mixture of ethanol, a surfactant like Emulphor or Kolliphor, and saline (e.g., a 1:1:18 ratio).[10]

    • On the day of the experiment, weigh the required amount of this compound and dissolve it in the chosen vehicle in a sterile microcentrifuge tube.

    • Vortex and/or sonicate the solution until the compound is fully dissolved. Visually inspect for any precipitates.

    • Prepare a vehicle-only control solution for the control group of animals.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.[13]

    • Position the mouse to expose the abdomen, typically in dorsal recumbency with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.[13]

  • Intraperitoneal Injection:

    • Identify the injection site in the lower right quadrant of the mouse's abdomen. This location helps to avoid the cecum and urinary bladder.[13][14]

    • Disinfect the injection site with 70% ethanol.[15]

    • Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound solution.[13][16]

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[13]

    • Gently aspirate by pulling back the plunger slightly to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.[15]

    • If aspiration is clear, slowly and steadily inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for several minutes post-injection for any signs of distress, discomfort, or adverse reactions.

    • Monitor the animals according to the experimental plan.

Mandatory Visualization

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor PLD NAPE-PLD DAGL DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Synthesis FAAH FAAH MGL MGL MGL->TwoAG Degrades ArachidonicAcid Arachidonic Acid MGL->ArachidonicAcid Produces AEA Anandamide (AEA) TwoAG->CB1 Activates This compound This compound (Contested) This compound->MGL Inhibits?

Caption: Theoretical endocannabinoid signaling pathway, highlighting the contested inhibitory role of this compound on MGL.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis arrow arrow A Animal Acclimation & Baseline Measurement B Randomization into Treatment Groups A->B C This compound & Vehicle Solution Preparation B->C D Drug Administration (e.g., IP Injection) C->D E Behavioral Assays (e.g., nociception, anxiety) D->E F Tissue Collection (Brain, etc.) E->F G Biochemical Analysis (e.g., LC-MS for endocannabinoids) F->G H Data Analysis & Statistical Evaluation G->H

Caption: General experimental workflow for in vivo testing of this compound in a mouse model.

References

Application Notes and Protocols for the Analytical Detection of URB754

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one) is a compound that has been investigated for its potential role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound was initially thought to increase the levels of 2-AG, thereby enhancing endocannabinoid signaling. This mechanism of action suggested potential therapeutic applications in pain and stress management.[1] However, subsequent studies have presented conflicting evidence, with some research indicating that this compound does not effectively inhibit MAGL in rat brain preparations.[2] More recent findings suggest that the observed MAGL inhibitory activity might be attributed to impurities in commercial preparations of this compound.[1]

Given its presence as a designer drug and its use in preclinical research, robust and reliable analytical methods for the detection and quantification of this compound in various matrices are crucial.[3] These application notes provide detailed protocols for the analysis of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation for investigational products and biological matrices.

Signaling Pathway of this compound (Intended Mechanism)

This compound was designed to inhibit monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. The intended signaling pathway is illustrated below. It is important to note that the efficacy of this compound as a MAGL inhibitor is a subject of scientific debate.[2]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Neurotransmitter_Release Neurotransmitter Release Inhibition CB1R->Neurotransmitter_Release MAGL MAGL ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid Produces Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Leads to TwoAG 2-AG TwoAG->CB1R Activates TwoAG->MAGL Degradation DAGL DAGL DAGL->TwoAG PL Membrane Phospholipids PL->DAGL Synthesis This compound This compound This compound->MAGL Inhibits (Controversial)

Caption: Intended signaling pathway of this compound as a MAGL inhibitor.

Analytical Methods

The primary methods for the detection and quantification of this compound are based on chromatography coupled with mass spectrometry, offering high sensitivity and selectivity.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is the preferred method for quantifying this compound in complex matrices due to its high sensitivity and specificity.

Experimental Workflow

G Sample Sample (Plasma, Brain Homogenate, etc.) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation UHPLC UHPLC Separation Preparation->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: UHPLC-MS/MS experimental workflow for this compound analysis.

Instrumentation and Parameters

ParameterValue
UHPLC System Agilent 1260 or equivalent
Column KINETEX EVO C18 (50 x 2.1 mm, 1.9 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-0.1 min: 20% B; 0.1-6.0 min: 20-80% B; 6.0-6.1 min: 80-100% B; Hold for 3 min; Re-equilibrate at 20% B for 2 min.
Mass Spectrometer Triple Quadrupole (e.g., AB Sciex QTRAP 5500)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4000 V
Temperature 500 °C
MRM Transitions Precursor Ion (m/z): 267; Product Ions (m/z): 160, 249, 106[3]

Quantitative Data (Estimated)

ParameterEstimated Value
Linearity Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust alternative for the identification and quantification of this compound, particularly in less complex matrices or for confirmatory analysis.

Experimental Workflow

G Sample Sample (e.g., Herbal Product Extract) Preparation Sample Preparation (e.g., Liquid-Liquid Extraction) Sample->Preparation GC Gas Chromatography Separation Preparation->GC EI Electron Ionization (EI) GC->EI MS Mass Spectrometry (Scan or SIM Mode) EI->MS Data Data Acquisition and Analysis MS->Data

Caption: GC-MS experimental workflow for this compound analysis.

Instrumentation and Parameters

ParameterValue
GC System Agilent Gas Chromatograph or equivalent
Column DB-1 MS (30m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at 1 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (1 min), then ramp to 300 °C at 12 °C/min, hold for 16 min
Injection Mode Split (25:1), 1 µL injection
Mass Spectrometer Mass Selective Detector
Ionization Mode Electron Ionization (EI)
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Scan Range 34-550 amu

Quantitative Data (Estimated)

ParameterEstimated Value
Linearity Range 5 - 1000 ng/mL
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 80%

Sample Preparation Protocols

Protocol 1: Extraction of this compound from Human Plasma for UHPLC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of this compound from human plasma.

Materials:

  • Human plasma

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UHPLC-MS/MS system.

Protocol 2: Extraction of this compound from Brain Tissue for UHPLC-MS/MS or GC-MS Analysis

This protocol details the homogenization and extraction of this compound from brain tissue.

Materials:

  • Brain tissue

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile with 0.1% formic acid (for UHPLC-MS/MS) or appropriate solvent for GC-MS

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh approximately 50 mg of frozen brain tissue.

  • Add 500 µL of ice-cold PBS to the tissue in a 2 mL microcentrifuge tube containing homogenization beads.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Transfer 100 µL of the homogenate to a new microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile (with 0.1% formic acid for LC-MS).

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 15 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound. The UHPLC-MS/MS method offers superior sensitivity and is recommended for the analysis of this compound in complex biological matrices. The GC-MS method serves as a reliable alternative, particularly for less complex samples. Adherence to these protocols will enable researchers to obtain accurate and reproducible data for pharmacokinetic studies, forensic analysis, and further investigation into the pharmacological effects of this compound. It is recommended that each laboratory validates these methods according to their specific instrumentation and regulatory requirements.

References

Application Notes and Protocols: The Critical Re-evaluation of URB754 in Monoacylglycerol Lipase (MGL) Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL is a promising therapeutic strategy for various neurological and inflammatory disorders. Consequently, the accurate pharmacological characterization of MGL inhibitors is paramount. Historically, the compound URB754 was reported as a potent MGL inhibitor. However, subsequent research has called this activity into question, revealing it to be an unreliable tool for studying MGL. These application notes provide a detailed re-evaluation of this compound, outline protocols for robust MGL inhibition assays, and propose a rigorous approach to selecting and validating negative controls.

The Case of this compound: A Cautionary Tale in Pharmacology

Initial reports identified this compound as a potent, noncompetitive inhibitor of MGL. However, a body of subsequent evidence has demonstrated that this compound does not inhibit recombinant human, rat, or mouse MGL at concentrations up to 100 µM.[1] The initially observed MGL inhibitory activity has been attributed to a highly potent impurity, bis(methylthio)mercurane, which was present in some commercial batches of this compound.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the reported inhibitory concentrations (IC50) of this compound and other relevant compounds against MGL and FAAH. This data highlights the discrepancy in this compound's reported activities and provides a reference for more appropriate control compounds.

CompoundTargetReported IC50Species/Enzyme SourceComments
This compound MGL~200 nMRecombinant rat brainDisputed: Activity now attributed to a contaminant.
MGL>100 µMHuman recombinant, rat brain, mouse brainDemonstrates lack of direct MGL inhibition.[1]
FAAH~32 µMRat brainWeak inhibition, potential for off-target effects.
Bis(methylthio)mercurane MGL~11.9 nMRecombinant ratPotent MGL inhibitor identified as a contaminant in this compound preparations.
JZL184 MGL~8 nMMouse brainPotent, irreversible MGL inhibitor. Good positive control.
FAAH>1 µMMouse brainDemonstrates selectivity for MGL over FAAH.
KML29 MGL~15 nMMouse brainHighly potent and selective MGL inhibitor. Excellent positive control.[2]
FAAH>50 µMMouse brainHigh selectivity for MGL.[2]

A Rigorous Approach to Controls in MGL Inhibition Assays

Given the issues with this compound, a more robust control strategy is essential for reliable MGL inhibition studies.

1. Positive Control: A well-characterized, potent, and selective MGL inhibitor should be used to confirm assay performance.

  • Recommended Positive Controls: JZL184 or KML29. These compounds have been extensively validated in the literature.

2. Vehicle Control: All compounds should be dissolved in a suitable solvent (e.g., DMSO), and the same concentration of the solvent should be included in control wells to account for any solvent effects.

3. Negative Control Strategy:

  • Ideal Negative Control: The ideal negative control would be an inactive enantiomer or a structurally closely related but inactive analog of the potent MGL inhibitor used as a positive control. However, a commercially available and validated inactive enantiomer for compounds like JZL184 or KML29 is not readily available.
  • Recommended Negative Control Approach: In the absence of a validated inactive analog, the primary negative control should be the vehicle control . This allows for the determination of the baseline enzyme activity. Additionally, including a compound like this compound can serve as a useful "historical control" to demonstrate the lack of non-specific effects that might be misinterpreted as weak inhibition. However, it should not be the sole negative control.

Experimental Protocols

Protocol 1: Fluorometric MGL Activity Assay

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.

Materials:

  • Human recombinant MGL

  • MGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Fluorogenic MGL substrate (e.g., 4-methylumbelliferyl arachidonate)

  • Test compounds and control compounds (positive and negative)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds, positive control (e.g., KML29), and this compound in DMSO. Create a dilution series of each compound in MGL Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Preparation: Dilute the human recombinant MGL to the desired concentration in cold MGL Assay Buffer. Keep the enzyme on ice.

  • Assay Plate Setup:

    • Blank wells: Add MGL Assay Buffer only.

    • Vehicle control wells: Add MGL enzyme and the same volume of vehicle (e.g., 1% DMSO in assay buffer) as the compound wells.

    • Test compound wells: Add MGL enzyme and the desired concentration of the test compound.

    • Positive control wells: Add MGL enzyme and a known concentration of the positive control (e.g., KML29).

    • This compound wells: Add MGL enzyme and the desired concentration of this compound.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic MGL substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: LC-MS/MS-Based MGL Activity Assay

This protocol offers high specificity and sensitivity by directly measuring the product of 2-AG hydrolysis, arachidonic acid.

Materials:

  • Cell lysates or tissue homogenates containing MGL, or recombinant MGL

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 2-Arachidonoylglycerol (2-AG) substrate

  • Internal standard (e.g., deuterated arachidonic acid, AA-d8)

  • Test compounds and control compounds

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample and Compound Preparation: Prepare cell lysates or tissue homogenates in assay buffer. Prepare dilutions of test compounds and controls.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the enzyme source, assay buffer, and the test compound or vehicle.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the 2-AG substrate.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard (AA-d8).

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18).

    • Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify arachidonic acid and the internal standard using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Analysis:

    • Calculate the amount of arachidonic acid produced in each sample by normalizing to the internal standard.

    • Determine the percent inhibition for each compound relative to the vehicle control.

    • Calculate IC50 values as described in the fluorometric assay protocol.

Visualizations

G cluster_0 Membrane Phospholipids cluster_1 2-AG Synthesis & Signaling cluster_2 2-AG Degradation PL Phospholipids PLC PLC PL->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGL DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R CB1/CB2 Receptors TwoAG->CB1R MGL MGL TwoAG->MGL Major Pathway FAAH FAAH TwoAG->FAAH Minor Pathway Signaling Downstream Signaling CB1R->Signaling AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol FAAH->AA

Caption: 2-AG Signaling Pathway

G start Start prep_compounds Prepare Compound Dilutions (Test, Positive Control, this compound, Vehicle) start->prep_compounds prep_enzyme Prepare MGL Enzyme Solution start->prep_enzyme plate_setup Set up 96-well Plate prep_compounds->plate_setup prep_enzyme->plate_setup pre_incubation Pre-incubate Plate (15-30 min at 37°C) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading (30-60 min at 37°C) add_substrate->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition and IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: MGL Inhibition Assay Workflow

References

URB754: Application Notes and Protocols for Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) has emerged as a compound of interest in forensic toxicology due to its identification as a designer drug in various illicit products.[1][2] Initially investigated for its potential therapeutic effects related to the endocannabinoid system, its presence in the recreational drug market necessitates robust analytical methods for its detection in biological specimens. This document provides detailed application notes and protocols for the forensic toxicological screening of this compound, addressing its controversial mechanism of action, analytical methodologies, and potential interactions with other substances of abuse.

Mechanism of Action and Pharmacological Profile

The pharmacological profile of this compound is complex and subject to scientific debate. It was first described as a potent inhibitor of monoacylglycerol lipase (MGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] However, subsequent research has indicated that the MGL inhibitory activity observed in initial studies may be attributable to a contaminant, bis(methylthio)mercurane, present in some commercial batches of this compound.[4][5] Studies using highly purified this compound have failed to demonstrate significant inhibition of human MGL or fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.[6]

Despite the controversy, the association of this compound with endocannabinoid system modulation warrants consideration in toxicological assessments. An increase in endocannabinoid levels, whether through direct or indirect mechanisms, can lead to cannabinoid-like psychoactive effects. Furthermore, this compound has been found in combination with synthetic cannabinoids, suggesting a potential for synergistic or amplified pharmacological effects.[1]

Signaling Pathway Considerations

Given the conflicting evidence regarding its primary molecular target, a definitive signaling pathway for this compound remains to be elucidated. However, based on its initial proposed mechanism, a hypothetical pathway involving the modulation of the endocannabinoid system can be considered.

Endocannabinoid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Triggers DAGL DAGL two_AG 2-AG DAGL->two_AG Synthesizes Arachidonic_Acid Arachidonic Acid two_AG->CB1R Activates (Retrograde) MGL MGL two_AG->MGL Degraded by MGL->Arachidonic_Acid This compound This compound (Controversial Target) This compound->MGL Inhibition? (Disputed)

Caption: Hypothetical signaling pathway of this compound's disputed MGL inhibition.

Quantitative Data

To date, there is a paucity of published quantitative data for this compound from forensic casework. The tables below provide a framework for organizing such data as it becomes available and summarizes the limited in vitro data.

Table 1: In Vitro Activity of this compound

Target Enzyme/ReceptorSpeciesIC50 ValueReference
Monoacylglycerol Lipase (MGL)Rat (recombinant brain)~200 nM (activity attributed to impurity)[3][5]
Fatty Acid Amide Hydrolase (FAAH)Rat (brain)> 30 µM (no significant inhibition)[6]
Cannabinoid Receptor 1 (CB1)RatWeak binding[5]

Table 2: Framework for this compound Forensic Case Data

Case IDSpecimen TypeThis compound Concentration (ng/mL)Co-detected SubstancesAnalytical Method
ExampleUrine[Value]Synthetic Cannabinoids, CathinonesLC-MS/MS
ExampleBlood[Value][List of substances]GC-MS

Experimental Protocols

The following are generalized protocols for the detection of this compound in biological matrices, adapted from established methods for novel psychoactive substances (NPS). Method validation is essential before implementation in routine casework.[7]

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is a general guideline for the extraction of this compound from urine samples.

Materials:

  • Urine sample

  • Internal standard (e.g., this compound-d4, if available; otherwise, a structurally similar compound)

  • Phosphate buffer (pH 6.0)

  • Mixed-mode SPE columns

  • Methanol, Dichloromethane, Isopropanol, Ammonium hydroxide

  • Centrifuge

  • Evaporator

Procedure:

  • To 1 mL of urine, add the internal standard.

  • Add 1 mL of phosphate buffer and vortex.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Condition the SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of phosphate buffer.

  • Load the supernatant from the centrifuged sample onto the SPE column.

  • Wash the column with 2 mL of deionized water, followed by 2 mL of a mild organic solvent.

  • Dry the column thoroughly under vacuum.

  • Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the screening and confirmation of a wide range of NPS.

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Mass spectrometer with electron ionization (EI) source

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 320°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

  • Ionization Energy: 70 eV

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of drugs and their metabolites in complex biological matrices.[8]

Instrumentation:

  • High-performance liquid chromatograph

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined through infusion experiments.

Visualization of Workflows and Relationships

Experimental Workflow for this compound Screening

Forensic Screening Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review and Reporting Sample Biological Sample (Urine/Blood) IS Add Internal Standard Sample->IS Extraction Solid-Phase Extraction (SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Review Data Review & Interpretation GCMS->Data_Review LCMSMS->Data_Review Confirmation Confirmation of Positive Findings Data_Review->Confirmation Report Final Report Confirmation->Report This compound and Cathinone Interaction This compound This compound Product Illicit Product (Co-formulation) This compound->Product Cathinone 4-Methylbuphedrone (Cathinone Derivative) Cathinone->Product Reaction Chemical Reaction Product->Reaction New_Compound Novel Reaction Product Reaction->New_Compound Detection Analytical Detection (GC-MS, LC-MS/MS) New_Compound->Detection

References

Application Notes and Protocols for Purity Assessment of URB754

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) is a compound initially identified as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Subsequent research, however, has revealed that the potent MGL inhibitory activity observed in commercial samples of this compound is primarily attributable to a bioactive impurity, bis(methylthio)mercurane.[2] Furthermore, some studies have reported that this compound itself has no significant inhibitory effect on MGL or fatty acid amide hydrolase (FAAH) in rat brain preparations.[4] Given this critical context, rigorous purity assessment of this compound is paramount to ensure the validity of experimental results and to accurately attribute any observed biological activity.

These application notes provide a comprehensive protocol for determining the purity of this compound using orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This information is essential for sample preparation and the setup of analytical instrumentation.

PropertyValue
Molecular Formula C₁₆H₁₄N₂O₂[1][2]
Molecular Weight 266.30 g/mol [1][5]
CAS Number 86672-58-4[2][6]
Appearance Crystalline solid
Solubility Soluble in DMSO (10 mg/mL) and DMF (20 mg/mL)[2][6]
UV λmax 216, 247, 283, 348 nm[2]

Signaling Pathway Context

The diagram below illustrates the intended, albeit now contested, target of this compound within the endocannabinoid signaling pathway. The primary impurity, bis(methylthio)mercurane, is the active compound that inhibits MGL.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Inhibitors Ca2+ Ca2+ DGL Diacylglycerol Lipase (DGL) Ca2+->DGL Activates 2-AG_pre 2-AG DGL->2-AG_pre Synthesizes CB1R CB1 Receptor 2-AG_pre->CB1R Binds to (Retrograde Messenger) MGL Monoacylglycerol Lipase (MGL) 2-AG_pre->MGL Hydrolyzed by Ca2+_channel Ca2+_channel CB1R->Ca2+_channel Inhibits Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Glycerol Glycerol MGL->Glycerol Impurity Impurity (bis(methylthio)mercurane) Impurity->MGL Inhibits This compound This compound (Inactive on MGL) G start Start: This compound Sample prep Sample Preparation (Dissolve in DMSO/Acetonitrile) start->prep hplc 1. HPLC-UV Analysis (Purity Screening) prep->hplc decision Purity > 98% and no major unknown peaks? hplc->decision lcms 2. LC-MS Analysis (Identity Confirmation) decision->lcms Yes report Final Purity Report decision->report No (Repurify Sample) qnmr 3. qNMR Analysis (Orthogonal Purity Assay) lcms->qnmr qnmr->report

References

URB754: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) is a compound that has been investigated for its role in modulating the endocannabinoid system. Initially reported as a potent inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), subsequent studies have cast doubt on its direct inhibitory activity, suggesting that its effects may be attributable to an impurity. This document provides detailed application notes on the solubility of this compound and a protocol for its preparation for in vivo use, alongside a summary of the controversy surrounding its mechanism of action.

Physicochemical Properties and Solubility

This compound is a crystalline solid with poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]
Dimethylformamide (DMF)20 mg/mL[1]

Note: It is recommended to purge the solvent with an inert gas before dissolving this compound to prevent degradation. Stock solutions should be stored at -20°C.

Mechanism of Action: A Note of Caution

This compound was first described as a potent, noncompetitive inhibitor of MGL.[1] However, several subsequent studies have failed to replicate this finding, reporting that this compound does not inhibit MGL in recombinant, rat brain, or mouse brain preparations.[2][3] There is evidence to suggest that the initially observed MGL inhibitory activity may have been due to a contaminant, bis(methylthio)mercurane, present in some commercial batches of this compound.[1] Researchers should be aware of this controversy when designing experiments and interpreting data. This compound has also been reported to inhibit fatty acid amide hydrolase (FAAH) and weakly bind to the cannabinoid receptor 1 (CB1), though at significantly higher concentrations than its initially reported MGL inhibition.[1]

Endocannabinoid Signaling Pathway

The following diagram illustrates the general pathway of 2-AG signaling, which this compound was initially thought to modulate.

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor MGL Monoacylglycerol Lipase (MGL) AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol two_AG_pre 2-AG two_AG_pre->CB1R Activation two_AG_pre->MGL Degradation DAGL Diacylglycerol Lipase (DAGL) two_AG_post 2-AG DAGL->two_AG_post DAG Diacylglycerol (DAG) DAG->DAGL Synthesis two_AG_post->two_AG_pre Retrograde Signaling experimental_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_vehicle Prepare Vehicle (e.g., Tween 80 in Saline) start->prep_vehicle prep_final Prepare Final Dosing Solution (Dilute Stock in Vehicle) prep_stock->prep_final prep_vehicle->prep_final animal_groups Randomize Animals into Treatment and Vehicle Groups prep_final->animal_groups administer Administer this compound or Vehicle animal_groups->administer behavioral_tests Conduct Behavioral/ Physiological Tests administer->behavioral_tests data_collection Collect and Analyze Data behavioral_tests->data_collection end End data_collection->end

References

URB754: Application Notes and Protocols in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) is a compound that has been a subject of significant interest and subsequent controversy within the field of neuroscience, particularly in the study of the endocannabinoid system. Initially reported as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound was explored for its potential to modulate synaptic transmission and behavior by elevating 2-AG levels.[1][2][3] However, subsequent research has largely refuted these initial findings, demonstrating that this compound itself is not a potent MAGL inhibitor and that the originally observed activity was likely due to a highly potent impurity in commercial batches.[4][5][6]

This document provides a detailed overview of this compound, summarizing its complex pharmacological profile, presenting the conflicting data, and offering protocols for its use as a research tool, primarily as a negative control and a cautionary example of the importance of compound verification.

Pharmacological Data and Mechanism of Action

The primary controversy surrounding this compound centers on its activity as a MAGL inhibitor. While early reports suggested potent inhibition, later studies failed to replicate these findings and identified an impurity as the active agent.[5][7][8] this compound also exhibits weak affinity for other targets within the endocannabinoid system.

Quantitative Data: Inhibitory and Binding Affinities

The following tables summarize the reported quantitative data for this compound and the identified bioactive impurity. It is critical for researchers to note the discrepancies in the literature regarding this compound's effect on MAGL.

Table 1: Pharmacological Profile of this compound

Target Species/Tissue Assay Type Reported IC50 Citation
Monoacylglycerol Lipase (MAGL) Recombinant Rat Brain Enzyme Inhibition Assay 200 nM [1][2][7][9]
Monoacylglycerol Lipase (MAGL) Human, Rat, or Mouse Brain Inhibition Assay Ineffective up to 100 µM [7][9]
Fatty Acid Amide Hydrolase (FAAH) Rat Brain Inhibition Assay 32 µM [7][9][10]
Cannabinoid Receptor 1 (CB1) Rat Central Cannabinoid Receptor Binding Assay 3.8 µM [7][9][10]
Cyclooxygenase-1 (COX-1) Not Specified Inhibition Assay > 100 µM [7][9]

| Cyclooxygenase-2 (COX-2) | Not Specified | Inhibition Assay | > 100 µM |[7][9] |

Table 2: Pharmacological Profile of Bis(methylthio)mercurane (Impurity in this compound)

Target Species/Tissue Assay Type Reported IC50 Citation

| Monoacylglycerol Lipase (MAGL) | Rat Recombinant MAGL | Inhibition Assay | 11.9 nM |[7][9] |

Signaling Pathways

The initial interest in this compound was based on the therapeutic potential of inhibiting MAGL to enhance 2-AG signaling. The diagrams below illustrate the hypothesized pathway versus the current understanding of this compound's limited direct action.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron DAGL DAGL TwoAG 2-AG DAGL->TwoAG Synthesis MAGL MAGL TwoAG->MAGL Degradation CB1R CB1 Receptor TwoAG->CB1R Activates Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Vesicle (Neurotransmitter) Ca_channel->Vesicle Blocks Release MAGL_Inhibitor True MAGL Inhibitor (e.g., JZL184) MAGL_Inhibitor->MAGL Inhibits DAG DAG DAG->DAGL PLC PLC PLC->DAG mGluR mGluR mGluR->PLC

Caption: Hypothesized pathway of MAGL inhibition enhancing 2-AG retrograde signaling.

G cluster_pre Presynaptic Terminal MAGL MAGL FAAH FAAH CB1R CB1 Receptor This compound This compound This compound->MAGL No significant inhibition This compound->FAAH Weak inhibition (IC50 = 32 µM) This compound->CB1R Weak binding (IC50 = 3.8 µM) Impurity Impurity (bis(methylthio)mercurane) Impurity->MAGL Potent inhibition (IC50 = 11.9 nM)

Caption: Current understanding of this compound's pharmacology and the role of its impurity.

Experimental Protocols

Given the controversy, this compound is best used as a negative control. The following protocols are provided to enable researchers to test the activity of this compound or other compounds on the endocannabinoid system.

Protocol 1: In Vitro MAGL Activity Assay

This protocol allows for the direct measurement of MAGL inhibition. It is essential for verifying the activity of a given compound batch.

Objective: To determine the IC50 of a test compound (e.g., this compound) against MAGL in brain homogenates.

Materials:

  • Rat brain tissue (cerebellum or whole brain)

  • Homogenization buffer (e.g., 20 mM HEPES, 1 mM MgCl2, pH 7.0)

  • Radiolabeled substrate: 2-arachidonoyl-[³H]-glycerol ([³H]2-AG)

  • Test compound (this compound) and positive control (e.g., JZL184) dissolved in DMSO

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant contains the membrane and cytosolic fractions where MAGL is active.

  • Assay Setup: In a microcentrifuge tube, combine the brain homogenate, assay buffer, and varying concentrations of the test compound (this compound) or vehicle (DMSO). Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the [³H]2-AG substrate to initiate the hydrolysis reaction. The final concentration should be below its Km for MAGL.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

  • Stop Reaction & Extract: Terminate the reaction by adding a chloroform/methanol mixture (1:1). This will partition the unhydrolyzed lipid substrate ([³H]2-AG) into the organic phase and the hydrolyzed product ([³H]-arachidonic acid) into the aqueous phase.

  • Quantification: Take an aliquot of the aqueous phase, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Electrophysiological Analysis of Depolarization-Induced Suppression of Inhibition (DSI)

This protocol was used in studies that both supported and refuted the action of this compound on endocannabinoid signaling.[11][12][13] It is a functional assay to measure retrograde 2-AG signaling in the hippocampus.

Objective: To assess the effect of this compound on 2-AG-mediated retrograde signaling at GABAergic synapses.

Materials:

  • Hippocampal slices (300-400 µm thick) from young adult rats or mice.

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.

  • Patch-clamp electrophysiology setup with infrared differential interference contrast (IR-DIC) microscopy.

  • Borosilicate glass pipettes for whole-cell recording.

  • Intracellular solution (e.g., K-gluconate based).

  • This compound and appropriate controls (vehicle, positive control like MAFP or JZL184).

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber, continuously perfused with aCSF. Using whole-cell patch-clamp, record spontaneous inhibitory postsynaptic currents (sIPSCs) from a CA1 pyramidal neuron.

  • Baseline DSI: Establish a stable baseline of sIPSC activity. Induce DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds). This triggers 2-AG release, which travels retrogradely to presynaptic CB1 receptors, causing a transient suppression of GABA release (seen as a reduction in sIPSC frequency and amplitude).

  • Compound Application: After establishing a reliable baseline DSI response, perfuse the slice with aCSF containing this compound (e.g., 5 µM) for 10-15 minutes.[11][12]

  • Test DSI: Repeat the DSI induction protocol in the presence of this compound. A true MAGL inhibitor would be expected to prolong the duration of the suppression phase of DSI by slowing the degradation of 2-AG.

  • Data Analysis: Measure the magnitude and duration of sIPSC suppression following depolarization. Compare the DSI before and after drug application. Studies investigating this compound with this method found it had no effect on the time course of DSI.[11][12][13]

G cluster_prep Preparation cluster_exp Experiment A Prepare Acute Hippocampal Slices B Slice Recovery (in aCSF, >1 hr) A->B C Whole-Cell Patch Clamp (CA1 Pyramidal Neuron) B->C D Record Baseline sIPSCs C->D E Induce DSI (Postsynaptic Depolarization) D->E F Perfuse with this compound (or Vehicle/Control) E->F Establish Baseline G Re-induce DSI F->G H Analyze DSI Magnitude and Duration G->H

Caption: Experimental workflow for testing this compound's effect on DSI.

Application Notes and Recommendations

  • Primary Application as a Negative Control: Given the compelling evidence that this compound is not a direct MAGL inhibitor, its most appropriate use in neuroscience research is as a negative control.[4][6] If a researcher is testing a novel MAGL inhibitor, demonstrating a lack of effect with this compound can help rule out artifacts associated with the chemical scaffold or non-specific interactions.

  • Cautionary Example: The history of this compound serves as a critical lesson on the importance of compound purity and identity verification. The initial reports of biological activity were due to a potent contaminant.[5][7][9] Researchers should independently verify the structure and purity of their compounds and, when possible, test their activity in a direct biochemical assay before proceeding to more complex cellular or in vivo models.

  • Avoid Use as a MAGL Inhibitor: Based on current literature, this compound should not be used with the assumption that it will increase endogenous 2-AG levels via MAGL inhibition.[4][11] Studies aiming to elevate 2-AG should use well-validated inhibitors such as JZL184 or MJN110.

  • Designer Drug Context: this compound has been identified in illegal "designer drug" products, sometimes mixed with synthetic cannabinoids.[14][15] This suggests it may have centrally-mediated effects, although these are poorly characterized and may not be related to MAGL inhibition. This aspect is more relevant to toxicology and forensic science than to its application as a specific pharmacological tool.

References

Application Notes and Protocols for the Purification of URB754

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754, or 6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one, was initially identified as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid signaling pathway.[1][2] However, subsequent research has revealed that the potent MGL inhibitory activity observed in initial studies was attributable to a highly potent organomercurial impurity, bis(methylthio)mercurane, present in commercially available batches of this compound.[2][3] Purified this compound itself demonstrates negligible inhibitory activity against MGL.[3] This critical finding underscores the necessity of rigorous purification and analytical validation of this compound to ensure the reliability and reproducibility of research findings.

These application notes provide detailed protocols for the separation of this compound from common impurities, particularly bis(methylthio)mercurane, and methods for assessing the purity of the final compound.

Understanding Potential Impurities

The primary impurity of concern in this compound preparations is bis(methylthio)mercurane . Other potential impurities can arise from the synthetic route. A plausible synthesis of this compound involves the reaction of 2-amino-5-methylbenzoic acid with p-tolyl isothiocyanate, followed by cyclization.

Potential impurities from this synthesis may include:

  • Unreacted starting materials: 2-amino-5-methylbenzoic acid and p-tolyl isothiocyanate.

  • Intermediates: Such as the thiourea derivative formed before cyclization.

  • Byproducts: Arising from side reactions during the synthesis.

  • Reagents and catalysts: Carryover from the reaction and workup steps. The origin of bis(methylthio)mercurane is not explicitly detailed in the synthesis of this compound itself but may be introduced through contaminated reagents or solvents.

Purification Protocols

A multi-step purification strategy involving preparative reverse-phase high-performance liquid chromatography (RP-HPLC) followed by recrystallization is recommended to achieve high-purity this compound.

Preparative Reverse-Phase HPLC

Preparative RP-HPLC is a powerful technique for isolating this compound from both polar and non-polar impurities.

Experimental Protocol:

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Crude this compound sample

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water, to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% A: 20% B) for at least 3-5 column volumes or until a stable baseline is achieved.

  • Method Parameters:

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 254 nm and 280 nm

    • Gradient Program:

      • 0-5 min: 20% B (isocratic)

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% to 100% B (linear gradient)

      • 40-45 min: 100% B (isocratic wash)

      • 45-50 min: 100% to 20% B (return to initial conditions)

      • 50-60 min: 20% B (re-equilibration)

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.

  • Post-Purification Processing: Combine the fractions containing the purified this compound. Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation:

ParameterValue
Column C18 Reverse-Phase, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 20 mL/min
Detection 254 nm, 280 nm
Gradient 20-80% B over 30 min
Recrystallization

Recrystallization is a final polishing step to remove any remaining trace impurities and to obtain this compound in a crystalline form.

Experimental Protocol:

Materials:

  • HPLC-purified this compound

  • Ethanol

  • Hexane

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A solvent pair system of ethanol and hexane is suitable for the recrystallization of this compound.

  • Dissolution: Place the HPLC-purified this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Induction of Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly turbid, indicating the point of saturation.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities. Dry the crystals under vacuum to obtain pure, crystalline this compound.

Purity Assessment

The purity of the final this compound product must be rigorously assessed using a combination of analytical techniques.

Analytical HPLC-MS

Experimental Protocol:

Instrumentation and Materials:

  • Analytical HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Purified this compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Method Parameters:

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 254 nm

    • Gradient Program: A suitable gradient to resolve this compound from any potential impurities (e.g., 5% to 95% B over 15 minutes).

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the [M+H]⁺ ion of this compound (m/z 267.1) and the characteristic isotopic pattern of bis(methylthio)mercurane.

  • Data Analysis: Analyze the chromatogram for the presence of any impurity peaks. The mass spectrum should confirm the identity of the main peak as this compound and the absence of the mercury-containing impurity. The main fragment ions of this compound ([M+H]⁺ at m/z 267) are observed at m/z 160 (loss of 4-methylaniline) and m/z 249 (loss of water).[1]

Data Presentation:

ParameterValue
Column C18 Analytical, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1 mL/min
Detection UV at 254 nm and ESI-MS
Expected [M+H]⁺ 267.1 for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Purified this compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The spectra should be clean, with sharp signals corresponding to the structure of this compound and an absence of signals from impurities.

Visualizations

Experimental Workflow for this compound Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product start Crude this compound prep_hplc Preparative RP-HPLC start->prep_hplc Initial Purification recrystallization Recrystallization prep_hplc->recrystallization Polishing Step hplc_ms Analytical HPLC-MS recrystallization->hplc_ms Purity Check nmr NMR Spectroscopy recrystallization->nmr Structural Confirmation end_product Pure this compound (>99%) hplc_ms->end_product nmr->end_product

Caption: Workflow for the purification and analysis of this compound.

Monoacylglycerol Lipase (MGL) Signaling Pathway

G cluster_membrane Cell Membrane cluster_signaling Signaling Molecules cluster_downstream Downstream Effects membrane_lipids Membrane Phospholipids dag Diacylglycerol (DAG) membrane_lipids->dag PLC dagl Diacylglycerol Lipase (DAGL) two_ag 2-Arachidonoylglycerol (2-AG) dag->two_ag DAGL mgl Monoacylglycerol Lipase (MGL) aa Arachidonic Acid mgl->aa glycerol Glycerol mgl->glycerol two_ag->mgl Hydrolysis cb_receptors Cannabinoid Receptors (CB1/CB2) two_ag->cb_receptors Activation prostaglandins Prostaglandins aa->prostaglandins signaling_cascade Signaling Cascade cb_receptors->signaling_cascade

Caption: Simplified MGL signaling pathway showing 2-AG degradation.

References

URB754 in Retrograde Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one) was initially identified as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This discovery positioned this compound as a promising tool to investigate the role of 2-AG in retrograde signaling, a process where endocannabinoids are released from postsynaptic neurons to modulate presynaptic neurotransmitter release. However, the scientific narrative of this compound has been marked by significant controversy. Subsequent research has largely refuted its activity as an MGL inhibitor, suggesting that the initially observed effects were likely due to a highly potent, mercury-containing impurity, bis(methylthio)mercurane, present in commercially available batches.[1][2]

These application notes provide a comprehensive overview of this compound, with a critical focus on the conflicting data and the implications for its use in research. Detailed protocols are provided to enable researchers to critically evaluate the activity of their own this compound samples and to accurately interpret experimental results in the context of its controversial history.

Quantitative Data Summary

The reported inhibitory activities of this compound are highly variable and contradictory across the literature. This table summarizes the key quantitative data, highlighting the discrepancies.

Target Enzyme/ReceptorReported IC50 ValueSpecies/PreparationReferenceNotes
Monoacylglycerol Lipase (MGL)200 nMRecombinant rat brain enzyme[3][4]This finding is contested and likely attributed to an impurity.
Monoacylglycerol Lipase (MGL)No inhibition up to 100 µMHuman recombinant, rat brain, or mouse brain MAGL[3][4]Contradicts the initial reports of potent MGL inhibition.
Fatty Acid Amide Hydrolase (FAAH)32 µMRat brain[3][4]Weak inhibition compared to dedicated FAAH inhibitors.
Cannabinoid Receptor 1 (CB1)3.8 µM (IC50 for binding)Rat central cannabinoid receptor[3]Weak binding affinity.
bis(methylthio)mercurane (impurity)11.9 nMRat recombinant MGL[1][3]The likely source of the initially observed MGL inhibition.

Signaling Pathways and Experimental Logic

Endocannabinoid-Mediated Retrograde Signaling

Endocannabinoids, primarily 2-AG, act as retrograde messengers at many synapses. Their signaling cascade is crucial for various forms of synaptic plasticity, including depolarization-induced suppression of inhibition (DSI). The following diagram illustrates this pathway.

RetrogradeSignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal VGCC_pre Voltage-Gated Ca2+ Channel Vesicle Neurotransmitter Vesicle VGCC_pre->Vesicle triggers fusion Neurotransmitter CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates G_protein->VGCC_pre inhibits AC Adenylyl Cyclase G_protein->AC inhibits Depolarization Depolarization VGCC_post Voltage-Gated Ca2+ Channel Depolarization->VGCC_post opens PLC Phospholipase C VGCC_post->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGL Diacylglycerol Lipase (DGL) DAG->DGL substrate for twoAG 2-AG DGL->twoAG synthesizes twoAG->CB1R binds to MGL Monoacylglycerol Lipase (MGL) twoAG->MGL degraded by AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Neurotransmitter

Endocannabinoid retrograde signaling pathway.
Investigative Workflow for this compound Activity

Given the controversy, a rigorous workflow is necessary to evaluate any sample of this compound. This diagram outlines the logical steps a researcher should take.

URB754_Workflow cluster_workflow This compound Activity Verification Workflow start Obtain this compound Sample purity_check Purity Analysis (e.g., HPLC-MS, NMR) start->purity_check mgl_assay In vitro MGL Activity Assay purity_check->mgl_assay If pure conclusion Conclusion on Sample Activity purity_check->conclusion If impure, interpret results with caution faah_assay In vitro FAAH Activity Assay mgl_assay->faah_assay cellular_assay Cell-based Assay (e.g., Endocannabinoid Measurement) faah_assay->cellular_assay electrophysiology Electrophysiology (e.g., DSI) cellular_assay->electrophysiology electrophysiology->conclusion

Workflow for verifying the activity of a this compound sample.

Experimental Protocols

Protocol 1: In Vitro Monoacylglycerol Lipase (MGL) Activity Assay

This protocol is designed to determine if a sample of this compound inhibits MGL activity. A fluorometric assay is described here for its sensitivity and adaptability to a 96-well plate format.

Principle:

This assay utilizes a synthetic substrate that, when cleaved by MGL, releases a fluorescent product. The rate of fluorescence increase is directly proportional to MGL activity. The inclusion of a known MGL inhibitor serves as a positive control for inhibition.

Materials:

  • Recombinant MGL enzyme (human or rat)

  • MGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Fluorogenic MGL substrate (e.g., 4-methylumbelliferyl acetate)

  • This compound sample (dissolved in DMSO)

  • Known MGL inhibitor (e.g., JZL184) as a positive control

  • DMSO (vehicle control)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of the MGL enzyme in MGL Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare serial dilutions of your this compound sample and the positive control inhibitor (JZL184) in MGL Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the MGL substrate solution in MGL Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add MGL Assay Buffer, this compound dilution, and MGL enzyme solution.

    • Positive Control Wells: Add MGL Assay Buffer, JZL184 dilution, and MGL enzyme solution.

    • Vehicle Control Wells: Add MGL Assay Buffer, DMSO (at the same concentration as in the test wells), and MGL enzyme solution.

    • Blank Wells (No Enzyme): Add MGL Assay Buffer and this compound or DMSO.

    • The final volume in each well should be equal.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the MGL substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Normalize the activity in the this compound and JZL184 wells to the vehicle control wells to determine the percent inhibition.

    • Plot percent inhibition versus inhibitor concentration to determine the IC50 value, if applicable.

Protocol 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol assesses the off-target activity of this compound on FAAH.

Principle:

Similar to the MGL assay, a fluorogenic substrate specific for FAAH is used to measure enzyme activity.

Materials:

  • Recombinant FAAH enzyme (human or rat) or rat liver microsomes as a source of FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • This compound sample (dissolved in DMSO)

  • Known FAAH inhibitor (e.g., URB597) as a positive control

  • DMSO (vehicle control)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~465 nm)

Procedure:

The procedure is analogous to the MGL activity assay, with the following substitutions:

  • Use FAAH enzyme and FAAH Assay Buffer.

  • Use a FAAH-specific substrate (AAMCA).

  • Use a known FAAH inhibitor (URB597) as the positive control.

Protocol 3: Measurement of Endocannabinoid Levels in Cell Culture by LC-MS/MS

This protocol determines the effect of this compound on the levels of 2-AG and anandamide in a cellular context.

Principle:

Cells are treated with this compound, and the levels of endocannabinoids are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neuronal cultures

  • Cell culture medium and supplements

  • This compound sample (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Reagents for cell lysis (e.g., methanol with internal standards)

  • Deuterated internal standards for 2-AG and anandamide (e.g., 2-AG-d8, anandamide-d8)

  • Solvents for liquid-liquid extraction (e.g., ethyl acetate, hexane)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified duration.

  • Sample Collection and Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold methanol containing the deuterated internal standards.

    • Scrape the cells and collect the lysate.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to isolate the lipid fraction containing the endocannabinoids. A common method is the Bligh-Dyer extraction.

    • Briefly, add chloroform and water to the methanol lysate, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the endocannabinoids using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

    • Detect and quantify the endocannabinoids and their internal standards using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of 2-AG and anandamide in each sample by comparing the peak area ratios of the endogenous endocannabinoid to its corresponding deuterated internal standard against a standard curve.

    • Compare the endocannabinoid levels in this compound-treated cells to vehicle-treated cells.

Protocol 4: Electrophysiological Measurement of Depolarization-Induced Suppression of Inhibition (DSI)

This protocol assesses the functional effect of this compound on a form of retrograde signaling in brain slices.

Principle:

DSI is a transient reduction in inhibitory postsynaptic currents (IPSCs) following depolarization of the postsynaptic neuron. This phenomenon is mediated by the retrograde release of endocannabinoids (primarily 2-AG) and their activation of presynaptic CB1 receptors. An MGL inhibitor would be expected to prolong the duration of DSI.

Materials:

  • Rodent (rat or mouse) brain slices (hippocampal or cerebellar)

  • Artificial cerebrospinal fluid (aCSF)

  • Whole-cell patch-clamp electrophysiology setup

  • Glass microelectrodes

  • This compound sample (dissolved in DMSO)

  • CB1 receptor antagonist (e.g., AM251) as a control

  • Vehicle control (DMSO)

Procedure:

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the hippocampus or cerebellum of a rodent.

    • Allow slices to recover in oxygenated aCSF.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from a postsynaptic neuron (e.g., a CA1 pyramidal neuron in the hippocampus).

    • Record spontaneous or evoked IPSCs.

  • DSI Induction and Measurement:

    • Establish a stable baseline of IPSCs for several minutes.

    • Induce DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds).

    • Record the suppression and subsequent recovery of the IPSC amplitude.

    • Quantify the magnitude and duration of DSI.

  • Pharmacological Manipulation:

    • After recording a stable baseline DSI, bath-apply this compound at the desired concentration.

    • After a sufficient incubation period (e.g., 10-20 minutes), induce and record DSI again.

    • Compare the duration of DSI before and after this compound application.

    • As a control, co-application of a CB1 receptor antagonist (AM251) should block DSI.

  • Data Analysis:

    • Measure the amplitude of IPSCs before and after the depolarizing step.

    • Calculate the percent suppression of the IPSC amplitude to determine the magnitude of DSI.

    • Measure the time it takes for the IPSC amplitude to recover to baseline to determine the duration of DSI.

    • Use appropriate statistical tests to compare DSI duration in the presence and absence of this compound.

Conclusion and Recommendations

The available evidence strongly suggests that this compound is not a reliable inhibitor of MGL. The initial reports of its potent activity are likely attributable to the presence of the impurity bis(methylthio)mercurane. Therefore, any study utilizing this compound must be interpreted with extreme caution.

For researchers considering using this compound, we strongly recommend the following:

  • Purity Analysis: Independently verify the purity of any commercial or synthesized batch of this compound using analytical techniques such as HPLC-MS and NMR.

  • Activity Verification: Perform in vitro enzyme assays (as described in Protocols 1 and 2) to confirm the activity (or lack thereof) of your specific batch of this compound on MGL and FAAH.

  • Appropriate Controls: In any functional assay, include a known, validated MGL inhibitor (e.g., JZL184) as a positive control to ensure that the experimental system is capable of detecting MGL inhibition.

  • Consider Alternatives: Whenever possible, use more reliable and well-characterized MGL inhibitors, such as JZL184, for studies on the role of 2-AG in retrograde signaling.

By following these guidelines and employing the detailed protocols provided, researchers can navigate the complexities surrounding this compound and contribute to a more accurate understanding of endocannabinoid signaling.

References

Application Notes and Protocols: Detection and Analysis of URB754 in Designer Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) has been identified not as a tool for the analysis of designer drugs, but rather as a designer drug itself, frequently detected in illicit products alongside synthetic cannabinoids.[1][2][3][4] Initially synthesized and investigated for its potential to inhibit monoacylglycerol lipase (MGL), an enzyme in the endocannabinoid system, its efficacy and mechanism of action are subjects of ongoing scientific debate.[5][6][7] Some research suggests that its reported MGL inhibitory activity may be due to impurities.[6] Nevertheless, its presence in street drug preparations necessitates robust analytical methods for its detection and characterization in forensic toxicology and drug development settings.

These application notes provide an overview of the analytical methodologies for the identification and quantification of this compound in seized materials and outline its proposed, albeit debated, biological targets.

Quantitative Data Summary

While the primary application of this compound in a forensic context is its identification, understanding its pharmacological profile is crucial for interpreting its potential effects. The following table summarizes the reported in vitro inhibitory and binding activities of this compound. It is important to note the conflicting data regarding its activity on MGL.

TargetSpecies/SourceIC50 ValueNotes
Monoacylglycerol Lipase (MGL)Recombinant rat brain enzyme200 nMPotent, noncompetitive inhibition reported.[6]
Monoacylglycerol Lipase (MGL)Human recombinant, rat brain, mouse brain> 100 µMNo inhibition observed at concentrations up to 100 µM.[6]
Fatty Acid Amide Hydrolase (FAAH)Rat brain32 µM[6]
Cannabinoid Receptor 1 (CB1)Rat central cannabinoid receptor3.8 µM (binding affinity)Weak binding.[6]
Cyclooxygenase-1 (COX-1)Not specified> 100 µMNo inhibition.[6]
Cyclooxygenase-2 (COX-2)Not specified> 100 µMNo inhibition.[6]

Signaling Pathway

The proposed, though contested, mechanism of action for this compound involves the inhibition of MGL, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Inhibition of MGL would lead to an accumulation of 2-AG, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and producing cannabinoid-like effects. This pathway is relevant as it provides a rationale for its inclusion in products marketed as synthetic cannabinoids.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention CB1 CB1 Receptor DAGL Diacylglycerol Lipase (DAGL) TwoAG 2-AG DAGL->TwoAG Synthesis MGL Monoacylglycerol Lipase (MGL) ArachidonicAcid Arachidonic Acid + Glycerol MGL->ArachidonicAcid Degradation TwoAG->CB1 Activates TwoAG->MGL This compound This compound This compound->MGL Inhibits (Disputed) Sample Seized Product (Herbal Mixture, Powder) Extraction Solvent Extraction (Methanol/Acetone) Sample->Extraction Screening Screening Analysis (GC-MS or LC-PDA) Extraction->Screening DataAnalysis Data Analysis & Library Matching Screening->DataAnalysis Confirmation Confirmatory Analysis (LC-MS/MS or HRMS) DataAnalysis->Confirmation Tentative Hit Identification Positive Identification of this compound Confirmation->Identification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting URB754 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing unexpected inhibition of monoacylglycerol lipase (MGL) by URB754, a compound often cited in the context of fatty acid amide hydrolase (FAAH) inhibition.

Frequently Asked Questions (FAQs)

Q1: I am using this compound as a FAAH inhibitor, but it is showing significant inhibition of MGL in my assay. Why is this happening?

A1: This is a documented issue with this compound and can be attributed to several factors, the most critical being the potential for a highly potent impurity in commercial batches.

  • Contamination: Early reports identified this compound as a potent MGL inhibitor. However, subsequent research revealed that this activity was due to a co-purifying impurity, bis(methylthio)mercurane , which is a nanomolar-potency MGL inhibitor.[1][2] Your commercial preparation of this compound may contain this impurity.

  • Historical Misattribution: While originally reported to inhibit MGL, further studies have demonstrated that highly purified this compound has no significant inhibitory effect on recombinant human, rat, or mouse MGL at concentrations up to 100 µM.[1][3]

  • Off-Target Effects: this compound itself is a weak inhibitor of rat brain fatty acyl amide hydrolase (FAAH) and also binds weakly to the CB1 receptor.[1] At high concentrations, non-specific inhibition can occur with many compounds.

Q2: How can I confirm if my this compound stock is impure?

A2: Verifying the purity of your compound is essential.

  • Certificate of Analysis (CofA): Review the CofA provided by your supplier for the specific batch you are using. Check the reported purity and the methods used for its determination (e.g., HPLC, NMR, LC-MS).

  • Analytical Chemistry: If you have access to analytical facilities, you can perform Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the mass corresponding to bis(methylthio)mercurane (C₂H₆HgS₂).

  • Source a New Sample: Purchase a new batch of this compound from a reputable vendor that guarantees high purity and provides detailed analytical data.

Q3: Could my experimental setup be causing misleading results?

A3: Yes, assay conditions can significantly impact results and lead to apparent inhibition that is not due to a specific interaction. Consider the following:

  • Inhibitor Solubility: this compound, like many small molecules, may have limited aqueous solubility. If it precipitates in your assay buffer, this can cause light scattering (in spectrophotometric assays) or other artifacts, appearing as inhibition. Always check for precipitation at the concentrations used.

  • Assay Buffer and pH: Enzymes have optimal pH ranges for activity. Ensure your buffer system is stable and at the correct pH for MGL.

  • Enzyme Concentration and Stability: Using an incorrect or unstable enzyme concentration can lead to a reaction that is too fast or too slow, making inhibition difficult to measure accurately.[4] Enzymes should be kept cold and used fresh.[4]

  • Reaction Time: Ensure you are measuring the initial reaction velocity. If the reaction proceeds for too long, substrate depletion or product inhibition can occur, leading to non-linear kinetics that can be misinterpreted.[5]

Quantitative Data Summary

The reported inhibitory concentrations (IC₅₀) for this compound and its common impurity vary significantly across different targets and species, which is a critical factor in interpreting experimental results.

CompoundTarget EnzymeSpecies/SourceReported IC₅₀Citation
This compound MGLRecombinant Rat Brain~200 nM[1]
This compound MGLHuman, Rat, or Mouse BrainNo inhibition up to 100 µM[1][3]
This compound FAAHRat Brain~32 µM[1]
bis(methylthio)mercurane MGLRat Recombinant~11.9 nM[1]

Note: The potent MGL inhibition initially attributed to this compound is now understood to be caused by the bis(methylthio)mercurane impurity.

Troubleshooting Guide for MGL Inhibition Assay

If you are observing MGL inhibition with this compound, follow this workflow to diagnose the issue.

G cluster_0 Step 1: Verify Inhibitor Identity & Purity cluster_1 Step 2: Validate Assay with Controls cluster_2 Step 3: Scrutinize Assay Protocol & Conditions cluster_3 Conclusion A Review Certificate of Analysis for your lot B Source new, high-purity This compound from a reputable vendor A->B C Perform LC-MS to check for impurities (e.g., bis(methylthio)mercurane) A->C D Run assay with a known selective MGL inhibitor (e.g., JZL184) B->D If impurity is suspected C->D If impurity is confirmed F Confirm expected results: D inhibits MGL, E does not D->F E Run assay with a known selective FAAH inhibitor (e.g., URB597) E->F G Check for inhibitor precipitation at working concentrations F->G If controls work as expected K Problem likely due to This compound impurity F->K If new this compound shows no MGL inhibition H Verify buffer pH and temperature are optimal for MGL G->H I Confirm reaction is in the linear range (initial velocity) H->I J Assess enzyme stability and use fresh enzyme dilutions I->J L Problem likely due to assay artifact J->L If issues persist with pure compound and controls

Caption: Troubleshooting workflow for unexpected MGL inhibition.

Reference Experimental Protocol

Below is a generalized protocol for a colorimetric MGL activity assay. Use it as a reference to compare against your current method.

MGL Activity Assay (Colorimetric)

This protocol is based on the use of 4-nitrophenyl acetate (4-NPA) as a substrate, which is a common method for measuring general lipase activity.

1. Materials and Reagents:

  • Human recombinant MGL

  • MGL Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2

  • Inhibitor Stock: this compound and control inhibitors (e.g., JZL184) dissolved in DMSO (e.g., 10 mM stock).

  • Substrate: 4-Nitrophenyl acetate (4-NPA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

2. Assay Procedure:

  • Prepare 1X Assay Buffer: Dilute a 10X stock buffer with ultrapure water. Keep on ice.

  • Prepare Enzyme Solution: Thaw the MGL enzyme on ice. Dilute the enzyme to the desired working concentration in 1X Assay Buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.

  • Set up Plate:

    • 100% Activity Wells (No Inhibitor): Add 150 µL of 1X Assay Buffer, 10 µL of diluted MGL enzyme, and 10 µL of DMSO (vehicle control).

    • Inhibitor Wells: Add 150 µL of 1X Assay Buffer, 10 µL of diluted MGL enzyme, and 10 µL of inhibitor dilution (in DMSO). Prepare a serial dilution of the inhibitor to test a range of concentrations.

    • Substrate Blank Wells: Add 160 µL of 1X Assay Buffer and 10 µL of DMSO.

  • Pre-incubation: Gently shake the plate for 10 seconds and pre-incubate at room temperature or 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the MGL substrate (4-NPA) to all wells. The final substrate concentration should ideally be close to its Km value for MGL.

  • Measure Activity: Immediately begin reading the absorbance at 405-415 nm every minute for 10-20 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Correct for the background rate by subtracting the rate of the substrate blank.

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control wells.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Relevant Biological Pathway

Understanding the roles of MGL and FAAH is crucial for designing and interpreting inhibition experiments. These two enzymes are the primary regulators of the two major endocannabinoids, 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.

G cluster_0 Endocannabinoid Metabolism cluster_1 Degradation Enzymes cluster_2 Inhibitors TwoAG 2-Arachidonoylglycerol (2-AG) MGL MGL TwoAG->MGL AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Products_MGL Arachidonic Acid + Glycerol MGL->Products_MGL Products_FAAH Arachidonic Acid + Ethanolamine FAAH->Products_FAAH URB754_Impurity This compound Impurity (bis(methylthio)mercurane) URB754_Impurity->MGL Potent Inhibition URB754_Pure This compound (Pure) URB754_Pure->FAAH Weak Inhibition

Caption: Endocannabinoid degradation pathways and inhibitor targets.

References

unexpected results with commercial URB754

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial URB754.

Troubleshooting Guide

This guide addresses common issues and unexpected results encountered during experiments with commercial this compound.

Q1: My experimental results with this compound are inconsistent or show no inhibition of monoacylglycerol lipase (MGL). What is the likely cause?

A1: The most significant issue with commercially available this compound is the presence of a bioactive impurity. Initial reports identified this compound as a potent MGL inhibitor; however, subsequent studies have demonstrated that this inhibitory activity is primarily due to a contaminant, bis(methylthio)mercurane, present in some commercial batches.[1][2][3] Purified this compound has been shown to be a very weak or ineffective inhibitor of recombinant human, rat, or mouse MGL.[1][2][3][4] Therefore, if you observe potent MGL inhibition, it is likely due to this impurity. If you observe no inhibition, your batch of this compound may be of higher purity and is exhibiting its true, weak inhibitory profile.

Q2: How can I verify the purity of my commercial this compound sample?

A2: To verify the purity of your this compound sample and rule out the presence of the bioactive impurity, you can perform High-Performance Liquid Chromatography (HPLC) analysis. A general reversed-phase HPLC method can be adapted for this purpose.

Q3: I am observing weak off-target effects in my experiments. What are the known off-target activities of this compound?

A3: this compound has known weak off-target activities. It has been reported to inhibit rat brain fatty acyl amide hydrolase (FAAH) with an IC50 value of 32 µM and to bind weakly to the rat central cannabinoid (CB1) receptor with an IC50 value of 3.8 µM.[1][3] It does not inhibit cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) at concentrations up to 100 µM.[1][3]

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][5] The approximate solubility is 10 mg/mL in DMSO and 20 mg/mL in DMF.[1][5] Stock solutions should be prepared by dissolving the solid in the chosen solvent, which should be purged with an inert gas. For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1][5]

Frequently Asked Questions (FAQs)

Q5: What is the accepted mechanism of action of this compound?

A5: Initially, this compound was reported to be a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL).[2] However, it is now widely accepted that the potent MGL inhibitory activity observed in early studies was due to a bioactive impurity, bis(methylthio)mercurane, in commercial samples.[1][2][3] Purified this compound itself is not a potent MGL inhibitor.[1][4]

Q6: What are the reported IC50 values for this compound and its bioactive impurity?

A6: The reported IC50 values vary depending on the target and the purity of the this compound sample. The bioactive impurity, bis(methylthio)mercurane, is a potent inhibitor of rat recombinant MGL with an IC50 of 11.9 nM.[1][3] Purified this compound shows weak inhibition of rat brain FAAH with an IC50 of 32 µM and weak binding to the rat CB1 receptor with an IC50 of 3.8 µM.[1][3]

Q7: Has this compound been investigated for any other applications?

A7: Yes, this compound has been identified as a "designer drug" in some illegal products, sometimes found in combination with synthetic cannabinoids. It is hypothesized that it is used to amplify the effects of other cannabinoids by inhibiting their degradation.

Data Presentation

Table 1: Summary of Quantitative Data for Commercial this compound and its Bioactive Impurity

Compound/ParameterValueSpecies/SourceReference
This compound
MGL Inhibition (IC50)> 100 µMHuman, Rat, Mouse (recombinant)[1][3]
FAAH Inhibition (IC50)32 µMRat Brain[1][3]
CB1 Receptor Binding (IC50)3.8 µMRat[1][3]
COX-1/COX-2 InhibitionNo inhibition up to 100 µMNot Specified[1][3]
Solubility in DMSO~10 mg/mLNot Applicable[1][5]
Solubility in DMF~20 mg/mLNot Applicable[1][5]
Stability≥ 4 years at -20°CNot Applicable[1][5]
bis(methylthio)mercurane (Impurity)
MGL Inhibition (IC50)11.9 nMRat (recombinant)[1][3]

Experimental Protocols

Protocol 1: Monoacylglycerol Lipase (MGL) Inhibition Assay (Fluorometric)

This protocol is a general guideline for assessing MGL inhibition and can be used to test the activity of a commercial this compound sample.

Materials:

  • Human recombinant MGL

  • MGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • MGL fluorogenic substrate (e.g., 4-nitrophenylacetate)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., JZL184)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of human recombinant MGL in pre-chilled MGL Assay Buffer.

  • Prepare serial dilutions of your this compound sample and the positive control inhibitor in MGL Assay Buffer. Also prepare a vehicle control (DMSO).

  • To the wells of the 96-well plate, add the following in order:

    • MGL Assay Buffer

    • This compound dilution, positive control, or vehicle control

    • MGL enzyme solution

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MGL fluorogenic substrate to each well.

  • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 360/460 nm).

  • Calculate the rate of reaction for each well. The percent inhibition can be determined by comparing the reaction rate in the presence of this compound to the vehicle control.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol provides a method to assess the weak inhibitory activity of this compound on FAAH.

Materials:

  • Human or rat recombinant FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH fluorogenic substrate (e.g., AMC arachidonoyl amide)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of recombinant FAAH in pre-chilled FAAH Assay Buffer.

  • Prepare serial dilutions of your this compound sample and the positive control inhibitor in FAAH Assay Buffer. Also prepare a vehicle control (DMSO).

  • To the wells of the 96-well plate, add the following in order:

    • FAAH Assay Buffer

    • This compound dilution, positive control, or vehicle control

    • FAAH enzyme solution

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FAAH fluorogenic substrate to each well.

  • Incubate for 30 minutes at 37°C.

  • Measure the fluorescence (e.g., Ex/Em = 340-360 nm / 450-465 nm).

  • Calculate the percent inhibition by comparing the fluorescence in the this compound-treated wells to the vehicle control wells.

Protocol 3: Purity Analysis of this compound by HPLC

This is a general protocol that may require optimization for your specific HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 283 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Analysis: Inject the this compound sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of significant secondary peaks may indicate impurities.

Visualizations

URB754_Troubleshooting_Workflow start Start: Unexpected Results with this compound issue Inconsistent or No MGL Inhibition start->issue check_purity Action: Check Purity of Commercial Batch issue->check_purity hplc Method: HPLC Analysis check_purity->hplc How? impurity_found Result: Impurity Detected hplc->impurity_found Outcome 1 no_impurity Result: High Purity this compound hplc->no_impurity Outcome 2 conclusion_impure Conclusion: Observed MGL inhibition is likely due to the impurity (bis(methylthio)mercurane). impurity_found->conclusion_impure conclusion_pure Conclusion: this compound is a weak MGL inhibitor. The lack of potent inhibition is the expected result. no_impurity->conclusion_pure off_target Consider Weak Off-Target Effects: - FAAH Inhibition (IC50 ~32 µM) - CB1 Binding (IC50 ~3.8 µM) conclusion_pure->off_target

Caption: Troubleshooting workflow for unexpected results with this compound.

Endocannabinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MGL MGL Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid FAAH FAAH FAAH->Arachidonic_Acid CB1 CB1 Receptor Two_AG 2-AG Two_AG->MGL Hydrolysis Two_AG->CB1 Activates Anandamide Anandamide Anandamide->FAAH Hydrolysis Anandamide->CB1 Activates This compound This compound (Purified) This compound->FAAH Weak Inhibition This compound->CB1 Weak Binding Impurity Impurity (bis(methylthio)mercurane) Impurity->MGL Potent Inhibition

Caption: Endocannabinoid signaling and the effects of this compound and its impurity.

Logical_Relationship_URB754_Activity Commercial_this compound Commercial this compound Purified_this compound Purified this compound Commercial_this compound->Purified_this compound contains Impurity Impurity Commercial_this compound->Impurity contains Weak_FAAH_Inhibition Weak FAAH Inhibition Purified_this compound->Weak_FAAH_Inhibition causes Weak_CB1_Binding Weak CB1 Binding Purified_this compound->Weak_CB1_Binding causes No_MGL_Inhibition No Potent MGL Inhibition Purified_this compound->No_MGL_Inhibition results in Potent_MGL_Inhibition Potent MGL Inhibition Impurity->Potent_MGL_Inhibition causes

Caption: Logical relationship between commercial this compound components and observed activity.

References

Navigating the Complexities of URB754: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with URB754. Given the documented experimental variability and conflicting reports surrounding this compound, this guide aims to clarify common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent and not reproducible. What could be the cause?

A1: The most significant factor contributing to variability in this compound experiments is the presence of a bioactive impurity, bis(methylthio)mercurane.[1][2] This impurity, and not this compound itself, is believed to be responsible for the potent inhibition of monoacylglycerol lipase (MAGL) observed in some studies.[1][2][3] It is crucial to:

  • Verify Compound Purity: Whenever possible, obtain a certificate of analysis (CoA) from your supplier for the specific batch you are using. If you suspect contamination, consider analytical techniques such as mass spectrometry to verify the purity of your compound.

  • Source from Reputable Suppliers: Choose suppliers who provide detailed purity information and have a strong track record in chemical synthesis.

  • Review the Latest Literature: Be aware that early reports on this compound's potent MAGL inhibition have been challenged by later studies showing it has little to no effect on MAGL activity.[1][4][5]

Q2: I am not observing the expected inhibition of monoacylglycerol lipase (MAGL) in my experiments. Why?

A2: While initially reported as a potent MAGL inhibitor, subsequent research has demonstrated that this compound does not inhibit human, rat, or mouse brain MAGL at concentrations up to 100 µM.[1][2][4] The initially observed MAGL inhibition is now largely attributed to the bis(methylthio)mercurane impurity.[1][3] Therefore, a lack of direct MAGL inhibition by pure this compound is consistent with current scientific understanding.

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to interact with other components of the endocannabinoid system. It inhibits fatty acid amide hydrolase (FAAH) and binds weakly to the cannabinoid receptor 1 (CB1).[1][2] It is important to consider these off-target effects when interpreting your data. For instance, FAAH inhibition can lead to increased levels of anandamide, another major endocannabinoid, which could produce physiological effects independent of MAGL inhibition.

Q4: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?

A4: this compound is a crystalline solid with limited aqueous solubility.[1][6]

  • Recommended Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6]

  • Solubility Limits: The approximate solubility is 10 mg/mL in DMSO and 20 mg/mL in DMF.[1][6]

  • Improving Solubility: To aid dissolution, you can warm the solution gently to 37°C and use an ultrasonic bath.[2] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[6]

Q5: How should I store this compound and its stock solutions to ensure stability?

A5:

  • Solid Compound: this compound as a solid is stable for at least four years when stored at -20°C.[1][6]

  • Stock Solutions: Prepare stock solutions on the day of use whenever possible. If you need to store them, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[7] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent biological activity between batches Presence of varying levels of the bioactive impurity bis(methylthio)mercurane.1. Request batch-specific CoA from the supplier. 2. If possible, perform in-house analysis (e.g., LC-MS) to confirm purity. 3. Consider purchasing from a supplier that explicitly tests for and reports the absence of this impurity.
No inhibition of MAGL activity This compound itself is not a potent MAGL inhibitor in many species, including human, rat, and mouse.[1][2][4]1. Re-evaluate the premise of your experiment. 2. Consider using a different, more specific, and validated MAGL inhibitor. 3. Investigate the potential role of this compound's off-target effects in your experimental system.
Unexpected physiological effects Off-target effects on FAAH or CB1 receptors.[1][2]1. Design control experiments to assess the contribution of FAAH inhibition (e.g., by measuring anandamide levels). 2. Use a CB1 antagonist to determine if the observed effects are mediated by this receptor.
Compound precipitation in aqueous media Poor aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low and compatible with your experimental system. 2. Consider using a vehicle control with the same solvent concentration. 3. For in vivo studies, appropriate formulation strategies may be required.

Quantitative Data Summary

Parameter Target Species Value Reference
IC50Monoacylglycerol Lipase (MAGL)Recombinant Rat Brain Enzyme200 nM[1][2][7][8][9][10]
IC50Monoacylglycerol Lipase (MAGL)Human, Rat, or Mouse BrainNo inhibition up to 100 µM[1][2]
IC50Fatty Acyl Amide Hydrolase (FAAH)Rat Brain32 µM[1][2]
IC50Cannabinoid Receptor 1 (CB1)Rat3.8 µM[1][2]
IC50 (of impurity)bis(methylthio)mercurane on MAGLRat Recombinant MAGL11.9 nM[1][2]

Experimental Protocols

Note: Given the controversy surrounding this compound's mechanism of action, these protocols should be adapted and interpreted with caution.

In Vitro MAGL Inhibition Assay (as historically performed)
  • Enzyme Source: Prepare homogenates from rat brain tissue or use a recombinant MAGL enzyme source.

  • Substrate: Use a suitable substrate for MAGL, such as 2-oleoylglycerol (2-OG) or 2-arachidonoylglycerol (2-AG). The substrate can be radiolabeled for detection.

  • Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in an appropriate buffer.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Reaction Termination and Analysis: Stop the reaction after a defined period and quantify the amount of product formed (e.g., glycerol or the fatty acid).

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Endocannabinoid Signaling

This protocol is adapted from studies investigating depolarization-induced suppression of inhibition (DSI), a form of short-term synaptic plasticity mediated by endocannabinoids.

  • Preparation: Use primary hippocampal neuron cultures or acute brain slices.

  • Electrophysiology: Perform whole-cell patch-clamp recordings from neurons to monitor inhibitory postsynaptic currents (IPSCs).

  • DSI Induction: Induce DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5 seconds). This triggers the release of endocannabinoids, which retrogradely suppress GABA release and thus reduce IPSC amplitude.

  • This compound Application: Bath-apply this compound at the desired concentration (e.g., 5 µM) and repeat the DSI induction protocol.

  • Analysis: Measure the magnitude and duration of DSI before and after this compound application. An effective inhibitor of endocannabinoid degradation would be expected to prolong the duration of DSI. Note that some studies have reported no effect of this compound on DSI.[5][11]

Visualizations

Signaling Pathway of Endocannabinoid Degradation

Endocannabinoid Degradation Pathways 2-AG 2-AG MAGL MAGL 2-AG->MAGL Hydrolysis Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic Acid + Glycerol Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine URB754_Impurity bis(methylthio)mercurane (Impurity) URB754_Impurity->MAGL Potent Inhibition This compound This compound This compound->FAAH Weak Inhibition

Caption: Primary degradation pathways for the endocannabinoids 2-AG and anandamide.

Experimental Workflow for Investigating this compound

This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation Obtain_this compound Obtain this compound Verify_Purity Verify Purity (CoA, LC-MS) Obtain_this compound->Verify_Purity Prepare_Stock Prepare Stock Solution (DMSO or DMF) Verify_Purity->Prepare_Stock In_Vitro_Assay In Vitro Assay (e.g., MAGL/FAAH activity) Prepare_Stock->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Electrophysiology) Prepare_Stock->Cell_Based_Assay In_Vivo_Study In Vivo Study (e.g., Behavioral model) Prepare_Stock->In_Vivo_Study Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Consider_Impurity Consider Impurity Effects Data_Analysis->Consider_Impurity Consider_Off_Target Consider Off-Target Effects Consider_Impurity->Consider_Off_Target Conclusion Conclusion Consider_Off_Target->Conclusion

Caption: A recommended workflow for conducting experiments with this compound.

Troubleshooting Logic for this compound Experiments

This compound Troubleshooting Flowchart decision decision issue Inconsistent Results decision1 Is compound purity verified? issue->decision1 resolution resolution resolution1 Verify purity via CoA or analysis. Source high-purity compound. decision1->resolution1 No decision2 Observing expected MAGL inhibition? decision1->decision2 Yes resolution2 Pure this compound is not a potent MAGL inhibitor. Re-evaluate hypothesis or use alternative inhibitor. decision2->resolution2 No decision3 Observing other biological effects? decision2->decision3 Yes resolution3 Investigate off-target effects on FAAH and CB1. Use relevant antagonists/controls. decision3->resolution3 Yes resolution4 Results are consistent with known off-target effects. decision3->resolution4 No

Caption: A decision tree to troubleshoot common issues in this compound experiments.

References

how to ensure URB754 purity for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on ensuring the purity of URB754 for experimental use. The primary focus is to address the well-documented issue of a highly potent impurity that can confound experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results with this compound. The primary cause is likely the presence of a bioactive impurity, bis(methylthio)mercurane, in the this compound sample. This impurity is a highly potent inhibitor of monoacylglycerol lipase (MAGL), and its presence can lead to a false interpretation of this compound's activity.[1]It is crucial to verify the purity of your this compound stock. We recommend performing analytical testing, such as HPLC-MS or GC-MS, to screen for the presence of bis(methylthio)mercurane. If the impurity is detected, the compound must be purified before use.
Difficulty dissolving this compound. This compound has limited solubility in aqueous solutions. Using an inappropriate solvent will result in poor dissolution and inaccurate concentrations.This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For stock solutions, dissolve this compound in 100% DMSO or DMF. Further dilutions for aqueous experimental buffers should be done carefully, ensuring the final concentration of the organic solvent is compatible with your assay and does not exceed recommended limits (typically <0.1%).
Loss of compound activity over time. Improper storage can lead to the degradation of this compound.This compound should be stored as a solid at -20°C. Stock solutions in DMSO or DMF should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary purity concern with commercially available this compound?

A1: The most significant concern is the presence of a contaminant, bis(methylthio)mercurane. This organomercury compound is a potent inhibitor of monoacylglycerol lipase (MAGL), with an IC50 in the nanomolar range.[1] The originally reported MAGL inhibitory activity of this compound is now largely attributed to this impurity. In fact, studies have shown that highly purified this compound has little to no inhibitory activity on MAGL.[1]

Q2: How can I test my this compound for the presence of the bis(methylthio)mercurane impurity?

A2: We recommend using a combination of chromatographic and mass spectrometric techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for detecting and identifying this impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for assessing the overall purity of your sample.

Q3: What are the expected analytical signatures of pure this compound and the bis(methylthio)mercurane impurity?

A3: The following table summarizes the key analytical parameters for this compound. Data for bis(methylthio)mercurane is not as readily available in public literature, and would likely require a certified reference standard for definitive identification.

Analytical Method Parameter This compound
Molecular Weight Exact Mass266.11 g/mol
GC-MS Retention Time~16.27 min (under specific conditions)[2]
Key Mass Fragments (m/z)266, 250, 237, 222, 207, 194, 180[2]
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (ppm)Characteristic peaks for the aromatic and methyl protons.[2]

Q4: If my this compound is impure, how can I purify it?

A4: Standard laboratory purification techniques such as recrystallization or column chromatography can be employed. However, due to the hazardous nature of the organomercury impurity, these procedures should be performed with appropriate safety precautions. Following any purification procedure, it is imperative to re-analyze the sample to confirm the absence of the impurity.

Q5: What is the true biological activity of pure this compound?

A5: Pure this compound is reported to be a weak inhibitor of fatty acid amide hydrolase (FAAH) with an IC50 in the micromolar range.[1] Its activity as a MAGL inhibitor is considered negligible. Therefore, for experiments targeting MAGL, it is essential to use this compound that has been verified to be free of the bis(methylthio)mercurane impurity.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

This is a general guideline and may require optimization for your specific batch of this compound.

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your impure this compound in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Good starting points for solvent screening include ethanol, isopropanol, acetonitrile, and mixtures of solvents such as ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the this compound is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the purified crystals under a vacuum.

  • Purity Assessment:

    • Analyze the purified this compound using an appropriate analytical method (e.g., HPLC-MS, GC-MS) to confirm the absence of the bis(methylthio)mercurane impurity.

Protocol 2: General Procedure for Column Chromatography of this compound

This is a general guideline and requires optimization.

  • Stationary and Mobile Phase Selection:

    • For normal-phase chromatography, silica gel is a suitable stationary phase.

    • The mobile phase (eluent) should be a solvent system that provides good separation between this compound and the impurity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the mobile phase or a compatible solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, starting with the least polar composition.

    • Gradually increase the polarity of the mobile phase to facilitate the movement of the compounds down the column.

    • Collect fractions as the solvent elutes from the column.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation and Purity Assessment:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Thoroughly dry the purified compound under a vacuum.

    • Confirm the purity of the final product and the absence of the mercury impurity using an appropriate analytical method (e.g., HPLC-MS, GC-MS, NMR).

Visualizations

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide FAAH FAAH Arachidonic_Acid1 Arachidonic Acid FAAH->Arachidonic_Acid1 Ethanolamine Ethanolamine FAAH->Ethanolamine DAGL DAGL Two_AG 2-AG DAGL->Two_AG MAGL MAGL Arachidonic_Acid2 Arachidonic Acid MAGL->Arachidonic_Acid2 Glycerol Glycerol MAGL->Glycerol Anandamide->CB1 Retrograde Signaling Anandamide->FAAH Degradation Two_AG->CB1 Retrograde Signaling Two_AG->MAGL Degradation NAPE NAPE NAPE->NAPE_PLD Synthesis DAG DAG DAG->DAGL Synthesis

Caption: Endocannabinoid signaling pathway highlighting the roles of FAAH and MAGL.

URB754_Purification_Workflow start Impure this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Simple column_chromatography Column Chromatography purification_choice->column_chromatography Complex analytical_validation Analytical Validation (HPLC-MS, GC-MS, NMR) recrystallization->analytical_validation column_chromatography->analytical_validation pure_product Pure this compound (Free of Impurity) analytical_validation->pure_product Pass fail Impurity Detected analytical_validation->fail Fail fail->purification_choice Re-purify

Caption: Workflow for the purification and validation of this compound.

References

URB754 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and experimental considerations associated with URB754.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its purported mechanism of action?

This compound, chemically known as 6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one, was initially identified as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL).[1][2][3] MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound was thought to increase the levels of 2-AG, thereby enhancing endocannabinoid signaling. However, the scientific community now largely considers the MGL-inhibitory activity of commercial this compound preparations to be due to a bioactive impurity, bis(methylthio)mercurane, and not this compound itself.[4][5] Some studies have shown that purified this compound has no effect on MGL activity.[6][7]

Q2: What are the common solvents for dissolving this compound?

This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] It is poorly soluble in aqueous solutions.

Q3: What are the reported solubility concentrations for this compound?

The solubility of this compound in common organic solvents is summarized in the table below.

SolventSolubility
Dimethyl sulfoxide (DMSO)~10 mg/mL
Dimethylformamide (DMF)~20 mg/mL

Data sourced from multiple suppliers.[8][9]

Troubleshooting this compound Solubility Issues

Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer/cell culture medium. What should I do?

This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the aqueous solution. Instead, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final concentration. Then, add the diluted DMSO solution to your aqueous buffer or medium with vigorous vortexing or stirring.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5% for most cell lines, though some can tolerate up to 1%.[10] Always include a vehicle control with the same final DMSO concentration in your experimental design.

  • Warming the Solution: Gently warming the aqueous solution to 37°C before and during the addition of the this compound/DMSO solution can help improve solubility. However, be mindful of the temperature sensitivity of your biological system.

  • Sonication: For in vitro assays, brief sonication of the final solution can help to dissolve small precipitates.

  • Use of Pluronic F-68: For cell culture experiments, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the medium can help to maintain the solubility of hydrophobic compounds.

Q5: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound crystalline solid in a sterile microcentrifuge tube. The molecular weight of this compound is 266.3 g/mol . To make 1 mL of a 10 mM stock solution, you would need 2.663 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, if you weighed 2.663 mg, you would add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1][2] When stored properly, the stock solution should be stable for several months.

Experimental Design Considerations

Q6: How do I prepare working solutions of this compound for my experiments?

The preparation of working solutions will depend on the specific requirements of your assay.

Experimental Protocol: Preparation of a Working Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw your frozen aliquot of 10 mM this compound in DMSO at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in DMSO. For example, to achieve a final concentration of 10 µM in your cell culture medium with a final DMSO concentration of 0.1%, you can make a 1000X intermediate stock (10 mM) or a 100X intermediate stock (1 mM) in DMSO.

  • Final Dilution: Add the appropriate volume of the this compound intermediate stock to your pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately and thoroughly by gentle inversion or pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.

  • Application to Cells: Replace the existing medium in your cell culture plates with the medium containing this compound or the vehicle control.

Q7: What is the significance of the bis(methylthio)mercurane impurity in commercial this compound?

The presence of bis(methylthio)mercurane as an impurity in some commercial batches of this compound is a critical consideration.[4][5] This impurity has been shown to be a potent inhibitor of MGL. Therefore, if you are studying the effects of MGL inhibition, it is crucial to either use a highly purified batch of this compound that has been tested for this impurity or to use a different, more specific MGL inhibitor. If the goal is to study the effects of the compound originally described as "this compound" in earlier literature, it is important to be aware that the observed biological effects may be due to this impurity.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing the effects of this compound.

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor MGL Monoacylglycerol Lipase (MGL) ArachidonicAcid Arachidonic Acid + Glycerol MGL->ArachidonicAcid DAGL Diacylglycerol Lipase (DAGL) TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG DAG Diacylglycerol (DAG) DAG->DAGL TwoAG->CB1 Retrograde Signaling TwoAG->MGL Degradation This compound This compound (or impurity) This compound->MGL Inhibition

Caption: Endocannabinoid signaling pathway involving 2-AG.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Working Prepare Working Solution in Medium Stock->Working Vehicle Prepare Vehicle Control (DMSO) Stock->Vehicle Treatment Treat with this compound or Vehicle Working->Treatment Vehicle->Treatment Culture Cell Culture/ Enzyme Assay Setup Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., Viability, Enzyme Activity) Incubation->Assay Data Data Collection and Analysis Assay->Data

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Optimizing URB754 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for using URB754 in in vitro experiments. The content is structured to address common challenges and questions regarding its application, concentration, and potential off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A: this compound is a compound initially reported as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MAGL), with an IC50 value of approximately 200 nM for the recombinant rat brain enzyme[1][2][3]. MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[4]. However, a significant body of evidence now indicates that the MAGL inhibitory activity of commercial this compound preparations is due to a bioactive impurity, bis(methylthio)mercurane[1][5]. Several studies have shown that purified this compound has no significant inhibitory effect on human, rat, or mouse MAGL at concentrations up to 100 µM[1][6][7].

Q2: What are the known off-target effects of this compound?

A: this compound has known off-target activities. It inhibits fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, with a reported IC50 value of 32 µM in rat brain preparations[1][3]. It also binds weakly to the rat cannabinoid CB1 receptor with an IC50 of 3.8 µM[1][3]. It does not appear to inhibit cyclooxygenase (COX-1 or COX-2) enzymes at concentrations up to 100 µM[1].

Q3: How should I prepare and store this compound stock solutions?

A: this compound is a crystalline solid with low solubility in aqueous media[3][8][9].

  • Solvent Selection: It is soluble in organic solvents like DMSO (approx. 10 mg/mL) and DMF (approx. 20 mg/mL)[1][8]. For cell culture experiments, using a high-purity, anhydrous DMSO is recommended.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in your chosen solvent. For example, to make a 10 mM stock solution in DMSO, add the appropriate volume of solvent based on the compound's molecular weight (266.3 g/mol )[10].

  • Storage: Store the solid compound at -20°C[3][8]. Once dissolved, aliquot the stock solution into smaller, working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[9].

Q4: What is a recommended starting concentration for this compound in in vitro assays?

A: The optimal concentration depends entirely on your intended target and experimental system.

  • For MAGL Inhibition: Given the controversy, using this compound to target MAGL is not recommended. If you must proceed, be aware that any observed effects may be due to the impurity. The originally reported IC50 was 200 nM[1][2].

  • For FAAH Inhibition: To study FAAH inhibition, concentrations should be based around its IC50 of 32 µM[1]. A dose-response curve ranging from 1 µM to 100 µM would be appropriate.

  • Cell-Based Assays: For cell-based assays, it is crucial to keep the final DMSO concentration low (typically ≤0.1%) to avoid solvent-induced toxicity[9][11]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments[11]. A starting range of 1-10 µM is common for small molecules in cellular assays, but this should be adjusted based on the target of interest and validated with dose-response experiments[12].

Section 2: Troubleshooting Guides

Problem 1: I am not observing any inhibition of MAGL activity with this compound.

This is a common and, in fact, expected result with purified this compound. Follow this guide to troubleshoot the issue.

start No MAGL Inhibition Observed with this compound q1 Is your enzyme active? (Check with positive control) start->q1 a1_yes Yes, enzyme is active q1->a1_yes Yes a1_no No q1->a1_no No info Critical Information: This compound's MAGL activity is widely attributed to a bis(methylthio)mercurane impurity. Purified this compound is often inactive against MAGL. a1_yes->info fix_enzyme Troubleshoot enzyme source or assay buffer conditions. a1_no->fix_enzyme conclusion Conclusion: The lack of inhibition is the expected result for pure this compound. info->conclusion recommendation Recommendation: Use a validated, selective MAGL inhibitor (e.g., JZL184) for your experiments. conclusion->recommendation

Caption: Troubleshooting workflow for lack of MAGL inhibition.

Problem 2: My compound precipitates when diluted into aqueous cell culture medium.

This occurs because this compound is highly soluble in DMSO but has poor solubility in aqueous solutions[8][9]. Precipitation can lead to inconsistent and inaccurate results.

  • Solution 1: Optimize Dilution Technique: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media, perform an intermediate dilution step. Serially dilute your stock in pure DMSO first to create a range of concentrations. Then, add a consistent, small volume (e.g., 1 µL) of each DMSO dilution to your final assay volume. This helps the compound disperse more evenly upon addition.

  • Solution 2: Reduce Final Concentration: If precipitation persists, your final concentration may be above the solubility limit in the assay buffer. Re-evaluate the required concentration and attempt the experiment at a lower dose range.

  • Solution 3: Check Final DMSO Percentage: Ensure the final concentration of DMSO in your well is as low as possible (ideally ≤0.1%)[11]. While higher DMSO content can aid solubility, it may also introduce cellular toxicity, confounding your results.

Problem 3: I'm observing cellular effects. How can I confirm they are not off-target?

Given this compound's known interactions with FAAH and the CB1 receptor, any observed cellular phenotype requires careful validation[1][3].

  • Step 1: Compare Potency: Correlate the concentration range causing the phenotype with the known IC50 values. If the effect occurs in the 20-50 µM range, it could plausibly be due to FAAH inhibition. If it occurs in the 1-5 µM range, it might involve the CB1 receptor[1].

  • Step 2: Use a Secondary Inhibitor: This is a critical validation step[13]. Use a structurally different, well-characterized inhibitor for your intended target (e.g., PF-3845 for FAAH or JZL184 for MAGL)[14][15]. If this secondary inhibitor reproduces the same cellular phenotype, it strengthens the evidence for an on-target effect.

  • Step 3: Use a Negative Control: If possible, use a cell line that does not express the target protein. If the effect of this compound persists in this cell line, it is definitively an off-target effect.

cluster_endo Endocannabinoid System cluster_targets Cellular Targets lipids Membrane Lipids AG 2-Arachidonoyl- glycerol (2-AG) lipids->AG AEA Anandamide (AEA) lipids->AEA MAGL MAGL AG->MAGL Degradation CB1 CB1 Receptor AG->CB1 FAAH FAAH AEA->FAAH Degradation AEA->CB1 CellularResponse Cellular Response CB1->CellularResponse URB This compound URB->MAGL Inhibits (Disputed, Impurity-Driven) URB->FAAH Inhibits (IC50 ~32 µM) URB->CB1 Binds (IC50 ~3.8 µM)

Caption: Endocannabinoid pathways and targets of this compound.

Section 3: Data Summary & Experimental Protocols

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against its primary and off-target interactions. Researchers should interpret this data with caution, especially regarding MAGL.

Target Enzyme/ReceptorSpecies/SourceIC50 ValueNotesReference(s)
MAGL Recombinant Rat Brain~200 nMActivity is highly contested and likely due to a chemical impurity in commercial batches.[1][2]
FAAH Rat Brain32 µMA significant off-target interaction.[1]
CB1 Receptor Rat3.8 µMWeak binding affinity.[1]
Experimental Protocols

Protocol: Determining the IC50 of this compound in a Fluorometric Enzyme Assay

This protocol provides a general framework for measuring the inhibitory potency of this compound against an enzyme like FAAH using a fluorogenic substrate.

Materials:

  • Purified enzyme (e.g., recombinant human FAAH)

  • Fluorogenic substrate specific to the enzyme

  • Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[16]

  • This compound powder and anhydrous DMSO

  • Black, flat-bottom 96-well or 384-well assay plates

  • Multi-channel pipette

  • Fluorescence plate reader

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Prepare 10 mM this compound Stock in 100% DMSO p2 2. Perform 1:3 serial dilutions of this compound in 100% DMSO (e.g., 10 mM to ~10 nM) p1->p2 p3 3. Prepare Enzyme and Substrate solutions in Assay Buffer p2->p3 a1 4. Add 1 µL of each this compound dilution (or DMSO control) to wells a2 5. Add Enzyme solution to wells (e.g., 50 µL) a1->a2 a3 6. Pre-incubate plate for 30 min at 37°C a2->a3 a4 7. Initiate reaction by adding Substrate solution (e.g., 50 µL) a3->a4 a5 8. Immediately place plate in reader and measure fluorescence kinetically a4->a5 d1 9. Calculate reaction rates (Vmax) from the linear phase of the kinetic read d2 10. Normalize rates to DMSO control to get % Inhibition d1->d2 d3 11. Plot % Inhibition vs. [this compound] (log scale) d2->d3 d4 12. Fit data to a four-parameter logistic model to determine IC50 d3->d4

Caption: Workflow for IC50 determination of an inhibitor.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution factor) in a separate plate using 100% DMSO.

  • Assay Plate Setup: Add a small, consistent volume (e.g., 1 µL) of each this compound dilution from your series to the wells of the black assay plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.

  • Enzyme Addition: Add the enzyme, diluted to its working concentration in assay buffer, to all wells except the 'no enzyme' negative control. The final volume might be 50 µL.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme[16][17].

  • Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction. The final assay volume could be 100 µL.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths. Measure the fluorescence signal kinetically (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (Vmax) for each well by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO-only control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter log-logistic curve) to calculate the IC50 value.

References

URB754 Technical Support Center: Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of URB754. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, solid this compound should be stored at -20°C.[1][2][3][4] When stored properly in a tightly sealed vial, the compound is stable for at least four years.[1][2]

Q2: What is the recommended procedure for preparing this compound stock solutions?

A2: To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] It is recommended to purge the solvent of choice with an inert gas before dissolving the compound.[2] For enhanced solubility, you can warm the tube to 37°C and use an ultrasonic bath.[4]

Q3: What are the solubilities of this compound in common solvents?

A3: The approximate solubilities of this compound in commonly used solvents are detailed in the table below.

SolventSolubility
Dimethylformamide (DMF)20 mg/mL[1][2][4]
Dimethyl Sulfoxide (DMSO)10 mg/mL[1][2][4]

Q4: How should I store this compound stock solutions?

A4: It is best practice to prepare and use solutions on the same day.[3] If you need to store stock solutions, they should be aliquoted into tightly sealed vials and stored at -20°C.[3] While some sources suggest these solutions are usable for up to one month, others indicate stability for several months when stored below -20°C.[3][4] To minimize degradation, avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound on monoacylglycerol lipase (MAGL).

Possible Causes & Solutions:

  • Compound Instability:

    • Improper Storage: Confirm that both the solid compound and stock solutions have been stored at -20°C in tightly sealed containers.

    • Solution Age: If using an older stock solution, consider preparing a fresh one, as the stability in solution can be limited.[3]

  • Controversial Activity of this compound:

    • It is crucial to be aware that the scientific literature contains conflicting reports on the activity of this compound. Some studies have suggested that the observed MAGL inhibition may be due to a bioactive impurity in some commercial preparations.[1][4][5]

    • Several studies have failed to replicate the inhibition of MAGL or effects on 2-arachidonoylglycerol (2-AG) hydrolysis by this compound.[5][6][7]

    • Recommendation: Verify the purity of your this compound lot if possible and consider including control experiments with other known MAGL inhibitors.

Issue 2: My experimental results are inconsistent across different batches of this compound.

Possible Causes & Solutions:

  • Lot-to-Lot Variability:

    • As mentioned, impurities in some batches of this compound have been reported to be responsible for its bioactivity.[1][4] Different lots may have varying purity levels.

    • Recommendation: If possible, obtain a certificate of analysis for your specific lot to check for purity. When publishing, it is good practice to report the lot number of the compound used.

  • Solution Degradation:

    • Inconsistent handling and storage of stock solutions can lead to variability. Ensure that all users are following the same standard operating procedure for solution preparation and storage.

Experimental Protocols & Visualizations

Recommended Workflow for Handling and Storage of this compound

The following diagram outlines the best practices for handling and storing this compound to maintain its integrity.

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Usage and Solution Storage start Receive Solid this compound store_solid Store at -20°C in a Tightly Sealed Vial start->store_solid weigh_solid Weigh Solid Compound store_solid->weigh_solid For Immediate Use or Stock Preparation dissolve Dissolve in Inert Gas-Purged Solvent (e.g., DMSO, DMF) weigh_solid->dissolve use_fresh Use Solution Immediately for Experiment dissolve->use_fresh aliquot Aliquot Stock Solution dissolve->aliquot For Future Use store_solution Store Aliquots at -20°C aliquot->store_solution use_stored Use Stored Aliquot (Avoid Freeze-Thaw) store_solution->use_stored

Workflow for handling and storing this compound.
Intended Signaling Pathway of this compound

This diagram illustrates the intended mechanism of action of this compound as a monoacylglycerol lipase (MAGL) inhibitor within the endocannabinoid system. Note: The inhibitory action of this compound on MAGL is a subject of controversy in the scientific literature.

G cluster_pathway Endocannabinoid Signaling 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB1_Receptor Cannabinoid Receptor 1 (CB1) 2_AG->CB1_Receptor Activation Degradation Arachidonic Acid + Glycerol MAGL->Degradation Signaling Downstream Signaling CB1_Receptor->Signaling This compound This compound This compound->MAGL Intended Inhibition*

Intended inhibition of MAGL by this compound.
Troubleshooting Experimental Inconsistencies

This decision tree can help guide your troubleshooting process when encountering unexpected or inconsistent results with this compound.

G cluster_compound Compound Integrity cluster_experimental Experimental Factors start Unexpected/Inconsistent Results check_storage Was solid stored at -20°C? start->check_storage check_solution_prep Was solution prepared fresh? check_storage->check_solution_prep Yes prepare_fresh Action: Prepare fresh solution from solid. check_storage->prepare_fresh No check_solution_storage If stored, was it aliquoted and kept at -20°C? check_solution_prep->check_solution_storage No check_purity Is lot purity known? (Check CoA) check_solution_prep->check_purity Yes check_solution_storage->prepare_fresh No check_solution_storage->check_purity Yes consider_controversy Are you aware of the controversy surrounding this compound's activity? check_purity->consider_controversy run_controls Action: Run positive/negative controls (e.g., other MAGL inhibitors). consider_controversy->run_controls

Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: URB754 & Monoacylglycerol Lipase (MGL) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses common questions and troubleshooting scenarios related to the observed monoacylglycerol lipase (MGL) inhibition in early studies of URB754.

Frequently Asked Questions (FAQs)

Early studies, notably by Makara et al. (2005), identified this compound as a potent, noncompetitive inhibitor of MGL, with a reported IC50 value of 200 nM for the recombinant rat brain enzyme.[1] This initial characterization suggested that this compound could be a useful tool to study the physiological roles of MGL by preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] The findings in these early papers were based on in-vitro enzyme activity assays.

Q2: Subsequent studies failed to replicate MGL inhibition by this compound. What is the reason for this discrepancy?

Later research, particularly a study by Saario et al. in 2006, could not reproduce the MGL-inhibitory effects of this compound.[2][3] Their experiments showed that this compound did not inhibit 2-AG hydrolysis in rat brain preparations.[2][3] The primary reason for this discrepancy was later attributed to a highly potent impurity, bis(methylthio)mercurane, present in the commercial batches of this compound used in the initial studies.[1] This impurity was found to be a powerful inhibitor of MGL, with an IC50 of 11.9 nM for rat recombinant MGL.[1] Pure this compound, however, shows no significant inhibition of human, rat, or mouse brain MGL at concentrations up to 100 µM.[1]

Q3: What are the actual enzymatic targets of pure this compound?

Pure this compound is not a selective MGL inhibitor. It has been shown to inhibit fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system, although with a much lower potency (IC50 of 32 µM for rat brain FAAH).[1] It also exhibits weak binding to the CB1 cannabinoid receptor (IC50 of 3.8 µM).[1] It does not inhibit cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) at concentrations up to 100 µM.[1]

Q4: I am seeing MGL inhibition in my experiments with this compound. What should I do?

If you are observing MGL inhibition with a commercial sample of this compound, it is highly probable that your batch is contaminated with the bis(methylthio)mercurane impurity.

Troubleshooting Steps:

  • Verify the Purity of Your this compound Sample:

    • Contact the supplier to obtain a certificate of analysis for your specific lot number, paying close attention to the purity and the methods used for its determination.

    • If possible, perform an independent analysis of your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify any impurities.

  • Use a Different Batch or Supplier:

    • Procure a new batch of this compound, preferably from a different supplier, and ensure they provide detailed purity information.

  • Employ a More Selective MGL Inhibitor:

    • For studying MGL, consider using more recently developed and highly selective inhibitors such as JZL184. These compounds have been extensively characterized and show greater selectivity for MGL over other enzymes in the endocannabinoid system.[4][5]

Data Summary

The following tables summarize the reported inhibitory activities of this compound and the identified impurity.

Table 1: Reported IC50 Values for this compound

Target Enzyme/ReceptorSpecies/TissueReported IC50Reference
MGL (Initial Report)Recombinant Rat Brain200 nM[1]
MGL (Later Studies)Human, Rat, Mouse Brain> 100 µM[1]
FAAHRat Brain32 µM[1]
CB1 ReceptorRat3.8 µM[1]

Table 2: Reported IC50 Value for the Impurity in this compound Preparations

CompoundTarget EnzymeSpecies/TissueReported IC50Reference
bis(methylthio)mercuraneMGLRecombinant Rat Brain11.9 nM[1]

Experimental Protocols

The discrepancy in the findings regarding this compound's effect on MGL can be understood by examining the general methodologies of the key experiments.

General Protocol for In-Vitro MGL Activity Assay (as inferred from early studies)
  • Enzyme Source: Homogenates of rat brain tissue or recombinant rat MGL expressed in a suitable cell line.

  • Substrate: Radiolabeled 2-arachidonoylglycerol (2-AG).

  • Incubation: The enzyme source is pre-incubated with varying concentrations of this compound for a specified period.

  • Reaction Initiation: The reaction is started by the addition of the 2-AG substrate.

  • Reaction Termination: The reaction is stopped after a defined time by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Product Separation: The aqueous and organic phases are separated by centrifugation. The hydrolysis product (arachidonic acid) is typically in the aqueous phase, while the unreacted 2-AG remains in the organic phase.

  • Quantification: The amount of radiolabeled arachidonic acid is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the initial, incorrect understanding of this compound's mechanism and the subsequent, corrected understanding.

cluster_0 Early Hypothesis (Incorrect) This compound This compound MGL MGL This compound->MGL Inhibition TwoAG 2-AG MGL->TwoAG Hydrolysis AA Arachidonic Acid TwoAG->AA

Caption: Early Incorrect Hypothesis of this compound Action

cluster_1 Corrected Understanding URB754_pure Pure this compound FAAH FAAH URB754_pure->FAAH Weak Inhibition Impurity Impurity (bis(methylthio)mercurane) MGL MGL Impurity->MGL Potent Inhibition

Caption: Corrected Understanding of this compound and its Impurity

References

URB754 Efficacy: A Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the conflicting data surrounding the efficacy of URB754. We address common issues encountered during experimentation and provide detailed protocols and data summaries to facilitate informed research decisions.

Frequently Asked Questions (FAQs)

Q1: Is this compound a reliable inhibitor of monoacylglycerol lipase (MGL)?

Initial reports identified this compound as a potent, noncompetitive inhibitor of MGL.[1] However, subsequent and more recent studies have demonstrated that this compound does not inhibit recombinant human, rat, or mouse brain MGL.[2] The initially observed MGL-inhibitory activity has been attributed to a contaminant, bis(methylthio)mercurane, found in some commercial preparations of this compound.[1][2]

Q2: What is the actual mechanism of action of this compound?

The primary target of pure this compound is a subject of conflicting reports. While it was first believed to be an MGL inhibitor, further studies have shown it to be ineffective at blocking this enzyme.[1][3][4] Some evidence suggests that this compound may weakly inhibit fatty acid amide hydrolase (FAAH) and bind to the CB1 receptor, though with significantly lower affinity than its initially reported MGL inhibition.[2]

Q3: Why are my experimental results with this compound inconsistent or not reproducible?

Inconsistent results are likely due to variations in the purity of the this compound compound used. The presence of the highly potent MGL inhibitor, bis(methylthio)mercurane, as an impurity in some batches can lead to apparent MGL inhibition, while purer batches of this compound will not produce this effect.[1][2]

Q4: Are there alternative inhibitors for MGL and FAAH?

Yes, for researchers seeking to inhibit MGL, compounds such as JZL184 and KML29 are well-characterized and potent inhibitors. For FAAH inhibition, URB597 is a widely used and selective inhibitor.[5]

Troubleshooting Guide

If you are encountering unexpected results in your experiments with this compound, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
No inhibition of MGL activity observed. The this compound sample is of high purity and does not contain the bis(methylthio)mercurane impurity.This result is consistent with recent findings. If MGL inhibition is the goal, consider using a different, validated MGL inhibitor.
Weak or inconsistent MGL inhibition. The this compound sample may contain varying levels of the bis(methylthio)mercurane impurity.Verify the purity of your this compound batch via analytical methods. Consider obtaining a new batch from a reputable supplier with a certificate of analysis confirming purity.
Observed effects are not blocked by CB1 antagonists. The observed effects may be due to off-target interactions of this compound or the impurity.Investigate potential off-target effects. This compound has been noted to have weak interactions with FAAH.[2]
Discrepancies with previously published data. Earlier studies may have used this compound batches contaminated with bis(methylthio)mercurane.Critically evaluate the literature, noting the publication date and the source of the this compound used. Prioritize results from studies that have verified the purity of their compounds.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities (Ki) for this compound and its known impurity.

Table 1: Reported IC50 Values for this compound

Target Enzyme/ReceptorSpeciesIC50 ValueReference
Monoacylglycerol Lipase (MGL)Rat (recombinant)Initially reported as ~200 nM, later found to be inactive.[2][6]
Fatty Acid Amide Hydrolase (FAAH)Rat Brain32 µM[2]
Cannabinoid Receptor 1 (CB1)Rat3.8 µM[2]

Table 2: Reported IC50 Value for Bis(methylthio)mercurane (Impurity)

Target EnzymeSpeciesIC50 ValueReference
Monoacylglycerol Lipase (MGL)Rat (recombinant)11.9 nM[2]

Experimental Protocols

MGL Activity Assay (as described in conflicting studies):

  • Preparation of Brain Homogenates: Rat brain tissue is homogenized in a buffer solution (e.g., Tris-HCl) and centrifuged to obtain a membrane fraction.

  • Incubation: The membrane preparation is pre-incubated with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: The reaction is initiated by adding a radiolabeled substrate for MGL, such as [³H]2-oleoylglycerol.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.

  • Quantification: The amount of hydrolyzed substrate is quantified using liquid scintillation counting to determine the rate of MGL activity.

FAAH Activity Assay:

  • Preparation of Brain Homogenates: Similar to the MGL assay, a brain homogenate is prepared.

  • Incubation: The homogenate is pre-incubated with this compound or a vehicle.

  • Substrate Addition: A specific FAAH substrate, such as [³H]anandamide, is added to start the reaction.

  • Reaction Termination and Extraction: The reaction is terminated, and the aqueous and organic phases are separated.

  • Quantification: The amount of released [³H]ethanolamine in the aqueous phase is measured to determine FAAH activity.

Visualizations

URB754_Reported_Interactions This compound This compound MGL Monoacylglycerol Lipase (MGL) This compound->MGL Initial reports: Potent Inhibition Recent data: No Inhibition FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Weak Inhibition CB1 Cannabinoid Receptor 1 (CB1) This compound->CB1 Weak Binding Impurity Bis(methylthio)mercurane (Impurity) Impurity->MGL Potent Inhibition Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1_R CB1 Receptor DAGL DAGL Endocannabinoid 2-AG (Endocannabinoid) DAGL->Endocannabinoid Synthesis Endocannabinoid->CB1_R Binds to MGL MGL Endocannabinoid->MGL Hydrolysis FAAH FAAH Endocannabinoid->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid MGL->ArachidonicAcid FAAH->ArachidonicAcid

References

Technical Support Center: Managing Organomercury Compound Interference in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the impact of bis(methylthio)mercurane is scarce in publicly available literature. This guide focuses on the well-documented effects of related organomercury compounds, primarily methylmercury (MeHg), to provide researchers with a framework for troubleshooting potential contamination and unexpected experimental outcomes. The principles discussed are broadly applicable to potential interference by electrophilic heavy metal compounds.

Frequently Asked Questions (FAQs)

Q1: What are organomercury compounds and why are they a concern in a research setting? A1: Organomercury compounds are substances that contain a covalent bond between a carbon and a mercury atom.[1][2] They are a significant concern due to their high toxicity, even at low concentrations.[1][2][3] Compounds like methylmercury can readily cross cell membranes and the blood-brain barrier, targeting the central nervous system.[4][5] In a laboratory, accidental contamination from sources like old thermometers, improper waste disposal, or even as trace impurities in reagents can compromise experimental integrity and pose a safety risk.[1][3]

Q2: How do organomercury compounds like methylmercury exert their toxic effects? A2: The primary mechanism of methylmercury's toxicity is its high affinity for sulfhydryl (-SH) and selenol (-SeH) groups found in amino acids like cysteine.[6][7] By binding to these groups, MeHg can alter the structure and function of a vast number of proteins, leading to:

  • Oxidative Stress: Depletion of intracellular antioxidants like glutathione (GSH) and inhibition of antioxidant enzymes (e.g., glutathione peroxidase) leads to an increase in reactive oxygen species (ROS).[6][7][8]

  • Disruption of Calcium Homeostasis: MeHg can interfere with proteins that regulate intracellular calcium levels, leading to excitotoxicity and activation of cell death pathways.[9][10]

  • Mitochondrial Dysfunction: Interference with the mitochondrial electron transport chain can impair energy production and further increase ROS.[8][11]

  • Cytoskeletal Disruption: MeHg can interfere with microtubule assembly, affecting processes like cell division and neurite outgrowth.[10][12][13]

Q3: What are the most common signs of potential organomercury contamination in cell culture experiments? A3: Common indicators include unexpected cytotoxicity, reduced cell proliferation, changes in cell morphology (e.g., neurite retraction), and cell cycle arrest, often in the G2/M phase.[12][14] Neuroprogenitor cells are particularly sensitive, showing apoptosis at nanomolar concentrations.[4]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability in Culture

Symptoms:

  • You observe a significant increase in floating (dead) cells in your culture plates.

  • A cell viability assay (e.g., MTT, Trypan Blue) shows a dose-dependent decrease in viability that cannot be attributed to your experimental treatment.

  • The effect is more pronounced in neural cell lines or primary neurons.[15]

Troubleshooting Steps:

  • Quarantine and Verify Reagents:

    • Isolate the specific lots of media, serum, and supplements used in the affected cultures.

    • Test new, unopened lots of all reagents in a fresh culture to see if the problem persists.

    • Consider that contamination can be intermittent.

  • Review Lab Practices:

    • Has there been a recent mercury-related incident in the lab, such as a broken thermometer?[16]

    • Review waste disposal streams to ensure no cross-contamination is possible.

  • Test for Oxidative Stress:

    • Use a fluorescent probe like DCFDA to measure intracellular ROS levels. An unexplained increase could point to a pro-oxidant contaminant.

    • Measure levels of reduced glutathione (GSH). MeHg is known to deplete GSH stores.[7][17]

  • Sample Analysis (Confirmation):

    • If contamination is strongly suspected, collect samples of the suspect media or reagents for analysis by a specialized facility. Techniques like Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) are required for detecting ultra-trace levels of mercury.[18][19]

Issue 2: Inhibition of Enzyme Activity or Assay Interference

Symptoms:

  • An enzymatic assay shows lower-than-expected activity.

  • A purified enzyme that is known to be sensitive to sulfhydryl modification (e.g., containing critical cysteine residues in its active site) is inhibited.

Troubleshooting Steps:

  • Assess Thiol-Dependence:

    • Review the literature for your enzyme of interest. Is its activity dependent on free sulfhydryl groups? Organomercury compounds readily bind to these groups, causing inhibition.[6][7]

  • Run a Reversal Control:

    • In your assay buffer, include a high concentration of a thiol-containing reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol. If the agent rescues enzyme activity, it suggests inhibition by a thiol-reactive compound.

  • Check for Assay Component Interference:

    • Test each component of your assay buffer and substrate solution for inhibitory effects in the absence of the enzyme.

Quantitative Data on Methylmercury (MeHg) Impact

The following tables summarize the cytotoxic effects of methylmercury on various cell lines as reported in the literature. These values can serve as a reference for the concentration ranges at which biological effects may be observed.

Table 1: Cytotoxicity (IC50) of MeHg in Various Neural Cell Lines (24h Exposure)

Cell LineOriginIC50 (µmol/L)Assay Method(s)Reference
SK-N-SHHuman Neuroblastoma1.15 ± 0.22MTT, NRU, CB[15]
C6Rat Glioma5.86 ± 0.61MTT, NRU, CB[15]
N2aMouse Neuroblastoma8.87 ± 1.02MTT, NRU, CB[15]

MTT: Thiazolyl blue tetrazolium bromide assay; NRU: Neutral red uptake assay; CB: Coomassie blue assay.

Table 2: Effects of MeHg on Cell Viability and Metabolism in Dental Pulp Stem Cells (24h Exposure)

MeHg ConcentrationEffect on Cell ViabilityEffect on Metabolic ViabilityEffect on Glutathione (GSH) LevelsReference
2.5 µMSignificant DecreaseMinor ChangesNot Reported[17]
5.0 µMSignificant DecreaseSignificant DecreaseSignificant Decrease[17]

Experimental Protocols

Protocol 1: Sample Collection for Ultra-Trace Mercury Analysis

This protocol is essential for preventing contamination of your sample, which could lead to false positives. It is based on guidelines for collecting water samples but is applicable to aqueous laboratory reagents.

Materials:

  • Pre-cleaned borosilicate glass or Teflon® bottles with Teflon®-lined caps (provided by the analytical lab).[20]

  • Powder-free nitrile gloves.

  • "Clean hands/dirty hands" sampling technique is required.[18][20] One person ("dirty hands") handles only the exterior of sample containers and equipment, while the "clean hands" person handles only the direct sampling process.

Procedure:

  • Designate Roles: One researcher is "clean hands," the other is "dirty hands."

  • Preparation: Both researchers must wear clean, powder-free nitrile gloves.

  • Sample Collection:

    • "Dirty hands" opens the outer storage bag containing the sterile sample bottle.

    • "Clean hands" reaches into the bag and removes the sample bottle, never touching the outside of the bag.

    • "Clean hands" uncaps the bottle and collects the sample (e.g., cell culture media, buffer) without the bottle lip or cap touching any non-sterile surface.

    • The sample is collected directly into the bottle. Do not use intermediate plastic pipettes or containers unless they are certified to be mercury-free.

  • Preservation and Sealing:

    • If required by the analytical lab, a preservative like bromine chloride (BrCl) or hydrochloric acid (HCl) will be added.[18][20] Follow the lab's specific instructions.

    • "Clean hands" securely closes the bottle.

    • "Clean hands" places the bottle into a clean inner sample bag and seals it.

    • "Clean hands" places the inner bag into the outer sample bag held by "dirty hands."

  • Storage and Shipping: Label the sample clearly. Store at 4°C and ship to the analytical laboratory according to their instructions. Samples preserved with BrCl typically have a 90-day window for analysis.[18][19]

Protocol 2: General Cell Viability Assay (MTT) to Screen for Cytotoxicity

This protocol can be used to test if a suspect reagent contains cytotoxic contaminants.

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare a dilution series of the suspect reagent (e.g., fetal bovine serum, a specific buffer) in your standard culture medium. Include a positive control (e.g., a known cytotoxic agent like staurosporine) and a negative control (medium with a trusted, clean batch of the reagent).

  • Exposure: Remove the old medium from the cells and replace it with the medium containing the different dilutions of the suspect reagent. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the wells at the appropriate wavelength (typically ~570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the negative control. A dose-dependent decrease in viability associated with the suspect reagent indicates the presence of a cytotoxic contaminant.

Visualizations: Workflows and Pathways

G start Unexpected Experimental Result (e.g., Cell Death, Assay Inhibition) reagents Step 1: Quarantine & Test New/Alternative Reagents start->reagents source_no Problem Resolved? reagents->source_no review Step 2: Review Lab Practices (Spills, Waste, etc.) source_yes Problem Resolved? review->source_yes mech_test Step 3: Mechanistic Testing (ROS, GSH levels, etc.) confirm Step 4: Confirm with Specialized Analysis (CVAFS) mech_test->confirm contam_no Contamination Confirmed? confirm->contam_no source_no->review No end_good Source Identified. Implement Corrective Action. source_no->end_good Yes source_yes->mech_test No source_yes->end_good Yes end_bad Contamination Unlikely. Investigate Other Causes. contam_no->end_bad No end_confirm Contamination Confirmed. Decontaminate & Dispose. contam_no->end_confirm Yes

Caption: Troubleshooting workflow for suspected organomercury contamination.

G MeHg Methylmercury (MeHg) GSH Glutathione (GSH) MeHg->GSH Depletes GPx Glutathione Peroxidase (GPx) (Selenoprotein) MeHg->GPx Inhibits Proteins Thiol-Containing Proteins MeHg->Proteins Binds to -SH ROS Reactive Oxygen Species (ROS) ↑ GSH->ROS Neutralizes GPx->ROS Neutralizes Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Dysfunction Protein Dysfunction (Enzyme Inhibition, etc.) Proteins->Dysfunction

Caption: Key mechanisms of methylmercury-induced oxidative stress.

References

Navigating the Challenges of URB754 Research: A Technical Support Center for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To address the significant reproducibility challenges encountered in studies involving the compound URB754, a new technical support center is now available for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to foster more consistent and reliable scientific outcomes. The initiative comes in response to a growing body of literature highlighting inconsistencies in the reported activity of this compound, primarily concerning its purported inhibition of the enzyme monoacylglycerol lipase (MAGL).

The core of the issue appears to be the presence of a highly potent impurity, bis(methylthio)mercurane, in some commercial batches of this compound. This contaminant, and not necessarily this compound itself, may be responsible for the observed MAGL inhibition in some studies. This critical fact has led to conflicting data and a lack of clarity in the scientific community regarding the true pharmacological profile of this compound.

This technical support center aims to equip researchers with the knowledge and tools to critically evaluate their experimental design and results when working with this compound.

Troubleshooting Guides and FAQs

This section is designed to address common issues and questions that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the reported mechanism of action of this compound? A1: this compound was initially reported as a potent and noncompetitive inhibitor of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). However, subsequent studies have cast doubt on this, suggesting that this compound itself may not be a potent MAGL inhibitor.[1] It has also been reported to inhibit fatty acid amide hydrolase (FAAH), albeit with much lower potency.[2]

  • Q2: Why are there so many conflicting reports on the efficacy of this compound? A2: A major reason for the conflicting data is the presence of a highly potent MAGL-inhibiting impurity, bis(methylthio)mercurane, found in some commercial preparations of this compound.[2] This impurity has a significantly lower IC50 value for MAGL than what was originally reported for this compound, leading to the conclusion that the observed activity in some studies may be due to this contaminant. Several studies have shown that highly purified this compound has no significant inhibitory effect on MAGL or FAAH activity in various experimental setups.[3]

  • Q3: How can I ensure the purity of my this compound sample? A3: It is crucial to obtain a certificate of analysis (CoA) from the supplier that includes data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.[4][5] If there is any doubt, researchers should consider having the compound independently analyzed to screen for potential impurities like bis(methylthio)mercurane.

  • Q4: What are the solubility and stability of this compound? A4: this compound is a crystalline solid that is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[6] Stock solutions in DMSO can be stored at -20°C. However, the long-term stability in solution, especially in aqueous buffers used for assays, should be empirically determined.[7][8] Repeated freeze-thaw cycles should be avoided.[7]

  • Q5: What are the known off-target effects of this compound? A5: Besides the major issue of the bis(methylthio)mercurane impurity, there is limited information on other potential off-target activities of this compound itself. Given the reproducibility crisis, any observed biological effects should be interpreted with caution and validated with structurally distinct inhibitors of the intended target.

Troubleshooting Common Experimental Problems

  • Problem: Inconsistent or no inhibition of MAGL activity in my assay.

    • Possible Cause 1: Purity of this compound. Your batch of this compound may be of high purity and therefore lacks the contaminating MAGL inhibitor.

    • Troubleshooting Step: Verify the purity of your compound. If possible, test a batch that has been previously reported to be active and compare it with your current batch. Include a well-characterized, potent MAGL inhibitor (e.g., JZL184) as a positive control in your experiments.

    • Possible Cause 2: Assay conditions. The specific buffer, pH, or substrate concentration in your assay may not be optimal for detecting inhibition.

    • Troubleshooting Step: Review published protocols for MAGL activity assays and ensure your conditions are appropriate.[9][10] Consider using a fluorogenic or colorimetric substrate for high-throughput screening.[9][11]

  • Problem: My results with this compound are not reproducible between experiments.

    • Possible Cause 1: Batch-to-batch variability. Different batches of this compound from the same or different suppliers can have varying levels of purity and contamination.

    • Troubleshooting Step: Always record the lot number of the compound used. If you switch to a new batch, perform a bridging experiment to compare its activity with the previous batch.

    • Possible Cause 2: Stability of the compound in your experimental system. this compound may degrade in your assay buffer or cell culture medium over the course of the experiment.

    • Troubleshooting Step: Perform a stability study of this compound under your specific experimental conditions. This can be done by incubating the compound for different durations and then measuring its concentration or activity.

  • Problem: I am observing unexpected cellular effects that do not align with MAGL inhibition.

    • Possible Cause: Off-target effects. The observed effects may be due to interactions with other cellular targets, either by this compound itself or by impurities.

    • Troubleshooting Step: Use a structurally unrelated MAGL inhibitor to see if the same phenotype is produced. Additionally, consider performing a broad screen (e.g., a kinase panel) to identify potential off-target interactions.[12]

Data Presentation

The conflicting reports on the inhibitory potency of this compound are summarized in the table below. This highlights the critical need for researchers to be aware of the potential for impurities and to use appropriate controls.

TargetReported IC50Species/Enzyme SourceNotes
This compound
MAGL~200 nMRecombinant rat brain enzymeThis is the originally reported value, which is now believed to be due to an impurity.[2]
MAGLNo inhibition up to 100 µMHuman recombinant, rat brain, or mouse brain MAGLThese studies used purified this compound.[2]
FAAH~32 µMRat brain[2]
bis(methylthio)mercurane (impurity)
MAGL~11.9 nMRat recombinant MAGLThis impurity is believed to be the source of the potent MAGL inhibition observed in some studies.[2]

Experimental Protocols

To aid researchers in obtaining reliable and reproducible data, we provide detailed methodologies for key experiments. It is imperative to include proper controls in all experiments.

1. MAGL Activity Assay (Fluorometric)

This protocol is adapted from a high-throughput screening assay and is suitable for testing the inhibitory potential of compounds like this compound.

  • Materials:

    • Recombinant human or rat MAGL

    • HEPES buffer (40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)

    • Fluorogenic MAGL substrate (e.g., AA-HNA)

    • Test compound (this compound) and positive control inhibitor (e.g., JZL184) dissolved in DMSO

    • Black, flat-bottom 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In the 96-well plate, add 5 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 145 µL of HEPES buffer to each well.

    • Add 40 µL of the MAGL enzyme solution (final protein concentration of 12.5 µg/ml).

    • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 200 µM).

    • Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30 minutes using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

    • Calculate the rate of reaction from the linear portion of the fluorescence curve (typically 5-15 minutes).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.[9]

2. FAAH Activity Assay (Fluorometric)

This protocol is for determining the inhibitory activity of compounds against FAAH.

  • Materials:

    • Rat brain microsomes or recombinant FAAH

    • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Fluorogenic FAAH substrate (e.g., AAMCA - arachidonoyl-7-amino-4-methyl-coumarin amide)

    • Test compound (this compound) and positive control inhibitor (e.g., URB597) dissolved in DMSO

    • Black, flat-bottom 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Add the diluted compounds or DMSO to the wells of the 96-well plate.

    • Add the FAAH enzyme preparation (microsomes or recombinant enzyme) to the wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic FAAH substrate.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~465 nm emission for AMC).

    • Calculate the reaction rates and determine the percent inhibition and IC50 values.

3. Quality Control of this compound Stock

Before use in any experiment, it is highly recommended to perform a quality control check.

  • Procedure:

    • Obtain a small sample of the this compound powder.

    • Prepare a solution in a suitable deuterated solvent (e.g., DMSO-d6) for NMR analysis.

    • Acquire a ¹H NMR spectrum and compare it to a reference spectrum of pure this compound to confirm the chemical structure and identify any potential impurities.

    • Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the purity of the sample and to look for the mass of potential impurities like bis(methylthio)mercurane.

Mandatory Visualizations

Signaling Pathway of Endocannabinoid Degradation

Endocannabinoid_Degradation Endocannabinoid Degradation Pathway and Site of Action of Inhibitors 2-AG 2-AG MAGL MAGL 2-AG->MAGL Hydrolysis Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis Arachidonic Acid Arachidonic Acid MAGL->Arachidonic Acid Glycerol Glycerol MAGL->Glycerol FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->MAGL Contested Inhibition This compound->FAAH Weak Inhibition Impurity bis(methylthio)mercurane Impurity->MAGL Potent Inhibition JZL184 JZL184 JZL184->MAGL Inhibition URB597 URB597 URB597->FAAH Inhibition

Caption: Endocannabinoid degradation pathway and inhibitor targets.

Experimental Workflow for Investigating this compound Activity

URB754_Workflow Recommended Experimental Workflow for this compound Studies start Start: Obtain this compound qc Quality Control (NMR, MS) - Confirm structure - Assess purity - Screen for impurities start->qc pure Is the compound pure? qc->pure proceed Proceed with Caution pure->proceed Yes re_evaluate Re-evaluate source or purify pure->re_evaluate No assay Biochemical/Cell-based Assay - Include positive control (e.g., JZL184 for MAGL) - Include negative control (vehicle) - Test a range of concentrations proceed->assay re_evaluate->qc analyze Data Analysis - Determine IC50 - Compare to positive control - Assess reproducibility assay->analyze interpret Interpretation of Results - Consider potential for off-target effects - Corroborate with structurally different inhibitors analyze->interpret end End interpret->end

Caption: Recommended workflow for this compound experiments.

Logical Relationship in Troubleshooting Inconsistent Results

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results inconsistent_results Inconsistent Results with this compound check_purity Check Compound Purity (Batch-to-batch variability) inconsistent_results->check_purity check_stability Check Compound Stability (In stock solution and assay buffer) inconsistent_results->check_stability review_protocol Review Assay Protocol (Controls, concentrations, timing) inconsistent_results->review_protocol purity_issue Purity is the likely cause. Source new, high-purity compound. check_purity->purity_issue Problem Found no_issue If all are confirmed, the effect may not be robust or may be an off-target effect. check_purity->no_issue No Issue stability_issue Stability is the likely cause. Prepare fresh solutions, assess degradation. check_stability->stability_issue Problem Found check_stability->no_issue No Issue protocol_issue Protocol is the likely cause. Optimize assay conditions and controls. review_protocol->protocol_issue Problem Found review_protocol->no_issue No Issue

Caption: Troubleshooting logic for inconsistent this compound results.

References

URB754 degradation products and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with URB754. The information provided addresses common issues encountered during experiments and offers guidance on data interpretation, experimental design, and quality control.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound was initially described as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MAGL), with a reported IC50 value of 200 nM for the recombinant rat brain enzyme.[1][2] However, subsequent research has challenged this finding.

Q2: What is the current understanding of this compound's activity on MAGL?

A2: It is now widely accepted that the MAGL-inhibitory activity originally attributed to this compound was due to a bioactive impurity, identified as bis(methylthio)mercurane, which is present in some commercial preparations of this compound.[1] Studies have shown that highly purified this compound does not inhibit human, rat, or mouse brain MAGL at concentrations up to 100 µM.[1]

Q3: Does this compound have any other reported biological activities?

A3: Yes, there are conflicting reports regarding its activity on fatty acid amide hydrolase (FAAH). One source indicates that this compound inhibits rat brain FAAH with an IC50 of 32 µM.[1] Conversely, other studies have found that brain FAAH activity was resistant to this compound.[3] It has also been reported to bind weakly to the rat central cannabinoid (CB1) receptor with an IC50 of 3.8 µM.[1]

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling guidelines. Unstable storage conditions can lead to degradation of the compound and affect experimental outcomes.

Form Storage Temperature Stability Handling Recommendations
Solid -20°C≥ 4 years[1]Keep vial tightly sealed. Allow the product to equilibrate to room temperature for at least 1 hour before opening.
Solution in DMSO or DMF -20°CUseable for up to one month.[4]Prepare solutions on the day of use whenever possible. Store as aliquots in tightly sealed vials. Purge with an inert gas.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products of this compound have not been extensively characterized in the scientific literature, the benzoxazinone ring system in its structure can be susceptible to hydrolysis under certain conditions (e.g., non-neutral pH, prolonged storage in aqueous solutions). This would likely lead to the opening of the heterocyclic ring and a loss of the compound's original three-dimensional structure, which could significantly alter its biological activity.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound.

Guide 1: Unexpected or Inconsistent Enzyme Inhibition Results

Issue: You are observing variable or no inhibition of MAGL or FAAH in your enzymatic assays.

Possible Causes and Solutions:

  • Compound Purity: The presence or absence of the bis(methylthio)mercurane impurity is a major factor in the observed MAGL inhibition.

    • Action: Verify the purity of your this compound batch using analytical techniques such as LC-MS/MS. If possible, obtain a certificate of analysis from the supplier that details the purity and identity of any impurities.

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the inhibitor's activity.

    • Action: Systematically vary the assay buffer pH, temperature, and ionic strength to determine the optimal conditions for both enzyme activity and inhibitor potency.[4]

  • Inappropriate Enzyme or Substrate Concentration: High concentrations of enzyme or substrate can affect the apparent IC50 value.

    • Action: For competitive inhibitors, perform the assay with a substrate concentration at or below the Km value. Use the lowest enzyme concentration that provides a robust signal.[4]

  • Compound Degradation: Improper storage or handling may have led to the degradation of this compound.

    • Action: Prepare fresh stock solutions from solid material stored under recommended conditions. Avoid repeated freeze-thaw cycles of solutions.

Guide 2: Discrepancies with Published Data

Issue: Your experimental results with this compound do not align with previously published findings.

Possible Causes and Solutions:

  • Controversial Nature of the Compound: Be aware that the literature on this compound's activity is conflicting.[1][3]

    • Action: Critically evaluate the experimental conditions of the published studies and compare them to your own. The differences in observed activity may be due to variations in compound purity, experimental protocols, or biological systems used.

  • Off-Target Effects: The observed effects may be due to interactions with targets other than MAGL or FAAH.

    • Action: Consider performing counter-screening assays against other related enzymes or receptors to identify potential off-target activities.

Data Presentation

The following table summarizes the reported IC50 values for this compound and its known bioactive impurity, highlighting the importance of compound purity in interpreting experimental results.

Compound Target Species/Enzyme Source IC50 Value Reference
This compound (Commercial Preparations) MAGLRecombinant rat brain enzyme200 nM[1][2]
This compound (Purified) MAGLHuman recombinant, rat brain, or mouse brainNo inhibition up to 100 µM[1]
This compound FAAHRat brain32 µM[1]
This compound CB1 ReceptorRat central3.8 µM[1]
bis(methylthio)mercurane (Impurity) MAGLRat recombinant MAGL11.9 nM[1]

Experimental Protocols

Key Experiment: Verification of this compound Purity and Identity by LC-MS/MS

To ensure the reliability of experimental data, it is crucial to verify the purity and identity of the this compound compound before use.

Objective: To confirm the molecular weight of this compound and assess the presence of impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to a working concentration suitable for your instrument (e.g., 1 µg/mL).

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform a full scan to identify the molecular ion of this compound ([M+H]+), which should correspond to its molecular weight (266.3 g/mol ).

    • Use tandem mass spectrometry (MS/MS) to generate a characteristic fragmentation pattern for structural confirmation.

    • Screen for the presence of the bis(methylthio)mercurane impurity.

Visualizations

URB754_Controversial_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Inhibition of\nNeurotransmitter Release Inhibition of Neurotransmitter Release CB1->Inhibition of\nNeurotransmitter Release Leads to MAGL MAGL 2AG_degradation 2-AG Degradation MAGL->2AG_degradation Catalyzes 2AG_synthesis 2-AG Synthesis 2AG 2-AG 2AG_synthesis->2AG Biosynthesis 2AG->CB1 Activates This compound This compound (Commercial) This compound->MAGL Originally thought to inhibit (Now attributed to impurity) Impurity bis(methylthio)mercurane (Impurity) Impurity->MAGL Potently Inhibits

Caption: Controversial signaling pathway of commercial this compound preparations.

Experimental_Workflow_for_this compound cluster_QC Quality Control cluster_Experiment Experimental Phase cluster_Interpretation Data Interpretation obtain_compound Obtain this compound verify_purity Verify Purity & Identity (e.g., LC-MS/MS) obtain_compound->verify_purity check_solubility Check Solubility and Stability in Assay Buffer verify_purity->check_solubility prepare_solutions Prepare Fresh Stock Solutions check_solubility->prepare_solutions perform_assay Perform Enzymatic or Cell-Based Assay prepare_solutions->perform_assay analyze_data Analyze Data (Calculate IC50, etc.) perform_assay->analyze_data compare_results Compare with Literature (Consider Controversies) analyze_data->compare_results consider_off_target Consider Potential Off-Target Effects compare_results->consider_off_target

Caption: Recommended experimental workflow for working with this compound.

References

how to account for URB754 off-target binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using URB754. The information provided is intended to help users account for potential off-target binding and navigate the complexities of its reported pharmacological activity.

Frequently Asked Questions (FAQs)

Q1: What is the reported primary target of this compound and what is the controversy surrounding it?

A1: this compound was initially described as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] However, subsequent research has generated conflicting data, with several studies reporting that this compound does not inhibit MAGL activity in rat brain preparations or human recombinant MAGL at significant concentrations.[1][3][4][5][6] There is also evidence to suggest that the originally observed MAGL inhibition may have been due to a contaminant in early commercial batches of this compound.[1] Given these discrepancies, it is crucial for researchers to independently validate the on-target activity of their specific batch of this compound.

Q2: What are the known off-targets of this compound?

A2: Besides its questionable interaction with MAGL, this compound has been reported to interact with other components of the endocannabinoid system. It has been shown to inhibit fatty acid amide hydrolase (FAAH), another key enzyme in endocannabinoid metabolism, although with lower potency.[1] Additionally, it exhibits weak binding to the cannabinoid receptor 1 (CB1).[1] It is important to note that some studies have found brain FAAH activity to be resistant to this compound.[3][6]

Q3: How can I validate the on-target (MAGL inhibitory) activity of my this compound compound?

A3: To ensure the reliability of your experimental results, it is essential to first confirm the activity of your this compound batch. A direct enzymatic assay is the most straightforward approach.

  • Experimental Protocol: In Vitro MAGL Activity Assay

    • Source of Enzyme: Use a purified recombinant MAGL or a cell/tissue homogenate known to have high MAGL activity.

    • Substrate: Utilize a commercially available MAGL substrate, such as 4-nitrophenyl acetate (p-NPA) for a colorimetric assay or a fluorescent substrate.

    • Inhibitor Preparation: Prepare a stock solution of your this compound compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

    • Assay Procedure:

      • Pre-incubate the enzyme with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature.

      • Initiate the enzymatic reaction by adding the substrate.

      • Monitor the reaction progress by measuring the absorbance or fluorescence over time using a plate reader.

    • Data Analysis: Calculate the rate of substrate hydrolysis for each this compound concentration. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of MAGL activity.

Q4: What are some general strategies to minimize and identify off-target effects in my experiments with this compound?

A4: Given the uncertainty surrounding this compound's primary target, a multi-pronged approach is recommended to ensure that any observed biological effect is not due to off-target interactions.[7][8]

  • Use the Lowest Effective Concentration: Perform a dose-response curve for your specific phenotype of interest and use the lowest concentration of this compound that produces the desired effect to minimize the engagement of lower-affinity off-targets.[7]

  • Employ Structurally Distinct Inhibitors: If you hypothesize that the observed effect is due to MAGL inhibition, use other well-characterized and structurally different MAGL inhibitors (e.g., JZL184) to see if they replicate the phenotype.[7] If they do not, the effect of this compound is likely off-target.

  • Genetic Validation: This is a critical control. Use techniques like CRISPR-Cas9 or shRNA to knock down or knock out the putative target (e.g., MAGL or FAAH).[7] If this compound still produces the same effect in the absence of the target protein, the effect is unequivocally off-target.[9]

  • Rescue Experiments: If you observe a phenotype upon this compound treatment, try to rescue it by overexpressing the intended target.[8] If the phenotype is not reversed, it suggests the involvement of other targets.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No observable effect of this compound on 2-AG levels or signaling. 1. Inactive batch of this compound. 2. The chosen concentration is too low. 3. The biological system is not sensitive to MAGL inhibition.1. Validate the inhibitory activity of your this compound on MAGL using an in vitro assay. 2. Perform a dose-response experiment. 3. Use a positive control (a well-validated MAGL inhibitor) to confirm that MAGL inhibition produces an effect in your system.
Observed phenotype is inconsistent with the known function of MAGL. 1. Off-target effects of this compound. 2. The phenotype is mediated by inhibition of FAAH or binding to CB1 receptors.1. Perform genetic validation (knockout/knockdown of MAGL). 2. Use a structurally unrelated MAGL inhibitor to see if the phenotype is replicated. 3. Test for the involvement of FAAH or CB1 receptors using specific inhibitors or antagonists in conjunction with this compound.
Cellular toxicity at concentrations required for the desired effect. 1. Off-target toxicity.1. Perform a cell viability assay in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects. 2. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for its putative primary target and known off-targets. Note the significant discrepancies in the literature regarding MAGL inhibition.

Target Reported IC50 / Ki Species / System Reference
Monoacylglycerol Lipase (MAGL) ~200 nM (IC50)Recombinant rat brain enzyme[1]
Monoacylglycerol Lipase (MAGL) No inhibition up to 100 µMHuman recombinant, rat brain, mouse brain[1]
Fatty Acid Amide Hydrolase (FAAH) 32 µM (IC50)Rat brain[1]
Cannabinoid Receptor 1 (CB1) 3.8 µM (IC50)Rat central cannabinoid receptor[1]

Visualizing Methodologies

To aid in experimental design, the following diagrams illustrate key concepts and workflows for investigating this compound's effects.

cluster_0 Endocannabinoid Signaling PLC PLC DAGL DAGL PLC->DAGL TwoAG 2-AG DAGL->TwoAG PI Phospholipid Precursor PI->PLC Postsynaptic Postsynaptic Neuron TwoAG->Postsynaptic CB1R CB1 Receptor TwoAG->CB1R Binds MAGL MAGL TwoAG->MAGL Hydrolysis Postsynaptic->TwoAG Release Presynaptic Presynaptic Neuron CB1R->Presynaptic Inhibits Neurotransmitter Release AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol

Caption: Simplified endocannabinoid signaling pathway involving 2-AG.

cluster_validation Target Validation cluster_outcome Conclusion start Start: Observe Phenotype with this compound dose_response Dose-Response Curve start->dose_response lowest_conc Use Lowest Effective Conc. dose_response->lowest_conc struct_unrelated Test Structurally Unrelated Inhibitor lowest_conc->struct_unrelated genetic_ko Genetic Knockout/Knockdown of Putative Target struct_unrelated->genetic_ko on_target Phenotype is likely ON-TARGET struct_unrelated->on_target Phenotype Replicated off_target Phenotype is likely OFF-TARGET struct_unrelated->off_target Phenotype NOT Replicated genetic_ko->on_target Phenotype Abolished genetic_ko->off_target Phenotype Persists

References

Validation & Comparative

A Comparative Guide to Monoacylglycerol Lipase (MGL) Inhibitors: The Case of URB754

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of URB754 with other prominent monoacylglycerol lipase (MGL) inhibitors. The information presented herein is collated from peer-reviewed scientific literature and is intended to aid researchers in making informed decisions about the selection and application of these pharmacological tools.

Introduction to MGL Inhibition

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to elevated levels of 2-AG, which in turn potentiates the activity of cannabinoid receptors CB1 and CB2. This mechanism of action has therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammation, anxiety, and pain.[1][2] Consequently, the development of potent and selective MGL inhibitors is an active area of pharmaceutical research.

This compound: A Controversial MGL Inhibitor

This compound was initially reported as a potent, non-competitive inhibitor of MGL, with a half-maximal inhibitory concentration (IC50) of 200 nM for the recombinant rat brain enzyme.[3][4][5][6][7][8][9] However, subsequent and extensive research has cast significant doubt on these initial findings. Multiple independent studies have demonstrated that this compound does not inhibit human, rat, or mouse MGL at concentrations up to 100 µM.[3][4][7]

The initially observed MGL-inhibitory activity has been largely attributed to a highly potent mercury-containing impurity, bis(methylthio)mercurane, found in some commercial batches of this compound.[3][4][10] This critical finding underscores the importance of compound purity and independent verification of pharmacological activity. Furthermore, studies have shown that this compound has no effect on the hydrolysis of 2-AG in rat brain preparations.[11]

Comparison of MGL Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound compared to other well-characterized MGL inhibitors.

InhibitorTargetSpeciesIC50Selectivity over FAAHMechanism of ActionReference(s)
This compound MGLRat (recombinant)200 nM (disputed)~160-foldNon-competitive (disputed)[3][4][5][6][7][8][9]
MGLHuman, Rat, Mouse (brain)> 100 µM-Inactive[3][4][7]
FAAHRat (brain)32 µM--[3][4]
CB1 ReceptorRat3.8 µM (Ki)--[3][4]
JZL184 MGLMouse (brain)8 nM>300-foldIrreversible[12][13][14]
FAAHMouse (brain)~4 µM--[12]
KML29 MGLHuman5.9 nM>8475-foldIrreversible[15]
MGLMouse15 nM>3333-foldIrreversible[15]
MGLRat43 nM>1162-foldIrreversible[15]
FAAHHuman, Mouse, Rat> 50 µM--
ABX-1431 MGL-PotentHighly SelectiveIrreversible[16][17][18]

Note: The IC50 value for this compound is highly contested and likely attributable to an impurity.

Prominent MGL Inhibitors: A Closer Look

In contrast to the ambiguity surrounding this compound, other MGL inhibitors have been more thoroughly characterized and validated.

  • JZL184: This is a potent, selective, and irreversible carbamate-based inhibitor of MGL.[12][13][14] It has been widely used as a research tool to investigate the physiological roles of 2-AG in vivo. JZL184 effectively elevates brain 2-AG levels and produces CB1-dependent behavioral effects.[12] However, at higher doses, some off-target activity on FAAH has been reported.[19]

  • KML29: As a hexafluoroisopropyl carbamate analog of JZL184, KML29 exhibits even greater selectivity for MGL over FAAH and other serine hydrolases.[15][20] It is a potent, irreversible inhibitor across multiple species and has been shown to produce antinociceptive effects without the cannabimimetic side effects observed with less selective compounds.[20]

  • ABX-1431: A potent, highly selective, and irreversible MGL inhibitor, ABX-1431 has progressed into human clinical trials for the treatment of neurological disorders, including Tourette syndrome.[16][17][18][21] Its development highlights the therapeutic potential of selective MGL inhibition.

Signaling Pathway of MGL Inhibition

MGL is a central node in the endocannabinoid signaling pathway. Its inhibition has significant downstream consequences.

MGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MGL MGL AA Arachidonic Acid MGL->AA Two_AG 2-AG Two_AG->MGL Degradation CB1_pre CB1 Receptor Two_AG->CB1_pre Retrograde Signaling Prostaglandins Prostaglandins AA->Prostaglandins COX-2 Neurotransmitter_Vesicle Neurotransmitter Release (-) CB1_pre->Neurotransmitter_Vesicle Inhibition DAGL DAGLα/β DAGL->Two_AG Synthesis DAG DAG DAG->DAGL PLCB PLCβ PLCB->DAG Membrane_Lipids Membrane Phospholipids Membrane_Lipids->PLCB GPCR activation MGL_Inhibitor MGL Inhibitor (e.g., JZL184, KML29) MGL_Inhibitor->MGL

Caption: MGL inhibition blocks 2-AG degradation, increasing its availability to act on CB1 receptors.

Experimental Protocols: Measuring MGL Activity

The determination of MGL inhibitor potency and selectivity relies on robust enzymatic assays. Several methods are commonly employed:

1. Spectrophotometric Assays: These assays often use a chromogenic substrate that, when cleaved by MGL, produces a colored product that can be quantified.

2. Fluorometric Assays: Similar to spectrophotometric assays, these utilize a substrate that releases a fluorescent molecule upon enzymatic cleavage, offering higher sensitivity.

3. Radiometric Assays: These assays typically involve a radiolabeled 2-AG substrate. The separation and quantification of the radiolabeled arachidonic acid product allow for a direct measurement of MGL activity.

4. Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of inhibitors in a native biological system.[22][23][24] It employs active site-directed probes to label entire enzyme families, allowing for the simultaneous assessment of an inhibitor's effect on the target enzyme and potential off-targets.

The following diagram illustrates a general workflow for screening MGL inhibitors.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_selectivity Selectivity Profiling cluster_validation In Vivo Validation Primary_Screening Primary Screening (e.g., Fluorometric Assay) Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors ABPP Activity-Based Protein Profiling (ABPP) vs. other serine hydrolases (e.g., FAAH) Potent_Inhibitors->ABPP Selective_Inhibitors Selective Inhibitors ABPP->Selective_Inhibitors In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (e.g., elevation of brain 2-AG) Selective_Inhibitors->In_Vivo_Studies Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: A typical workflow for the discovery and validation of novel MGL inhibitors.

Conclusion

The case of this compound serves as a crucial cautionary tale in pharmacological research, highlighting the importance of rigorous validation and the potential for misleading results due to impurities. While this compound is not a reliable tool for studying MGL, a host of potent and selective inhibitors, such as JZL184, KML29, and ABX-1431, have been developed and extensively characterized. These compounds have been instrumental in elucidating the physiological and pathophysiological roles of 2-AG signaling and hold significant promise for the development of novel therapeutics. Researchers are advised to use well-validated inhibitors and to carefully consider the selectivity profile of their chosen pharmacological tools.

References

The URB754 Conundrum: A Case of Mistaken Identity in Endocannabinoid Research

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the reported effects of URB754 reveals a compelling narrative of a potent impurity, bis(methylthio)mercurane, being the true active agent, while the purified compound itself demonstrates minimal to no activity on its primary reported targets. This guide provides a detailed comparison of the biological effects attributed to commercially available this compound and its purified form, supported by experimental data and protocols for researchers in pharmacology and drug development.

Initially lauded as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system, this compound has since become a cautionary tale in pharmacological research. Subsequent studies have demonstrated that the MGL-inhibitory activity of commercial this compound preparations is attributable to a highly potent mercury-containing impurity. This guide will dissect the evidence, presenting a clear comparison of the enzymatic and cellular effects of pure versus impure this compound.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for impure this compound, purified this compound, and the identified active impurity, bis(methylthio)mercurane, against the primary enzymes in the endocannabinoid pathway, monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH).

CompoundTarget EnzymeReported IC50 ValuePurity Status
This compoundMonoacylglycerol Lipase (MGL)~200 nMImpure (Commercial Preparations)
This compoundFatty Acid Amide Hydrolase (FAAH)~32 µMImpure (Commercial Preparations)
bis(methylthio)mercurane Monoacylglycerol Lipase (MGL) ~11.9 nM Impurity
This compound (Purified)Monoacylglycerol Lipase (MGL)Inactive (up to 100 µM)Pure
This compound (Purified)Fatty Acid Amide Hydrolase (FAAH)Inactive/ResistantPure

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of pure versus impure this compound are provided below.

Monoacylglycerol Lipase (MGL) Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against MGL.

  • Enzyme Preparation: Recombinant MGL (rat brain or human) is prepared and diluted in an appropriate assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2).

  • Compound Preparation: Test compounds (impure this compound, pure this compound, bis(methylthio)mercurane) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the MGL enzyme preparation is pre-incubated with varying concentrations of the test compound or vehicle control for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of a substrate, such as 2-oleoylglycerol (2-OG) or a fluorescently labeled substrate.

    • The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

  • Detection: The amount of product formed is quantified. For radiolabeled substrates, this can be done via liquid scintillation counting of the released fatty acid. For colorimetric or fluorometric substrates, absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The rate of enzymatic activity is calculated for each compound concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a common method for assessing the inhibition of FAAH activity.

  • Enzyme Source: Homogenates or membrane fractions from rat brain or cells overexpressing FAAH are used as the enzyme source.

  • Compound Preparation: Similar to the MGL assay, test compounds are prepared in a suitable solvent and serially diluted.

  • Assay Procedure:

    • The FAAH enzyme preparation is pre-incubated with the test compounds or vehicle.

    • The reaction is started by adding a substrate, typically anandamide (AEA) or a synthetic substrate like arachidonoyl-p-nitroanilide (APNA) or a fluorogenic substrate.

    • The mixture is incubated at 37°C for a set time.

  • Detection: The product of the reaction (e.g., arachidonic acid, p-nitroaniline) is quantified. This can be achieved through methods such as HPLC-MS for native substrates or spectrophotometry for chromogenic substrates.

  • Data Analysis: IC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor required to achieve 50% inhibition of FAAH activity.

Depolarization-induced Suppression of Inhibition (DSI) Electrophysiology

This protocol outlines the electrophysiological assessment of endocannabinoid signaling in brain slices, a functional assay where the effects of MGL inhibitors are often studied.

  • Brain Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are obtained from neurons (e.g., pyramidal neurons). Inhibitory postsynaptic currents (IPSCs) are recorded.

  • DSI Induction: DSI is induced by depolarizing the postsynaptic neuron (e.g., from a holding potential of -70 mV to 0 mV for 5-10 seconds). This depolarization triggers the release of endocannabinoids (primarily 2-AG), which act retrogradely on presynaptic CB1 receptors to suppress GABA release, thus reducing the amplitude of IPSCs.

  • Compound Application: The test compound (e.g., impure or pure this compound) is bath-applied to the brain slice, and the effect on the magnitude and duration of DSI is measured. A true MGL inhibitor would be expected to prolong DSI by slowing the degradation of 2-AG.

  • Data Analysis: The amplitude and duration of the suppression of IPSCs following depolarization are quantified before and after the application of the test compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits GABA_vesicle GABA Vesicle Ca_channel->GABA_vesicle Triggers GABA_release GABA Release GABA_vesicle->GABA_release Fusion DAGL DAGL Two_AG 2-AG DAGL->Two_AG Synthesis DAG DAG DAG->DAGL Substrate Two_AG->CB1R Retrograde Signaling MGL MGL Two_AG->MGL Degradation AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine Depolarization Depolarization Depolarization->DAGL Ca2+ influx

Caption: Endocannabinoid signaling at a GABAergic synapse.

MGL_Inhibition_Workflow start Start prep_enzyme Prepare MGL Enzyme Solution start->prep_enzyme prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound pre_incubate Pre-incubate Enzyme with Compound/Vehicle prep_enzyme->pre_incubate prep_compound->pre_incubate add_substrate Initiate Reaction with Substrate (e.g., 2-OG) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Product Formation (e.g., Scintillation Counting) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for an in vitro MGL inhibition assay.

Conclusion

The case of this compound underscores the critical importance of compound purity in pharmacological research. The initial misattribution of MGL inhibitory activity to this compound, which was later discovered to be the effect of the potent impurity bis(methylthio)mercurane, highlights the potential for misleading results when working with impure compounds. For researchers in the field, it is imperative to use highly purified reagents and to be aware of the potential for contaminants to influence experimental outcomes. The data and protocols presented in this guide are intended to provide a clear and objective comparison to aid in the design and interpretation of future studies in the endocannabinoid field.

URB754: A Case of Mistaken Identity in Monoacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of URB754 as a Non-MGL Inhibitor

Initially heralded as a potent and selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound has since been scientifically re-evaluated. Subsequent research has compellingly demonstrated that this compound itself lacks significant MGL inhibitory activity. Instead, the initially observed effects were traced to a highly potent, mercury-containing impurity present in commercial batches of the compound. This guide provides a comprehensive comparison of the evidence, presenting the data that led to the reclassification of this compound and contrasting its activity with true MGL inhibitors.

The Shifting Narrative: From Potent Inhibitor to Inactive Compound

The scientific journey of this compound is a critical case study in the importance of compound purity and rigorous validation in pharmacological research. The initial excitement surrounding this compound as a tool to study the endocannabinoid system was tempered by conflicting reports and ultimately resolved by the identification of a bioactive contaminant.

Conflicting Reports and the Unmasking of an Impurity

Early studies reported that this compound could inhibit rat brain MGL with a half-maximal inhibitory concentration (IC50) in the nanomolar range, suggesting high potency.[1][2] However, these findings were not universally reproducible, with other research groups unable to demonstrate MGL inhibition by this compound at concentrations up to 100 µM.[3][4][5][6] This discrepancy prompted a thorough investigation into the composition of the commercial this compound samples used in the initial studies.

A pivotal 2007 study by Tarzia and colleagues identified the source of the MGL-inhibitory activity as an impurity, bis(methylthio)mercurane.[7] This organomercurial compound was found to be a highly potent MGL inhibitor, with an IC50 value of 11.9 nM, while purified this compound was essentially inactive.[4][6][7]

Comparative Analysis of MGL Inhibitory Potency

The following table summarizes the MGL inhibitory activity of this compound, its bioactive impurity, and other well-established MGL inhibitors. The data clearly illustrates the lack of potent MGL inhibition by this compound.

CompoundTarget EnzymeIC50 ValueSpecies/SourceReference(s)
This compound (Purified) MGL> 100 µMHuman, Rat, Mouse[3][4]
bis(methylthio)mercurane MGL11.9 nMRat Brain Recombinant[4][7]
JZL184MGL8 nMMouse Brain Membranes
MAFPMGL2.2 nMRat Cerebellar Membranes[8]
ATFMKMGLdata not available-

Experimental Protocols: Unraveling the Inactivity of this compound

The validation of this compound as a non-MGL inhibitor relied on robust enzymatic assays. Below are the methodologies adapted from the key studies that were instrumental in this re-evaluation.

MGL Activity Assay (based on Saario et al., 2006)

This protocol describes the measurement of 2-AG hydrolysis by rat brain preparations to assess the inhibitory potential of a test compound.

1. Preparation of Rat Brain Homogenates:

  • Wistar rat cerebella are homogenized in 10 volumes of TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).

  • The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C.

  • The resulting supernatant is used as the enzyme source.

2. 2-AG Hydrolysis Assay:

  • The reaction mixture contains 50 µg of protein from the brain homogenate, TME buffer, and the test compound (e.g., this compound) or vehicle (DMSO).

  • The mixture is pre-incubated for 10 minutes at 37°C.

  • The enzymatic reaction is initiated by adding the substrate, 2-arachidonoylglycerol (2-AG), to a final concentration of 50 µM.

  • The reaction is allowed to proceed for 20 minutes at 37°C.

  • The reaction is terminated by the addition of 2 volumes of ice-cold chloroform/methanol (1:1).

3. Quantification of Arachidonic Acid:

  • The lipid-containing organic phase is separated by centrifugation.

  • The organic phase is evaporated to dryness under nitrogen.

  • The residue is reconstituted in the mobile phase for analysis.

  • The amount of arachidonic acid (the product of 2-AG hydrolysis) is quantified using liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • The MGL activity is expressed as the amount of arachidonic acid produced per minute per milligram of protein.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in MGL activity compared to the vehicle control.

Visualizing the Scientific Process and Biological Context

To further clarify the experimental approach and the biological pathway , the following diagrams are provided.

G cluster_prep Enzyme Preparation cluster_assay MGL Activity Assay cluster_analysis Analysis RatBrain Rat Cerebellum Homogenize Homogenize in TME Buffer RatBrain->Homogenize Centrifuge1 Centrifuge (1000 x g) Homogenize->Centrifuge1 Supernatant Collect Supernatant (Enzyme Source) Centrifuge1->Supernatant Mix Prepare Reaction Mixture: - Supernatant (50 µg protein) - TME Buffer - this compound or Vehicle Supernatant->Mix Preincubation Pre-incubate (10 min, 37°C) Mix->Preincubation AddSubstrate Add Substrate (2-AG) Preincubation->AddSubstrate Incubation Incubate (20 min, 37°C) AddSubstrate->Incubation StopReaction Stop Reaction (Chloroform/Methanol) Incubation->StopReaction Extraction Extract Lipids StopReaction->Extraction LCMS LC-MS Quantification of Arachidonic Acid Extraction->LCMS DataAnalysis Calculate % Inhibition LCMS->DataAnalysis

Caption: Experimental workflow for assessing MGL inhibitory activity.

Endocannabinoid_Signaling cluster_synapse CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release DAGL DAGL TwoAG 2-AG DAGL->TwoAG Synthesizes DAG DAG DAG->DAGL TwoAG->CB1R Activates (Retrograde) MGL MGL TwoAG->MGL AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol Degrades

Caption: Endocannabinoid signaling pathway highlighting the role of MGL.

Conclusion

The case of this compound serves as a crucial reminder of the rigorous validation required in drug discovery and chemical biology. While initially promising, the evidence now conclusively demonstrates that this compound is not a direct inhibitor of monoacylglycerol lipase. The true inhibitor was an organomercurial impurity, a finding that has redirected research efforts towards the development of genuine, selective, and non-toxic MGL inhibitors. For researchers in the field, this guide underscores the importance of verifying compound identity and purity and provides a comparative framework for evaluating potential MGL-targeting therapeutics.

References

A Comparative Guide to Endocannabinoid Hydrolase Inhibitors: URB754, JZL184, and KML29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three chemical probes used in endocannabinoid research: URB754, JZL184, and KML29. The focus is on their performance as inhibitors of the key endocannabinoid-degrading enzymes, monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). This comparison is supported by experimental data on their potency and selectivity, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Introduction to Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary endocannabinoid signaling molecules, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are synthesized on demand and their signaling is terminated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the primary enzyme for 2-AG hydrolysis. Inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid tone for the potential treatment of various pathological conditions, including pain, inflammation, and neurological disorders. This guide compares three compounds that have been investigated in the context of MAGL inhibition.

A critical point of consideration for this compound is the significant controversy surrounding its activity. Initially reported as a potent MAGL inhibitor, subsequent studies have demonstrated that the MAGL-inhibitory effects of commercial batches of this compound were attributable to a highly potent impurity, bis(methylthio)mercurane[1][2]. Purified this compound shows negligible inhibition of MAGL in human, mouse, and rat brain preparations[1][2]. In contrast, JZL184 and KML29 are well-established, potent, and irreversible inhibitors of MAGL, with KML29 being a more recent and highly selective tool.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory potencies (IC50 values) of this compound, JZL184, and KML29 against MAGL and FAAH from different species. The data highlights the significant differences in their performance profiles.

Table 1: Inhibitory Potency (IC50) Against Monoacylglycerol Lipase (MAGL)

CompoundHuman MAGL (nM)Mouse MAGL (nM)Rat MAGL (nM)
This compound >100,000[2]>100,000[2]>100,000[2]
JZL184 8[3]10[4]262[4]
KML29 5.9[1]15[1]43[1]

Table 2: Inhibitory Potency (IC50) Against Fatty Acid Amide Hydrolase (FAAH)

CompoundHuman FAAH (µM)Mouse FAAH (µM)Rat FAAH (µM)
This compound No data availableNo data available32[2]
JZL184 4[3]>10[1]~8[3]
KML29 >50[1]>50[1]>50[1]

Performance Summary:

  • This compound: As evidenced by the data, this compound is not a direct inhibitor of MAGL across multiple species[2]. Its weak inhibition of rat FAAH at micromolar concentrations makes it a poor tool for studying the endocannabinoid system[2].

  • JZL184: JZL184 is a potent inhibitor of human and mouse MAGL[3][4]. However, its potency against rat MAGL is significantly lower[4]. Furthermore, JZL184 exhibits off-target inhibition of FAAH in the micromolar range, and at higher doses or with chronic administration, it can lead to an elevation of AEA levels, indicating a lack of complete selectivity[5][6].

  • KML29: KML29 demonstrates high potency against MAGL across human, mouse, and rat species[1]. Critically, it shows no detectable inhibition of FAAH, even at high concentrations, making it a highly selective MAGL inhibitor[1][5]. This superior selectivity profile minimizes the confounding effects of FAAH inhibition, making KML29 a more precise tool for investigating the physiological roles of 2-AG.

Experimental Methodologies

The determination of inhibitor potency is crucial for the characterization of compounds like this compound, JZL184, and KML29. A common and sensitive method for assessing enzyme activity is the fluorometric assay. Below are generalized protocols for measuring MAGL and FAAH activity.

Fluorometric Monoacylglycerol Lipase (MAGL) Activity Assay

This assay measures the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

  • MAGL enzyme source (e.g., recombinant human MAGL, tissue homogenates)

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • Fluorometric MAGL substrate (e.g., a substrate that releases a fluorescent molecule like umbelliferone or resorufin upon cleavage)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare the MAGL enzyme solution to the desired concentration in chilled MAGL Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (e.g., KML29, JZL184) in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the MAGL enzyme solution.

    • Add the test inhibitor solutions to the respective wells. For control wells, add the vehicle (e.g., DMSO).

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the fluorometric MAGL substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em 360/460 nm for umbelliferone-based substrates) over a set period (e.g., 30-60 minutes) at 37°C[7].

  • Data Analysis: Calculate the rate of reaction (increase in fluorescence over time). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Fluorometric Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay is based on the same principle as the MAGL assay, utilizing a specific FAAH substrate.

Materials:

  • FAAH enzyme source (e.g., recombinant human FAAH, cell lysates)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorometric FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide, AAMCA)[2][8]

  • Test inhibitors

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Similar to the MAGL assay, prepare the FAAH enzyme and inhibitor solutions in the appropriate assay buffer.

  • Assay Reaction:

    • Add the FAAH enzyme solution to the wells of the microplate.

    • Add the test inhibitor solutions or vehicle to the wells.

    • Pre-incubate the enzyme and inhibitors.

    • Initiate the reaction by adding the AAMCA substrate.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C[9][10].

  • Data Analysis: Calculate the reaction rates and determine the IC50 values as described for the MAGL assay.

Visualizing Pathways and Workflows

Endocannabinoid Signaling Pathway

The following diagram illustrates the central roles of MAGL and FAAH in the degradation of the endocannabinoids 2-AG and anandamide, respectively.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2-AG_synthesis 2-AG Synthesis (e.g., DAGL) 2-AG 2-AG 2-AG_synthesis->2-AG CB1R CB1 Receptor MAGL MAGL Arachidonic Acid\n+ Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic Acid\n+ Glycerol 2-AG->CB1R Activates 2-AG->MAGL Hydrolysis AEA_synthesis Anandamide (AEA) Synthesis AEA AEA AEA_synthesis->AEA FAAH FAAH Arachidonic Acid\n+ Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid\n+ Ethanolamine AEA->CB1R Activates AEA->FAAH Hydrolysis JZL184 JZL184 JZL184->MAGL Inhibits JZL184->FAAH Inhibits (off-target) KML29 KML29 KML29->MAGL Inhibits This compound This compound (weak) This compound->FAAH Inhibits

Endocannabinoid degradation pathway and inhibitor targets.
Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines the general steps involved in determining the IC50 value of an inhibitor.

Experimental_Workflow A Prepare Enzyme and Inhibitor Solutions B Add Enzyme to 96-well Plate A->B C Add Inhibitor Dilutions and Vehicle Controls B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Fluorometric Substrate D->E F Kinetic Fluorescence Measurement E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 from Dose-Response Curve H->I

Generalized workflow for determining inhibitor IC50.

Conclusion

References

URB754 Research: A Guide to Essential Control Experiments and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the compound URB754, a rigorous experimental design incorporating comprehensive control experiments is paramount. The contentious history of this compound's reported activity underscores the necessity of including appropriate controls to ensure the validity and reproducibility of research findings. This guide provides a comparative analysis of this compound with well-characterized inhibitors of the endocannabinoid system, details essential experimental protocols, and outlines critical control experiments.

The this compound Controversy: A Case for Stringent Controls

This compound was initially reported as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. However, subsequent research revealed that the MGL inhibitory activity of commercial this compound preparations was largely attributable to a contaminant, bis(methylthio)mercurane[1]. Studies have since shown that purified this compound has little to no inhibitory activity against human, rat, or mouse MGL[1][4].

Reports on this compound's effect on fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, are also conflicting. While some studies report weak inhibition of FAAH by this compound, others have found it to be ineffective[1][2][4]. This ambiguity in its primary target and mechanism of action makes the inclusion of robust positive and negative controls not just good practice, but essential for interpreting any experimental results involving this compound.

Comparative Inhibitor Profiling

To properly contextualize the effects of this compound, it is crucial to compare its activity profile with selective inhibitors of MGL and FAAH. JZL184 is a potent and selective irreversible inhibitor of MGL, while URB597 is a well-characterized irreversible inhibitor of FAAH.

CompoundPrimary TargetReported IC₅₀ (MGL)Reported IC₅₀ (FAAH)Key Off-Target Effects/Considerations
This compound Disputed; initially reported as MGL inhibitor~200 nM (rat brain, likely due to impurity); inactive in human, mouse, and rat brain when purified[1][2]~32 µM (rat brain); some studies report no inhibition[1][2][4]Weak binding to CB1 receptors (IC₅₀ ~3.8 µM); activity is highly dependent on purity[1][2].
JZL184 MGL~8 nM (mouse brain)[5]~4 µM (mouse brain); >300-fold selectivity for MGL over FAAH[5]Chronic administration may lead to CB1 receptor desensitization and tolerance[6][7]. Some off-target activity on other serine hydrolases has been noted[8].
URB597 FAAHLargely inactive against MGL~4.6 nM (human); potent and selective[9]Can inhibit other carboxylesterases. Chronic use may have complex effects on the cardiovascular system[10][11][12].

Experimental Protocols and Controls

In Vitro Enzyme Inhibition Assays (MGL and FAAH)

A fluorometric activity assay is a common method to determine the inhibitory potential of a compound on MGL and FAAH.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by the enzyme (MGL or FAAH) to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. A decrease in this rate in the presence of a test compound indicates inhibition.

Experimental Workflow

prep Prepare Enzyme and Compound Solutions incubate Pre-incubate Enzyme with Compound/Controls prep->incubate add_sub Add Fluorogenic Substrate incubate->add_sub measure Measure Fluorescence Kinetically add_sub->measure analyze Analyze Data and Calculate IC50 measure->analyze

Workflow for in vitro enzyme inhibition assay.

Detailed Methodology:

  • Enzyme Source: Recombinant human MGL or FAAH, or tissue homogenates (e.g., brain microsomes).

  • Test Compounds: Prepare stock solutions of this compound, JZL184, and URB597 in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer.

    • Add the test compound at various concentrations.

    • Add the enzyme preparation and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., a 4-methylcoumarin-based substrate for FAAH).

    • Immediately begin kinetic measurement of fluorescence in a plate reader (e.g., Ex/Em = 360/465 nm) for 10-60 minutes at 37°C[13][14][15][16].

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Essential Controls for Enzyme Assays:

Control TypePurposeExample
Vehicle Control To account for any effects of the solvent on enzyme activity.The highest concentration of DMSO used for the test compounds (typically <0.1%)[17][18][19][20].
Positive Control To confirm that the assay can detect inhibition.For MGL assay: JZL184. For FAAH assay: URB597.
Negative Control (Compound) To ensure that not all compounds inhibit the enzyme.A structurally related but inactive compound, if available.
No Enzyme Control To measure background fluorescence from the substrate and buffer.Assay buffer and substrate without the enzyme preparation.
No Substrate Control To measure background fluorescence from the enzyme preparation.Enzyme preparation and buffer without the substrate.
Electrophysiological Assessment of Endocannabinoid Signaling

Depolarization-induced suppression of inhibition (DSI) is a form of short-term synaptic plasticity mediated by endocannabinoids (primarily 2-AG). It is a valuable tool to assess the functional consequences of MGL inhibition in brain slices.

Principle: A brief depolarization of a postsynaptic neuron triggers the synthesis and release of 2-AG, which acts retrogradely on presynaptic CB1 receptors to transiently suppress neurotransmitter release (typically GABA). Inhibition of MGL is expected to prolong the duration of DSI by increasing the availability of 2-AG.

Experimental Workflow

slice Prepare Acute Brain Slices patch Establish Whole-Cell Patch-Clamp Recording slice->patch baseline Record Baseline IPSCs patch->baseline dsi Induce DSI with Depolarizing Pulse baseline->dsi drug Bath Apply Test Compound/Controls dsi->drug dsi_drug Induce DSI in the Presence of Drug drug->dsi_drug analyze Analyze DSI Duration and Magnitude dsi_drug->analyze

Workflow for DSI electrophysiology experiment.

Detailed Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cerebellar) from rodents.

  • Recording: Obtain whole-cell voltage-clamp recordings from a principal neuron (e.g., a hippocampal CA1 pyramidal neuron).

  • DSI Protocol:

    • Record baseline inhibitory postsynaptic currents (IPSCs).

    • Elicit DSI by applying a brief depolarizing voltage step (e.g., from -70 mV to 0 mV for 5-10 seconds).

    • Continue to record IPSCs to monitor their suppression and recovery.

  • Drug Application: After establishing a stable baseline DSI, bath-apply the test compound (this compound) and positive/negative controls.

  • Data Analysis: Measure the magnitude and duration of DSI before and after drug application.

Essential Controls for DSI Experiments:

Control TypePurposeExample
Vehicle Control To control for effects of the solvent on synaptic transmission and DSI.Artificial cerebrospinal fluid (aCSF) containing the same concentration of DMSO as the drug solutions.
Positive Control To confirm that the DSI is endocannabinoid-mediated and sensitive to MGL inhibition.JZL184, which should prolong DSI.
Negative Control (Pharmacological) To confirm the involvement of CB1 receptors.A CB1 receptor antagonist (e.g., rimonabant), which should block DSI.
Time Control To ensure the stability of the recording and DSI over the duration of the experiment.Repeatedly elicit DSI over time without drug application.

Visualizing the Endocannabinoid Signaling Pathway

The following diagram illustrates the key components of the endocannabinoid system and the putative targets of this compound and comparator compounds.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitors Pharmacological Inhibitors CB1 CB1 Receptor MGL MGL twoAG_degraded Arachidonic Acid + Glycerol MGL->twoAG_degraded Degradation twoAG_synthesis 2-AG Synthesis twoAG 2-AG twoAG_synthesis->twoAG twoAG->CB1 Retrograde Signaling FAAH FAAH AEA_degraded Arachidonic Acid + Ethanolamine FAAH->AEA_degraded Degradation Anandamide Anandamide Anandamide->FAAH This compound This compound (Disputed) This compound->MGL ? This compound->FAAH ? JZL184 JZL184 JZL184->MGL Inhibits URB597 URB597 URB597->FAAH Inhibits

Endocannabinoid signaling pathway and inhibitor targets.

By adhering to these guidelines and incorporating rigorous controls, researchers can navigate the complexities of this compound research and contribute to a clearer understanding of its pharmacological profile. The conflicting literature surrounding this compound serves as a critical reminder of the importance of verifying compound activity and ensuring the use of appropriate comparative and mechanistic controls.

References

Unraveling the Inactivity of URB754 on 2-Arachidonoylglycerol (2-AG) Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis validating the lack of a significant inhibitory effect of the compound URB754 on the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document objectively compares the performance of this compound with alternative inhibitors and presents supporting experimental data and detailed methodologies.

Initial reports suggested that this compound was a potent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. However, subsequent and more detailed investigations have revealed that this inhibitory activity was likely attributable to a chemical impurity, bis(methylthio)mercurane, present in early commercial batches of this compound.[1] Purified this compound has been demonstrated to be largely ineffective at inhibiting 2-AG hydrolysis in various experimental settings.[2][3]

Comparative Analysis of Inhibitor Potency

To contextualize the inactivity of this compound, its inhibitory capacity against the key enzymes involved in 2-AG hydrolysis is compared with established inhibitors. The primary enzymes responsible for 2-AG degradation are monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and two other serine hydrolases, α/β-hydrolase domain 6 (ABHD6) and ABHD12.[4][5][6] MAGL is considered the principal enzyme, accounting for approximately 85% of 2-AG hydrolysis in the brain.[6][7]

InhibitorTarget Enzyme(s)IC50 Value (nM)Species/TissueReference
This compound MAGL> 100,000Human, Rat, Mouse Brain[8]
FAAH32,000Rat Brain[9]
ABHD6No significant inhibition reported
ABHD12No significant inhibition reported
JZL184 MAGL6 - 8Mouse Brain[10]
FAAH4,000Mouse Brain[10]
ABHD6> 1,000Mouse Brain[11]
ABHD12No significant inhibition reported
URB597 FAAH~5Rat Brain[10]
MAGL> 10,000Rat Brain[12]
ABHD6No significant inhibition reported
ABHD12No significant inhibition reported

Table 1: Comparative Inhibitory Potency (IC50) of this compound and other key inhibitors on 2-AG hydrolyzing enzymes. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Experimental Protocols

The validation of this compound's lack of effect on 2-AG hydrolysis has been established through rigorous experimental procedures. A key study by Saario et al. (2006) provides a foundational methodology for this assessment.[2]

2-AG Hydrolysis Assay in Rat Brain Homogenates (Adapted from Saario et al., 2006)

1. Preparation of Brain Homogenates:

  • Male Wistar rats are decapitated, and the brains are rapidly removed and placed in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • The cerebellum is dissected and homogenized in 10 volumes of the same buffer using a Potter-Elvehjem homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

2. Enzyme Inhibition Assay:

  • Aliquots of the brain membrane preparation (containing a standardized amount of protein, e.g., 20 µg) are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • The hydrolysis reaction is initiated by adding the substrate, 2-AG, typically radiolabeled (e.g., [³H]2-AG) or unlabeled, to a final concentration relevant to its Michaelis-Menten constant (Km).

  • The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

  • The reaction is terminated by the addition of an organic solvent mixture, such as chloroform/methanol (1:1, v/v).

3. Quantification of Hydrolysis:

  • The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

  • The aqueous phase, containing the radiolabeled glycerol product of 2-AG hydrolysis, is collected.

  • The amount of radioactivity in the aqueous phase is quantified using liquid scintillation counting.

  • The percentage of 2-AG hydrolysis is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways and Processes

To further clarify the scientific context, the following diagrams illustrate the key signaling pathway and experimental workflows.

2-AG Degradation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-AG 2-AG MAGL MAGL (~85%) 2-AG->MAGL Hydrolysis FAAH FAAH (~1%) 2-AG->FAAH Hydrolysis ABHD6 ABHD6 (~4%) 2-AG->ABHD6 Hydrolysis ABHD12 ABHD12 (~9%) 2-AG->ABHD12 Hydrolysis Products Arachidonic Acid + Glycerol MAGL->Products FAAH->Products ABHD6->Products ABHD12->Products

Figure 1: 2-AG Degradation Pathway.

Enzyme Inhibition Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Brain Tissue Homogenization B Centrifugation & Isolation of Membrane Fraction A->B C Protein Quantification B->C D Pre-incubation with This compound or Vehicle C->D E Addition of 2-AG (Substrate) D->E F Incubation at 37°C E->F G Termination of Reaction F->G H Separation of Product from Substrate G->H I Quantification of Hydrolysis Product H->I J Calculation of % Inhibition & IC50 Value I->J

Figure 2: Experimental Workflow.

References

URB754 vs. Bis(methylthio)mercurane: A Comparative Analysis of Monoacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the reported activities of URB754 and the compelling evidence attributing its primary biological effect to a potent organomercurial impurity, bis(methylthio)mercurane.

For researchers in the fields of neuroscience, pharmacology, and drug development, the study of the endocannabinoid system has yielded promising therapeutic targets. A key enzyme in this system is monoacylglycerol lipase (MGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL represents a strategy for enhancing endocannabinoid signaling, with potential applications in pain, inflammation, and neurological disorders. For a time, the compound this compound was considered a valuable tool for studying MGL activity. However, subsequent research has revealed a more complex story, highlighting the potent inhibitory action of a common impurity, bis(methylthio)mercurane. This guide provides a detailed comparison of the activities of this compound and bis(methylthio)mercurane, supported by available experimental data, to clarify their respective roles in MGL inhibition.

Executive Summary

Initial studies identified this compound as a potent inhibitor of MGL. However, the scientific community has since reached a consensus that the MGL-inhibitory activity observed in commercial preparations of this compound is predominantly, if not entirely, due to a highly potent organomercurial contaminant, bis(methylthio)mercurane. Purified this compound demonstrates weak to negligible inhibitory activity against both MGL and fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation. In contrast, bis(methylthio)mercurane is a nanomolar inhibitor of MGL. This guide will dissect the evidence, present the available quantitative data, and provide insights into the experimental protocols used to assess the activity of these compounds.

Chemical Structures

chemical_structures cluster_this compound This compound cluster_BMM Bis(methylthio)mercurane This compound This compound C₁₆H₁₄N₂O₂ URB754_img URB754_img BMM Bis(methylthio)mercurane C₂H₆HgS₂ BMM_img BMM_img

Figure 1. Chemical structures of this compound and bis(methylthio)mercurane.

Comparative Activity Data

The following table summarizes the reported inhibitory activities of this compound and bis(methylthio)mercurane against MGL and FAAH. It is crucial to note the significant discrepancy in the reported MGL inhibition for this compound, which is now understood to be dependent on the level of bis(methylthio)mercurane contamination.

CompoundTargetSpecies/SourceIC50 ValueCitation(s)
This compound (Commercial Preparations) Monoacylglycerol Lipase (MGL)Recombinant rat brain enzyme~200 nM[1]
This compound (Purified) Monoacylglycerol Lipase (MGL)Human recombinant, rat brain, mouse brain> 100 µM[1]
This compound Fatty Acid Amide Hydrolase (FAAH)Rat brain32 µM[1]
Bis(methylthio)mercurane Monoacylglycerol Lipase (MGL)Recombinant rat brain enzyme11.9 nM[1]
Bis(methylthio)mercurane Fatty Acid Amide Hydrolase (FAAH)-Data not available-

The Controversy of this compound's Activity

Signaling Pathway: MGL in Endocannabinoid Degradation

The primary role of MGL is the termination of 2-AG signaling. By hydrolyzing 2-AG, MGL reduces its availability to activate cannabinoid receptors (CB1 and CB2), thereby modulating a wide range of physiological processes. The potent inhibition of MGL by bis(methylthio)mercurane leads to an accumulation of 2-AG, thus enhancing endocannabinoid tone.

MGL_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor MGL MGL AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol Produces TwoAG_pre 2-AG TwoAG_pre->CB1 Activates TwoAG_pre->MGL Hydrolyzed by Ca_influx Ca²⁺ Influx DAGL DAGL Ca_influx->DAGL Activates DAG DAG DAGL->DAG Synthesizes from TwoAG_post 2-AG DAG->TwoAG_post Produces TwoAG_post->TwoAG_pre Retrograde Messenger BMM Bis(methylthio)mercurane BMM->MGL Inhibits (Potent) This compound This compound (Purified) This compound->MGL No Significant Inhibition

Figure 2. MGL's role in 2-AG degradation and the inhibitory action of bis(methylthio)mercurane.

Experimental Protocols

Monoacylglycerol Lipase (MGL) Inhibition Assay

A common method to assess MGL activity is a fluorometric or colorimetric assay. The following is a generalized protocol outline.

Objective: To determine the in vitro potency of a test compound to inhibit MGL activity.

Materials:

  • Recombinant MGL enzyme (e.g., from rat brain)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • MGL substrate (e.g., 4-nitrophenyl acetate or a fluorogenic substrate)

  • Test compounds (this compound, bis(methylthio)mercurane) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the MGL enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the MGL substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to MGL activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

MGL_assay_workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compounds) start->prep_reagents plate_setup Plate Setup (Add Enzyme & Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate read_plate Kinetic Reading (Absorbance/Fluorescence) add_substrate->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Figure 3. A generalized workflow for an in vitro MGL inhibition assay.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Similar to the MGL assay, FAAH activity can be measured using fluorometric or radiometric methods.

Objective: To determine the in vitro potency of a test compound to inhibit FAAH activity.

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate or recombinant FAAH)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • FAAH substrate (e.g., anandamide-[ethanolamine-1-³H] for radiometric assay or a fluorogenic substrate)

  • Test compounds

  • 96-well microplate or reaction tubes

  • Scintillation counter or fluorescence plate reader

Procedure (Radiometric):

  • Prepare serial dilutions of the test compounds.

  • In reaction tubes, combine the FAAH enzyme source and the test compound dilutions.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the radiolabeled anandamide substrate.

  • Incubate at 37°C for a defined time.

  • Stop the reaction (e.g., by adding a stop solution and placing on ice).

  • Separate the product ([³H]ethanolamine) from the unreacted substrate using a solvent extraction method.

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Synthesis and Purification Considerations

A significant challenge for researchers is the lack of a standardized and readily available synthesis protocol for bis(methylthio)mercurane. General methods for preparing mercury thiolates exist but may not be suitable for all laboratory settings.

Furthermore, for those wishing to study the intrinsic activity of this compound, purification to remove the bis(methylthio)mercurane impurity is essential. While specific protocols for this purification are not widely published, general methods for removing mercury-containing impurities from organic compounds, such as treatment with specific chelating agents or specialized chromatography, may be applicable.

Conclusion

The case of this compound and bis(methylthio)mercurane serves as a critical reminder of the importance of compound purity in pharmacological research. While this compound was initially hailed as a valuable MGL inhibitor, it is now clear that this activity is attributable to the highly potent impurity, bis(methylthio)mercurane. For researchers investigating the endocannabinoid system, bis(methylthio)mercurane is a potent tool for inhibiting MGL, though its toxicity and lack of extensive characterization should be considered. Conversely, purified this compound has limited utility as an MGL or FAAH inhibitor. Future studies in this area should clearly define the purity of the this compound used or focus on bis(methylthio)mercurane as the active compound to ensure the reproducibility and accuracy of experimental findings.

References

Independent Replication of Early URB754 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Re-evaluation of URB754's Role as a Selective Monoacylglycerol Lipase Inhibitor

Initial studies on the compound this compound generated considerable excitement within the scientific community, suggesting its potential as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. These early reports also indicated promising anti-inflammatory and analgesic properties. However, subsequent independent replication studies have largely failed to reproduce these initial findings, leading to a significant re-evaluation of this compound's pharmacological profile and raising important questions about the reproducibility of preclinical research. This guide provides a comprehensive comparison of the early studies and the subsequent independent replication efforts, presenting the available data, experimental protocols, and the current scientific consensus.

Contradictory Findings on Enzyme Inhibition

The primary controversy surrounding this compound revolves around its purported inhibitory activity on MAGL and, to a lesser extent, fatty acid amide hydrolase (FAAH), another critical enzyme in endocannabinoid degradation.

Early Reports: A seminal study by Makara and colleagues in 2005 reported that this compound was a potent inhibitor of MAGL. Their findings suggested that by blocking MAGL, this compound could increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby enhancing endocannabinoid signaling.

Independent Replication: In contrast, a key 2006 study by Saario and colleagues failed to replicate these findings. Their research showed that this compound did not inhibit 2-AG hydrolysis in rat brain preparations. Further investigations by other independent groups also failed to demonstrate significant inhibition of either MAGL or FAAH by purified this compound.

The discrepancy was later explained by the discovery of a contaminant, bis(methylthio)mercurane, in the commercial batches of this compound used in the initial studies. This contaminant was found to be a potent MAGL inhibitor, suggesting that the originally observed effects were likely due to this impurity rather than this compound itself.

Comparative Data on Enzyme Inhibition:
Study CategoryEnzymeReported IC50 ValueCitation
Early Study MAGL~4.6 µM (rat brain membranes)
Early Study FAAH> 100 µM (rat brain membranes)
Independent Replication MAGLNo significant inhibition up to 100 µM[1]
Independent Replication FAAHNo significant inhibition up to 100 µM[1]

In Vivo Effects: A Tale of Two Outcomes

The conflicting in vitro findings are mirrored in the in vivo studies investigating the anti-inflammatory and analgesic effects of this compound.

Reported Anti-inflammatory and Analgesic Effects: Early research suggested that this compound exhibited anti-inflammatory properties in animal models such as the carrageenan-induced paw edema test. Similarly, analgesic effects were reported in models like the formalin test. These effects were attributed to the enhancement of the endocannabinoid system through MAGL inhibition.

Due to the difficulty in locating specific quantitative in vivo data from the early, non-replicated studies, a direct numerical comparison is challenging. The focus of subsequent research shifted away from this compound's in vivo efficacy following the revelations about its lack of direct enzyme inhibition.

Experimental Protocols: A Closer Look

The following are generalized protocols for the key experiments cited. It is important to note that specific parameters may have varied between individual studies.

MAGL and FAAH Inhibition Assays

Objective: To determine the inhibitory potency of a compound on the enzymatic activity of MAGL and FAAH.

General Protocol (based on radiometric assays):

  • Tissue Preparation: Homogenize rat brain tissue in an appropriate buffer.

  • Substrate Preparation: Prepare a solution containing a radiolabeled substrate, such as [³H]2-oleoylglycerol for MAGL or [³H]anandamide for FAAH.

  • Incubation: In a reaction tube, combine the brain homogenate, the test compound (e.g., this compound) at various concentrations, and the radiolabeled substrate.

  • Reaction Termination: After a specific incubation period at a controlled temperature, stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

  • Extraction and Quantification: Separate the radiolabeled product from the unreacted substrate using liquid-liquid extraction or chromatography.

  • Data Analysis: Measure the radioactivity of the product using a scintillation counter. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of a compound.

General Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions.

  • Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle intraperitoneally or orally.

  • Induction of Inflammation: After a predetermined time, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Formalin Test in Rats

Objective: To evaluate the analgesic properties of a compound.

General Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the observation chambers.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle.

  • Induction of Nociception: After a set period, inject a dilute solution of formalin (e.g., 5%) into the dorsal surface of the hind paw.

  • Behavioral Observation: Observe the animal's behavior and record the amount of time spent licking or flinching the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behaviors in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathway of endocannabinoids and a generalized workflow for the investigation of this compound's enzymatic activity.

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_degradation Degradation CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release PLD NAPE-PLD Anandamide Anandamide (AEA) PLD->Anandamide DAGL DAGL Two_AG 2-AG DAGL->Two_AG Membrane_Lipids Membrane Lipids Membrane_Lipids->PLD Membrane_Lipids->DAGL Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Two_AG->CB1R Activates MAGL MAGL Two_AG->MAGL Inactive_AEA Inactive Metabolites FAAH->Inactive_AEA Inactive_2AG Inactive Metabolites MAGL->Inactive_2AG

Caption: Endocannabinoid signaling pathway.

URB754_Investigation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion Enzyme_Assay MAGL/FAAH Inhibition Assay Tissue_Prep Rat Brain Homogenate Preparation Incubation Incubation with this compound and Substrate Tissue_Prep->Incubation Quantification Quantification of Enzyme Activity Incubation->Quantification IC50 IC50 Determination Quantification->IC50 Compare_Results Compare Early vs. Replication Studies IC50->Compare_Results Animal_Model Select Animal Model (e.g., Rat) Compound_Admin Administer this compound or Vehicle Animal_Model->Compound_Admin Inflammation_Model Carrageenan-Induced Paw Edema Compound_Admin->Inflammation_Model Analgesia_Model Formalin Test Compound_Admin->Analgesia_Model Measure_Edema Measure Paw Volume Inflammation_Model->Measure_Edema Measure_Pain Record Nociceptive Behavior Analgesia_Model->Measure_Pain Data_Analysis_Vivo Data Analysis Measure_Edema->Data_Analysis_Vivo Measure_Pain->Data_Analysis_Vivo Data_Analysis_Vivo->Compare_Results

Caption: this compound investigation workflow.

Conclusion

The case of this compound serves as a crucial example of the importance of independent replication in the scientific process. While early studies presented a compelling narrative for this compound as a selective MAGL inhibitor with therapeutic potential, rigorous follow-up research has demonstrated that these initial findings were likely based on the effects of a contaminant. The current scientific consensus is that purified this compound is not a potent inhibitor of either MAGL or FAAH and lacks the significant in vivo anti-inflammatory and analgesic effects that were initially reported. This comparative guide highlights the self-correcting nature of science and underscores the necessity of thorough validation of research findings before they are widely accepted.

References

Assessing the Specificity of URB754 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the selection of specific chemical probes is paramount to obtaining reliable and reproducible data. URB754 has been a compound of interest within the endocannabinoid signaling field. However, its utility has been a subject of significant scientific debate. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data, to aid researchers in making informed decisions for their cellular assays.

The this compound Controversy: A Case of Mistaken Identity

This compound was initially reported as a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] However, subsequent studies revealed a critical issue: the potent MAGL inhibitory activity observed in commercial batches of this compound was not due to the compound itself, but rather to a highly potent mercury-containing impurity, bis(methylthio)mercurane.[1][2] Purified this compound was found to be a very weak or inactive inhibitor of both MAGL and fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.[1][3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency (IC50) of this compound, its bioactive impurity, and more selective alternative inhibitors for MAGL and FAAH.

CompoundPrimary Target(s)IC50 (nM) vs. rat MAGLIC50 (µM) vs. rat FAAHOther Notable Targets/Effects
This compound (as reported) MAGL (initially)200[4][5][6]32[4][6]Weak CB1 receptor binding (IC50 = 3.8 µM)[4][6]
bis(methylthio)mercurane MAGL 11.9 [4][7]Data not availableBroad reactivity with other thiol-containing proteins likely
JZL184 MAGL ~8 (mouse/human)[8]>1000 (mouse)[8]Weakly inhibits FAAH at high concentrations[8]
KML29 MAGL 43 (rat)[9]No detectable activity[9]Highly selective for MAGL over other serine hydrolases[9]
URB597 FAAH >10,000[4]~5 [4]Some off-target effects reported on other hydrolases[10]

Note: IC50 values can vary depending on the assay conditions and the species from which the enzyme is derived.

Recommended Alternative Inhibitors

Given the issues with this compound, researchers should consider using well-characterized and highly selective inhibitors for their studies.

  • For MAGL Inhibition:

    • JZL184: A potent and widely used selective MAGL inhibitor. It has been shown to elevate 2-AG levels in cellular and in vivo models.[8]

    • KML29: Another highly selective and potent MAGL inhibitor with an improved selectivity profile over JZL184, showing no detectable FAAH inhibition.[9]

  • For FAAH Inhibition:

    • URB597: A potent and selective FAAH inhibitor that has been extensively used to study the effects of elevated anandamide levels.[4][11] It is important to be aware of potential off-target effects at higher concentrations.[10]

Experimental Protocols

To assess the specificity of inhibitors in cellular assays, a combination of techniques is often employed. Below are detailed methodologies for key experiments.

Enzyme Activity Assays (In Vitro)

These assays are crucial for determining the direct inhibitory effect of a compound on a purified or recombinant enzyme.

a) Fluorometric MAGL Activity Assay:

  • Principle: This assay utilizes a fluorogenic substrate that is cleaved by MAGL to release a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity.

  • Materials:

    • Purified or recombinant MAGL

    • MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate or a more specific substrate)

    • Test inhibitor (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test inhibitor at various concentrations. Include a vehicle control (DMSO).

    • Add the MAGL enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

b) Fluorometric FAAH Activity Assay:

  • Principle: Similar to the MAGL assay, this method uses a specific fluorogenic substrate for FAAH.

  • Materials:

    • Purified or recombinant FAAH

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

    • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

    • Test inhibitor (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure: The procedure is analogous to the MAGL fluorometric assay, with adjustments for the specific buffer and substrate used for FAAH.

Cellular Assays for Inhibitor Specificity

These assays assess the effect of the inhibitor in a more physiologically relevant context.

a) Measurement of Endocannabinoid Levels in Cell Lysates:

  • Principle: A selective inhibitor should increase the level of the substrate of its target enzyme without affecting the levels of other related lipids. For example, a specific MAGL inhibitor should increase 2-AG levels without altering anandamide levels.

  • Materials:

    • Cultured cells (e.g., neuroblastoma cell lines, primary neurons)

    • Cell culture medium and supplements

    • Test inhibitor

    • Solvents for lipid extraction (e.g., chloroform, methanol)

    • Internal standards for mass spectrometry

    • Liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with the test inhibitor at various concentrations and for different durations. Include a vehicle control.

    • After incubation, wash the cells with ice-cold PBS and harvest them.

    • Perform lipid extraction from the cell pellets using an appropriate solvent system.

    • Analyze the lipid extracts by LC-MS to quantify the levels of 2-AG, anandamide, and other relevant lipids.

    • Compare the endocannabinoid levels in inhibitor-treated cells to the vehicle-treated controls.

b) Competitive Activity-Based Protein Profiling (ABPP):

  • Principle: ABPP uses activity-based probes (ABPs) that covalently bind to the active site of an entire class of enzymes (e.g., serine hydrolases). By pre-incubating the proteome with an inhibitor, the binding of the ABP to the target enzyme will be blocked if the inhibitor is effective and selective. This is visualized as a decrease in the fluorescence signal of the corresponding protein band on a gel.

  • Materials:

    • Cell or tissue lysates

    • Test inhibitor

    • Broad-spectrum activity-based probe for the enzyme class of interest (e.g., a fluorophore-tagged fluorophosphonate for serine hydrolases)

    • SDS-PAGE gels

    • In-gel fluorescence scanner

  • Procedure:

    • Prepare cell or tissue lysates.

    • Pre-incubate the lysates with the test inhibitor at various concentrations for a defined period.

    • Add the activity-based probe to the lysates and incubate to allow for covalent labeling of active enzymes.

    • Quench the labeling reaction and separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes using an in-gel fluorescence scanner.

    • A selective inhibitor will cause a dose-dependent decrease in the fluorescence of the band corresponding to the target enzyme, with minimal or no effect on other labeled proteins.

Visualizing the Impact of this compound's Specificity Issues

The following diagrams illustrate the intended versus the actual molecular interactions of this compound and the workflow for assessing inhibitor specificity.

G cluster_intended Intended Pathway (Based on Initial Reports) cluster_actual Actual Pathway (Revealed by Further Studies) URB754_intended This compound MAGL MAGL URB754_intended->MAGL Inhibition TwoAG_intended 2-AG MAGL->TwoAG_intended Degradation CB1R_intended CB1 Receptor TwoAG_intended->CB1R_intended Activation Neuronal_Effect_intended Neuronal Effects CB1R_intended->Neuronal_Effect_intended URB754_actual Commercial this compound Impurity bis(methylthio)mercurane (Impurity) URB754_actual->Impurity Pure_this compound Pure this compound URB754_actual->Pure_this compound MAGL_actual MAGL Impurity->MAGL_actual Potent Inhibition Other_Thiols Other Thiol- Containing Proteins Impurity->Other_Thiols Potential Off-Target Inhibition Pure_this compound->MAGL_actual Very Weak/ No Inhibition FAAH_actual FAAH Pure_this compound->FAAH_actual Very Weak/ No Inhibition TwoAG_actual 2-AG MAGL_actual->TwoAG_actual Degradation Anandamide_actual Anandamide FAAH_actual->Anandamide_actual Degradation

Caption: Intended vs. Actual Target Engagement of this compound.

G start Start: Select Inhibitor invitro In Vitro Enzyme Activity Assay start->invitro ic50 Determine IC50 invitro->ic50 cellular Cellular Assays endo_levels Measure Endocannabinoid Levels (LC-MS) cellular->endo_levels abpp Competitive ABPP cellular->abpp ic50->cellular Potent? selective_endo Selective increase in target substrate? endo_levels->selective_endo selective_abpp Selective target engagement? abpp->selective_abpp off_target Identify Off-Targets selective_endo->off_target No conclude Conclude on Specificity selective_endo->conclude Yes selective_abpp->off_target No selective_abpp->conclude Yes off_target->conclude

Caption: Experimental Workflow for Assessing Inhibitor Specificity.

Conclusion

The case of this compound serves as a critical reminder of the importance of rigorous chemical probe validation. While initially promising, the revelation of a highly potent impurity as the source of its MAGL inhibitory activity renders this compound unsuitable for selective MAGL inhibition in cellular assays. Researchers are strongly advised to use well-characterized and highly selective alternatives such as JZL184 and KML29 for studying MAGL, and URB597 for FAAH. By employing the detailed experimental protocols outlined in this guide, scientists can confidently assess the specificity of their chosen inhibitors and generate reliable data to advance our understanding of the endocannabinoid system and its role in health and disease.

References

URB754: A Critical Comparison Guide for Probing Endocannabinoid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of URB754 with alternative pharmacological tools for investigating endocannabinoid signaling. It highlights the complexities and controversies surrounding this compound's mechanism of action and offers data-driven recommendations for researchers studying pathways independent of monoacylglycerol lipase (MGL).

Introduction: The Challenge of Targeting Endocannabinoid Degradation

The endocannabinoid system (ECS) is a crucial neuromodulatory system involving cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation. The primary enzymes that hydrolyze AEA and 2-AG are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), respectively. Inhibiting these enzymes offers a therapeutic strategy to enhance endocannabinoid tone.

This compound (6-methyl-2-[(4-methylphenyl)amino]-4H-3,1-benzoxazin-4-one) was initially identified as a potent, selective inhibitor of MGL. However, subsequent research has cast significant doubt on its selectivity and its utility as a specific probe for MGL activity, revealing a more complex pharmacological profile.

This compound: A Profile of Controversy and Off-Target Activity

Initial reports positioned this compound as a selective MGL inhibitor. However, multiple studies have failed to replicate these findings, reporting that this compound does not effectively inhibit 2-AG hydrolysis in native brain tissue preparations.[1][2][3] This discrepancy has led to the hypothesis that the originally observed MGL inhibition may have been due to a bioactive impurity, bis(methylthio)mercurane, found in some commercial batches of this compound.[4]

Furthermore, this compound exhibits significant off-target activities, most notably the inhibition of FAAH and weak binding to the CB1 receptor.[4] This lack of selectivity complicates the interpretation of any experimental results obtained using this compound.

cluster_this compound This compound Pharmacological Profile This compound This compound MGL MGL (Monoacylglycerol Lipase) This compound->MGL Initially Reported Target (Activity is Controversial/ Likely Artifactual) FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Off-Target Inhibition CB1 CB1 Receptor This compound->CB1 Weak Off-Target Binding

Figure 1: Intended vs. Actual Targets of this compound.

Given these findings, using this compound to probe non-MGL pathways is fraught with difficulty. Any observed biological effect could be attributable to FAAH inhibition, direct CB1 receptor interaction, or other unknown off-target effects, rather than a specific non-MGL-related mechanism involving 2-AG.

Quantitative Comparison of Inhibitor Selectivity

The utility of a chemical probe is defined by its potency and selectivity. When compared to other well-characterized inhibitors of the endocannabinoid system, this compound's profile is demonstrably non-selective.

CompoundPrimary TargetIC₅₀ (Primary Target)Off-Target Activity (IC₅₀ / Kᵢ)Key Characteristics
This compound MGL (disputed)200 nM (recombinant rat); Ineffective in native tissue[1][2]FAAH: 32 µM[4]CB₁ Receptor: 3.8 µM[4]Activity against MGL is controversial and may be due to impurities. Significant off-target effects.
JZL184 MGL~4 µM (human)FAAH: >100 µMA widely used selective and potent MGL inhibitor.
MAFP MGL / FAAHMGL: ~2.5 nM FAAH: ~1 nMNon-selective serine hydrolase inhibitor.Potent but non-selective dual inhibitor.
URB597 FAAH~5 nM (human)MGL: >100 µMHighly selective and potent FAAH inhibitor.[5][6]
PF-3845 FAAHKᵢ: 0.23 µM[5]Highly selective for FAAH in vivo.[5]Potent, selective, and irreversible FAAH inhibitor.[5]

Table 1: Comparative analysis of this compound and alternative endocannabinoid enzyme inhibitors.

Probing Non-MGL Pathways: Superior Alternatives to this compound

To confidently investigate endocannabinoid pathways, researchers must use highly selective tools.

  • To study FAAH-dependent signaling: URB597 and PF-3845 are superior choices. They potently and selectively inhibit FAAH without significantly affecting MGL, allowing for a clear understanding of the role of AEA and other FAAH substrates.[5][6]

  • To study MGL-dependent signaling: JZL184 is a well-validated, selective MGL inhibitor. It allows for the specific elevation of 2-AG levels to probe its downstream effects.

  • To study the combined effects of MGL and FAAH inhibition: A combination of a selective FAAH inhibitor (like PF-3845) and a selective MGL inhibitor (like JZL184) can be used.[7] Alternatively, a dual inhibitor like MAFP can be employed, though its broader serine hydrolase activity must be considered.

Experimental Protocols

Accurate assessment of inhibitor effects requires robust experimental design. Below are generalized protocols for key assays.

In Vitro Enzyme Hydrolysis Assay

This protocol is used to determine the potency (IC₅₀) of an inhibitor against MGL or FAAH.

cluster_workflow Enzyme Inhibition Assay Workflow P1 Prepare Enzyme Source (e.g., Brain Homogenate, Recombinant Enzyme) P2 Pre-incubate Enzyme with Inhibitor (e.g., this compound) or Vehicle Control P1->P2 P3 Initiate Reaction by Adding Radiolabeled Substrate (e.g., [³H]2-AG) P2->P3 P4 Incubate at 37°C for a Defined Period P3->P4 P5 Stop Reaction (e.g., Chloroform/Methanol) P4->P5 P6 Separate Substrate from Hydrolyzed Product (e.g., via TLC or LC) P5->P6 P7 Quantify Radioactivity of Product via Liquid Scintillation Counting P6->P7 P8 Calculate % Inhibition and Determine IC₅₀ Value P7->P8

Figure 2: Workflow for an in vitro enzyme hydrolysis assay.

Methodology:

  • Enzyme Preparation: Utilize brain tissue homogenates or recombinant human, rat, or mouse FAAH or MGL.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for a specified time at 37°C.

  • Hydrolysis Reaction: Initiate the reaction by adding a radiolabeled substrate (e.g., [³H]anandamide for FAAH or [³H]2-AG for MGL).

  • Reaction Termination: After a defined incubation period (e.g., 10-30 minutes), stop the reaction.

  • Product Separation and Quantification: Separate the radiolabeled fatty acid product from the unhydrolyzed substrate using liquid chromatography or thin-layer chromatography. Quantify the product using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of substrate hydrolysis relative to the vehicle control for each inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Electrophysiology: Depolarization-Induced Suppression of Inhibition (DSI)

This protocol assesses the impact of inhibitors on a form of retrograde endocannabinoid signaling in the brain.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents.

  • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings from a postsynaptic neuron (e.g., a pyramidal cell) to measure inhibitory postsynaptic currents (IPSCs).

  • Baseline and DSI Induction: Record a stable baseline of IPSCs. Induce DSI by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds), which triggers the release of endocannabinoids (primarily 2-AG) and causes a transient suppression of IPSCs.

  • Drug Application: Bath-apply the test compound (e.g., this compound, JZL184) and allow it to equilibrate.

  • Post-Drug DSI: Repeat the DSI induction protocol in the presence of the drug.

  • Data Analysis: Measure the magnitude and duration of the IPSC suppression before and after drug application. An MGL inhibitor is expected to prolong the duration of DSI by slowing the degradation of 2-AG.[2][8] Studies have shown that while effective MGL inhibitors prolong DSI, this compound fails to do so.[2][8]

Conclusion and Recommendations

The evidence strongly indicates that This compound is not a selective MGL inhibitor . Its activity against its intended target is questionable and likely artifactual, while its off-target effects on FAAH and CB1 receptors are significant.[1][3][4]

Recommendations for Researchers:

  • Avoid this compound: Due to its poor selectivity and controversial mechanism of action, this compound should not be used as a tool to probe MGL activity or to infer the involvement of specific non-MGL pathways. Results from studies using this compound should be interpreted with extreme caution.

  • Use Validated, Selective Probes: To investigate the distinct roles of FAAH and MGL, researchers should employ highly selective and well-characterized inhibitors. For FAAH, URB597 or PF-3845 are excellent choices. For MGL, JZL184 is the current standard.

  • Confirm with Controls: When studying endocannabinoid signaling, it is critical to use appropriate controls, such as CB1 receptor antagonists (e.g., rimonabant), to confirm that the observed effects are mediated by the cannabinoid system.

By selecting the appropriate pharmacological tools, researchers can generate reproducible and accurately interpretable data, advancing our understanding of the complex endocannabinoid system.

References

URB754: A Comparative Review of a Controversial Modulator of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative review of the scientific literature on URB754, a compound once heralded as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. Subsequent research, however, has unveiled a significant controversy surrounding its mechanism of action, largely attributing its observed MGL inhibitory effects to a highly potent impurity. This review objectively presents the experimental data, clarifies the scientific consensus, and compares this compound with established inhibitors of the endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and MGL.

Executive Summary

This compound was initially reported as a potent, noncompetitive inhibitor of MGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. However, this claim has been largely refuted by subsequent studies. It is now widely accepted that the potent MGL inhibition observed in initial studies was due to a contaminant in commercial preparations of this compound, identified as bis(methylthio)mercurane[1]. Purified this compound has been shown by multiple independent research groups to have no significant inhibitory activity against MGL or FAAH, the principal degrading enzyme for the endocannabinoid anandamide (AEA)[2][3][4]. In fact, one study reported that this compound failed to inhibit 2-AG hydrolysis in rat brain preparations and was also resistant to brain FAAH activity[2][3][4].

This guide will delve into the experimental evidence that led to this re-evaluation, present comparative data on the potency and selectivity of this compound versus its active impurity and other key inhibitors, and provide detailed experimental protocols for the enzymatic assays central to this research.

Endocannabinoid Signaling and Enzyme Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The two primary endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), have their signals terminated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for AEA degradation, while monoacylglycerol lipase (MGL) is the principal hydrolase for 2-AG. The inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid tone in a controlled, physiological manner.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAGL DAGL 2-AG 2-AG DAGL->2-AG MGL MGL Arachidonic Acid + Glycerol Arachidonic Acid + Glycerol MGL->Arachidonic Acid + Glycerol CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release 2-AG->CB1R Activates NAPE_PLD NAPE-PLD Anandamide (AEA) Anandamide (AEA) NAPE_PLD->Anandamide (AEA) FAAH FAAH Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Hydrolysis mGluR mGluR mGluR->NAPE_PLD Activates Ca_influx Ca2+ Influx Anandamide (AEA)->CB1R 2-AG_degraded Arachidonic Acid + Glycerol AEA_degraded Arachidonic Acid + Ethanolamine

Endocannabinoid signaling at the synapse.

Comparative Inhibitor Potency

The controversy surrounding this compound is best understood by directly comparing its inhibitory potency against FAAH and MGL with that of its active impurity and other well-characterized inhibitors.

CompoundTarget EnzymeSpeciesIC50Reference
This compound FAAHRat (brain)32 µM[1]
MGLRat (recombinant brain)~200 nM (disputed)[1]
MGLHuman, Rat, Mouse (recombinant/brain)> 100 µM[1]
bis(methylthio)mercurane MGLRat (recombinant)11.9 nM[1]
URB597 FAAHRat (brain)4.6 nM
MGLRat (brain)> 30 µM
JZL184 MGLMouse (brain)~8 nM
FAAHMouse (brain)> 1 µM
MGLRat (brain)~70 nM
PF-3845 FAAHHuman7.2 nM

In Vivo Effects on Endocannabinoid Levels

The ultimate test of an enzyme inhibitor's efficacy is its ability to modulate substrate levels in a living system. While this compound's in vivo effects are confounded by the presence of its active impurity, studies on selective FAAH and MGL inhibitors provide a clear benchmark for comparison.

InhibitorDose & RouteSpeciesBrain RegionChange in Anandamide (AEA)Change in 2-Arachidonoylglycerol (2-AG)Reference
URB597 0.3 mg/kg, i.p.RodentBrainNo change[5]
JZL184 16 mg/kg, i.p.MouseBrainNo change↑ (8-fold)[5]
PF-3845 10 mg/kg, i.p.MouseBrainNo change[6]
JZL184 + PF-3845 120 mg/kg + 10 mg/kg, i.p.MouseBrain[6]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. Below are standardized methodologies for assessing FAAH and MGL activity, central to the investigation of this compound and its alternatives.

Protocol 1: Radiometric FAAH Activity Assay

This assay measures the hydrolysis of radiolabeled anandamide.

1. Enzyme Source Preparation:

  • Homogenize brain tissue or FAAH-expressing cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at a low speed to remove cellular debris.
  • Collect the supernatant for use as the enzyme source.

2. Reaction Mixture:

  • In a microcentrifuge tube, combine the enzyme preparation with a buffer containing 1 mg/mL fatty acid-free bovine serum albumin.
  • Add the test inhibitor (e.g., this compound, URB597) dissolved in a suitable solvent (e.g., DMSO) or the vehicle control.
  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

3. Enzymatic Reaction:

  • Initiate the reaction by adding the radiolabeled substrate, [¹⁴C-ethanolamine]-anandamide.
  • Incubate for a specific duration (e.g., 15-30 minutes) at 37°C.

4. Reaction Termination and Product Separation:

  • Stop the reaction by adding a mixture of chloroform and methanol (1:1, v/v).
  • Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted anandamide remains in the organic phase.

5. Quantification:

  • Collect an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.
  • Calculate the enzyme activity based on the amount of radiolabeled ethanolamine produced.

Protocol 2: Fluorometric MGL Activity Assay

This high-throughput assay utilizes a fluorogenic substrate that mimics 2-AG.

1. Reagent Preparation:

  • Prepare a 1X Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).
  • Dilute the human recombinant MGL enzyme in the 1X Assay Buffer.
  • Prepare the MGL substrate working solution (e.g., 4-nitrophenyl acetate in assay buffer).

2. Assay Procedure:

  • To the wells of a 96-well plate, add the 1X Assay Buffer.
  • Add the diluted MGL enzyme.
  • Add the test inhibitor (e.g., JZL184) or a positive control inhibitor. For background wells, add buffer instead of the enzyme.
  • Pre-incubate the plate at room temperature for a specified time to allow for inhibitor interaction.

3. Reaction Initiation and Measurement:

  • Initiate the reactions by adding the MGL substrate to all wells.
  • Shake the plate briefly to mix.
  • Measure the absorbance at 405-415 nm in a microplate reader at multiple time points to determine the reaction kinetics.

4. Data Analysis:

  • Subtract the background absorbance from the absorbance of the other wells.
  • Calculate the percentage of MGL inhibition for each concentration of the test compound.
  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_enzyme [label="Prepare Enzyme Source\n(e.g., brain homogenate)"]; prep_inhibitor [label="Prepare Inhibitor Solutions\n(various concentrations)"]; assay_setup [label="Set up Reaction Wells:\n- Enzyme\n- Buffer\n- Inhibitor/Vehicle"]; pre_incubation [label="Pre-incubate at 37°C"]; add_substrate [label="Add Substrate\n(e.g., radiolabeled AEA or fluorogenic 2-AG analog)"]; incubation [label="Incubate at 37°C"]; stop_reaction [label="Stop Reaction\n(e.g., add solvent)"]; measure_product [label="Measure Product Formation\n(e.g., scintillation counting or fluorescence)"]; data_analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_enzyme; start -> prep_inhibitor; prep_enzyme -> assay_setup; prep_inhibitor -> assay_setup; assay_setup -> pre_incubation; pre_incubation -> add_substrate; add_substrate -> incubation; incubation -> stop_reaction; stop_reaction -> measure_product; measure_product -> data_analysis; data_analysis -> end; }

Workflow for determining enzyme inhibition.

Conclusion

The scientific literature on this compound provides a compelling case study in the importance of compound purity and rigorous, independent validation in pharmacological research. While initially promising, the evidence strongly indicates that this compound itself is not a potent MGL or FAAH inhibitor. The initially observed MGL inhibitory activity is now understood to be the result of a highly potent mercury-containing impurity. For researchers investigating the therapeutic potential of modulating the endocannabinoid system, focusing on well-characterized, selective inhibitors of FAAH (e.g., URB597, PF-3845) and MGL (e.g., JZL184) is crucial. These compounds have been extensively validated both in vitro and in vivo and provide reliable tools to dissect the distinct physiological roles of anandamide and 2-arachidonoylglycerol. Future research in this area should continue to prioritize the development of highly selective and potent inhibitors with favorable pharmacokinetic profiles to unlock the full therapeutic potential of the endocannabinoid system.

References

Safety Operating Guide

Proper Disposal Procedures for URB754: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: URB754 requires careful handling and disposal due to its potential health hazards and significant environmental toxicity. This document provides detailed procedural guidance for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is essential for regulatory compliance and responsible laboratory practice.

Essential Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[1].

Accidental Release Measures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[1].

  • Containment: Prevent the spill from spreading and from entering drains or water courses[1].

  • Absorb Spill: For solutions, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders to absorb the spill[1]. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Decontamination: Wipe down the contaminated surfaces and any affected equipment with alcohol[1].

  • Collect Waste: Place all contaminated materials (absorbent, cleaning materials, and contaminated PPE) into a clearly labeled, sealed container for hazardous waste disposal[1].

This compound Properties and Handling

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Chemical Name 6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one[2]
Molecular Formula C₁₆H₁₄N₂O₂[2][3][4]
Molecular Weight 266.3 g/mol [2][3][4]
Appearance Crystalline solid[5]
Solubility DMSO: ~10 mg/mL, DMF: ~20 mg/mL[2][5]
Storage Store powder at -20°C. Stability is reported to be at least 4 years at this temperature[2][5].

Note on Purity: It is important for researchers to be aware that some biological activities attributed to this compound may be due to a highly potent impurity, bis(methylthio)mercurane, found in some commercial preparations[2].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved hazardous waste disposal service[1]. However, to mitigate risks and environmental toxicity, a chemical inactivation step is recommended prior to packaging for waste collection. This compound belongs to the benzoxazinone chemical class, which is susceptible to hydrolysis, particularly under basic conditions. This process opens the heterocyclic ring, leading to degradation of the parent compound.

Protocol for Chemical Inactivation of this compound Waste

This protocol is intended for the treatment of small quantities of this compound waste (solutions or solids) typically generated in a research laboratory setting.

Materials:

  • Sodium hydroxide (NaOH) solution, 1 M

  • Hydrochloric acid (HCl) solution, 1 M (for neutralization)

  • pH indicator strips or a pH meter

  • Appropriate glass container for the reaction (e.g., a beaker or flask)

  • Stir plate and stir bar

Procedure:

  • Preparation (in a fume hood):

    • If treating a solution of this compound in an organic solvent (e.g., DMSO, DMF), dilute the solution with a water-miscible solvent like ethanol or isopropanol to reduce the concentration of the primary solvent.

    • If treating solid this compound, dissolve it in a minimal amount of a suitable water-miscible organic solvent first.

  • Base Hydrolysis:

    • Place the container with the this compound waste solution on a stir plate and begin stirring.

    • Slowly add an excess of 1 M sodium hydroxide solution to the waste. A general guideline is to add a volume of NaOH solution that is at least twice the volume of the this compound solution.

    • Allow the reaction to stir at room temperature for a minimum of 24 hours. This allows for the hydrolysis of the benzoxazinone ring structure.

  • Neutralization:

    • After the hydrolysis period, check the pH of the solution. It should be strongly basic.

    • Carefully and slowly add 1 M hydrochloric acid while continuing to stir. Monitor the pH of the solution.

    • Continue adding HCl until the pH of the solution is between 6 and 8.

  • Final Disposal:

    • The neutralized, degraded solution should be transferred to a clearly labeled hazardous waste container.

    • The label should indicate that the contents are the neutralized degradation products of this compound.

    • Arrange for pickup by your institution's approved hazardous waste disposal service.

Experimental Workflow and Visualization

This compound has been studied as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid signaling pathway. The workflow for investigating the effect of this compound on this pathway is depicted below.

URB754_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound This compound Stock Solution (in DMSO) Incubation Incubate this compound with MAGL This compound->Incubation Assay_Buffer Assay Buffer Assay_Buffer->Incubation Enzyme MAGL Enzyme Prep Enzyme->Incubation Substrate 2-AG Substrate Reaction Add 2-AG to Initiate Reaction Substrate->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Product (Arachidonic Acid) Termination->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: Experimental workflow for assessing the inhibitory activity of this compound on MAGL.

The endocannabinoid signaling pathway, which this compound is reported to modulate, plays a crucial role in various physiological processes.

Endocannabinoid_Signaling 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolyzed by CB1R Cannabinoid Receptor 1 (CB1) 2-AG->CB1R Activates AA Arachidonic Acid + Glycerol MAGL->AA This compound This compound This compound->MAGL Inhibits Signaling Neuronal Signaling (e.g., inhibition of neurotransmitter release) CB1R->Signaling

Caption: Simplified endocannabinoid signaling pathway involving 2-AG and the putative role of this compound.

References

Essential Safety and Logistical Information for Handling URB754

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the personal protective equipment (PPE), safe handling, and disposal of URB754. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational use of this compound.

Chemical and Physical Properties

This compound is a synthetic compound that has been investigated for its effects on the endocannabinoid system.[1] A summary of its key quantitative properties is provided in the table below for easy reference.

PropertyValue
CAS Number 86672-58-4[2][3][4][5]
Molecular Formula C₁₆H₁₄N₂O₂[1][6]
Molecular Weight 266.3 g/mol [6]
Appearance Crystalline solid[7]
Purity ≥98%
Solubility DMSO: ~10 mg/mL, DMF: ~20 mg/mL[7]
Storage Temperature -20°C (as a solid)[2][7]
Stability ≥ 4 years (when stored at -20°C)[2][7]

Hazard Identification and Personal Protective Equipment

This compound should be handled with care, treating it as a potentially hazardous substance. The available safety data sheet (SDS) indicates the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[3]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]

It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended PPE
EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available. It is recommended to work in a chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.

  • Solution Preparation: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or dimethyl formamide (DMF).[7] It is recommended to purge the solvent with an inert gas before adding the compound to enhance stability.[7] For higher solubility, the tube can be warmed to 37°C and sonicated.

  • Use: When using solutions of this compound, avoid direct contact with skin and eyes. Use appropriate laboratory equipment for all transfers and dilutions.

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Storage Procedures
  • Solid Form: Store this compound as a crystalline solid in a tightly sealed container at -20°C.[2][7]

  • In Solution: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[4][8] Under these conditions, solutions are generally stable for up to one month.[4][8]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO or DMF solutions).

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Spill Cleanup: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Experimental Protocols

This compound has been studied as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] However, it is important to note that some studies suggest the MAGL inhibitory activity of commercial preparations of this compound may be attributable to a bis(methylthio)mercurane impurity.[2]

Monoacylglycerol Lipase (MAGL) Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a compound on MAGL, which can be adapted for use with this compound.

Materials:

  • Human recombinant MAGL

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • MAGL Substrate (e.g., 4-nitrophenyl acetate)

  • This compound stock solution (in DMSO or DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the MAGL enzyme and substrate in the assay buffer to the desired working concentrations.

  • Set up the Assay Plate:

    • 100% Initial Activity Wells: Add 150 µL of assay buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the solvent used for the inhibitor.

    • Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of diluted MAGL enzyme, and 10 µL of the this compound solution at various concentrations.

    • Background Wells: Add 160 µL of assay buffer and 10 µL of the solvent.

  • Initiate the Reaction: Add 10 µL of the MAGL substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

  • Measurement: Read the absorbance at the appropriate wavelength for the substrate used (e.g., 405-415 nm for 4-nitrophenyl acetate).

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percent inhibition for each concentration of this compound relative to the 100% initial activity wells. Determine the IC₅₀ value.

Visualizations

Endocannabinoid Signaling Pathway

The following diagram illustrates the role of monoacylglycerol lipase (MAGL) in the endocannabinoid signaling pathway. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the presynaptic neuron, thus terminating its signaling. Inhibition of MAGL, as has been proposed for this compound, would lead to an accumulation of 2-AG and enhanced cannabinoid receptor activation.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor MAGL MAGL ArachidonicAcid Arachidonic Acid + Glycerol MAGL->ArachidonicAcid TwoAG_pre 2-AG TwoAG_pre->CB1R Activates TwoAG_pre->MAGL Degradation This compound This compound (or active impurity) This compound->MAGL Inhibits DAGL DAGL TwoAG_post 2-AG DAGL->TwoAG_post DAG DAG DAG->DAGL Synthesis TwoAG_post->TwoAG_pre Retrograde Signaling MAGL_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrate, this compound) start->prepare_reagents plate_setup Set up 96-well Plate (Control, Inhibitor, Background) prepare_reagents->plate_setup add_enzyme Add MAGL Enzyme plate_setup->add_enzyme add_inhibitor Add this compound / Vehicle add_enzyme->add_inhibitor initiate_reaction Initiate Reaction (Add Substrate) add_inhibitor->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate read_absorbance Read Absorbance incubate->read_absorbance analyze_data Analyze Data (Calculate % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

References

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